Product packaging for 2,7-Dimethyloct-6-en-3-ol(Cat. No.:CAS No. 50735-59-6)

2,7-Dimethyloct-6-en-3-ol

Cat. No.: B15474264
CAS No.: 50735-59-6
M. Wt: 156.26 g/mol
InChI Key: XVDRWXTVFRCNQZ-UHFFFAOYSA-N
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Description

2,7-Dimethyloct-6-en-3-ol is a useful research compound. Its molecular formula is C10H20O and its molecular weight is 156.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O B15474264 2,7-Dimethyloct-6-en-3-ol CAS No. 50735-59-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-dimethyloct-6-en-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-8(2)6-5-7-10(11)9(3)4/h6,9-11H,5,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDRWXTVFRCNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC=C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80557502
Record name 2,7-Dimethyloct-6-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50735-59-6
Record name 2,7-Dimethyloct-6-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of 2,7-Dimethyloct-6-en-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dimethyloct-6-en-3-ol is a volatile organic compound with potential applications in various fields, including fragrance, flavoring, and as a synthetic intermediate. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, particularly in areas such as formulation, quality control, and toxicological assessment. This technical guide provides a summary of the known physicochemical properties of this compound, alongside detailed experimental protocols for their determination.

Physicochemical Data Summary

Quantitative data for this compound is limited, with most available information being computationally predicted. The following table summarizes the key physicochemical properties based on available data.

PropertyValueSource
Molecular Formula C₁₀H₂₀OPubChem
Molecular Weight 156.27 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 50735-59-6PubChem[1]
XLogP3 (LogP) 3.3PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 5PubChem[1]
Exact Mass 156.151415 g/mol PubChem[1]
Monoisotopic Mass 156.151415 g/mol PubChem[1]
Topological Polar Surface Area 20.2 ŲPubChem[1]
Heavy Atom Count 11PubChem[1]

Note: The majority of the data presented above are computed properties and should be confirmed by experimental validation.

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties applicable to liquid organic compounds such as this compound.

Determination of Boiling Point

The boiling point of a liquid is a critical physical constant that can be used to identify and assess the purity of a substance.

Methodology:

A common method for determining the boiling point of a small quantity of liquid involves the use of a Thiele tube or a similar heating apparatus.[2]

  • Sample Preparation: A small amount of the liquid (a few milliliters) is placed in a small test tube or fusion tube.

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

  • Heating: The Thiele tube is gently heated at the side arm to ensure uniform heat distribution.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.

  • Boiling Point Determination: The heat source is then removed, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Density is another fundamental physical property that is useful for substance identification and quality control.

Methodology:

The density of a liquid can be accurately determined using a pycnometer or a digital density meter.

  • Pycnometer Calibration: The pycnometer, a glass flask with a precise volume, is first cleaned, dried, and weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again. The volume of the pycnometer can then be calculated.

  • Sample Measurement: The calibrated pycnometer is emptied, dried, and filled with the sample liquid (this compound).

  • Weighing: The pycnometer containing the sample is weighed at the same temperature as the calibration.

  • Calculation: The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Water Solubility

Solubility is a crucial parameter, especially in the context of drug development and environmental fate assessment.

Methodology:

A common method to determine the solubility of an organic compound in water is the shake-flask method.

  • Sample Preparation: An excess amount of this compound is added to a known volume of distilled or deionized water in a sealed flask.

  • Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved phases.

  • Phase Separation: After equilibration, the mixture is allowed to stand undisturbed to allow for the separation of the aqueous phase from any excess undissolved compound. Centrifugation can be used to facilitate this separation.

  • Quantification: A sample of the clear aqueous phase is carefully withdrawn and the concentration of the dissolved this compound is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Solubility Calculation: The solubility is expressed as the mass of the solute per unit volume of the solvent (e.g., mg/L or g/100 mL).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the physicochemical characterization of a liquid organic compound.

G cluster_0 Sample Preparation cluster_1 Physical Property Determination cluster_2 Solubility & Partitioning cluster_3 Data Analysis & Reporting A Obtain Pure Sample of This compound B Boiling Point Determination (Thiele Tube Method) A->B C Density Measurement (Pycnometer Method) A->C D Refractive Index Measurement A->D E Water Solubility (Shake-Flask Method) A->E G Compile Data in a Standardized Format B->G C->G D->G F Octanol-Water Partition Coefficient (LogP) E->F F->G H Generate Technical Report G->H

Caption: General workflow for physicochemical characterization.

References

An In-depth Technical Guide to 2,7-Dimethyloct-6-en-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, analytical methodologies, and biological context of the acyclic monoterpenoid, 2,7-Dimethyloct-6-en-3-ol.

Chemical Identification and Properties

This compound is a secondary alcohol with the molecular formula C10H20O.[1] Its structure features a ten-carbon backbone with methyl substitutions at positions 2 and 7, a double bond at position 6, and a hydroxyl group at position 3.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound[1]
CAS Number 50735-59-6[1]
Molecular Formula C10H20O[1]
InChI InChI=1S/C10H20O/c1-8(2)6-5-7-10(11)9(3)4/h6,9-11H,5,7H2,1-4H3[1]
InChIKey XVDRWXTVFRCNQZ-UHFFFAOYSA-N[1]
SMILES CC(C(CCC=C(C)C)O)C[1]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 156.27 g/mol [2]
XLogP3-AA (est.) 2.9
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 5[1]
Exact Mass 156.151415 g/mol [1]
Monoisotopic Mass 156.151415 g/mol [1]
Topological Polar Surface Area 20.2 Ų[1]
Heavy Atom Count 11[1]
Complexity 149[1]

Experimental Protocols

Synthesis Protocol: A Grignard Reaction Approach

Experimental Workflow: Synthesis of this compound

G cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Work-up and Purification isobutyl_bromide Isobutyl Bromide grignard Isobutylmagnesium Bromide isobutyl_bromide->grignard Slow Addition mg_turnings Magnesium Turnings mg_turnings->grignard dry_ether Anhydrous Diethyl Ether dry_ether->grignard adduct Magnesium Alkoxide Adduct grignard->adduct crotonaldehyde Crotonaldehyde in Dry Ether crotonaldehyde->adduct acid_workup Aqueous Acid Work-up (e.g., NH4Cl) adduct->acid_workup extraction Solvent Extraction acid_workup->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Methodology:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of isobutyl bromide in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.

  • Grignard Reaction: The prepared Grignard reagent is cooled in an ice bath. A solution of crotonaldehyde in anhydrous diethyl ether is added dropwise with continuous stirring. The reaction is allowed to proceed to completion.

  • Work-up: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Analytical Protocols

The analysis of this compound, a volatile terpenoid alcohol, can be effectively performed using Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification, and High-Performance Liquid Chromatography (HPLC) for purity assessment.

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile organic compounds.[4][5][6][7][8]

Methodology:

  • Sample Preparation: A dilute solution of the compound in a volatile solvent (e.g., hexane or dichloromethane) is prepared.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis: The retention time and the mass spectrum of the analyte are compared to a reference standard or a spectral library for identification. Quantification can be achieved using an internal standard.

2.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the analysis of terpenoids, although it is more commonly applied to less volatile compounds.[9][10][11][12][13]

Methodology:

  • Sample Preparation: The sample is dissolved in the mobile phase.

  • Instrumentation: An HPLC system with a UV or refractive index detector.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column.

    • Mobile Phase: An isocratic or gradient mixture of methanol and water or acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) or a refractive index detector.

  • Data Analysis: The retention time and peak area are used for identification and quantification against a standard.

Biological Context and Signaling Pathways

While there is no direct evidence of this compound's involvement in specific signaling pathways, structurally related compounds have shown biological activity. For instance, citronellal (3,7-dimethyloct-6-enal) and citronellyl acetate have been found to augment cholinergic response. This suggests that compounds with this carbon skeleton may interact with the cholinergic signaling pathway.

The cholinergic system is crucial for a variety of physiological processes, including muscle contraction, memory, and attention.[14] It primarily utilizes the neurotransmitter acetylcholine.[14]

Cholinergic Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_degradation Signal Termination Choline Choline ACh_synthesis Acetylcholine (ACh) Choline->ACh_synthesis Choline Acetyltransferase Vesicle Synaptic Vesicle ACh_synthesis->Vesicle Packaging Acetyl_CoA Acetyl_CoA Acetyl_CoA->ACh_synthesis ACh_released ACh Vesicle->ACh_released Release Receptor Cholinergic Receptor (Nicotinic or Muscarinic) ACh_released->Receptor Binding AChE Acetylcholinesterase ACh_released->AChE Degradation Signal Signal Transduction Receptor->Signal Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate cluster_presynaptic cluster_presynaptic Choline_reuptake->cluster_presynaptic Reuptake

Caption: Overview of the cholinergic signaling pathway.

This pathway involves the synthesis of acetylcholine in the presynaptic neuron, its release into the synaptic cleft, binding to cholinergic receptors on the postsynaptic neuron to elicit a response, and subsequent degradation by acetylcholinesterase to terminate the signal.[15][16][17][18] The potential interaction of this compound or its metabolites with components of this pathway, such as the receptors or the degrading enzyme, could be a subject for future research.

References

An In-Depth Technical Guide to the Stereoisomers of 2,7-Dimethyloct-6-en-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2,7-dimethyloct-6-en-3-ol, a chiral unsaturated alcohol with potential applications in fragrance, flavor, and pharmaceutical industries. Due to the presence of two chiral centers at positions 3 and the double bond at position 6, this compound can exist as four possible stereoisomers: (3R,6S), (3S,6S), (3R,6R), and (3S,6R). This guide details the stereochemistry, potential synthetic strategies, and analytical methods for the separation and characterization of these stereoisomers. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates from established methodologies for structurally similar compounds to provide a foundational understanding for researchers in this field.

Introduction to Stereoisomerism in this compound

This compound possesses two stereocenters, at the carbon atom bearing the hydroxyl group (C3) and the carbon atom at the branch point of the double bond (implying potential for E/Z isomerism, though the IUPAC name suggests a specific configuration is often implied or a mixture is present). The presence of the chiral center at C3 gives rise to (R) and (S) configurations, while the stereochemistry at other positions can also contribute to diastereomerism. The four potential stereoisomers are diastereomers of each other, with enantiomeric pairs being (3R,6S) and (3S,6R), and (3S,6S) and (3R,6R) (assuming a fixed geometry at the double bond).

The spatial arrangement of the functional groups in these stereoisomers can lead to significant differences in their chemical and biological properties, including their odor profile, receptor binding affinity, and metabolic pathways. Therefore, the stereoselective synthesis and characterization of each isomer are crucial for their application in various fields.

Potential Synthetic Strategies

The synthesis of specific stereoisomers of this compound can be approached through several strategic routes, primarily involving the stereoselective reduction of a prochiral ketone precursor or the kinetic resolution of a racemic mixture.

Diastereoselective Reduction of 2,7-Dimethyloct-6-en-3-one

A key precursor for the synthesis of this compound stereoisomers is the corresponding ketone, 2,7-dimethyloct-6-en-3-one. The stereoselective reduction of this ketone can yield specific diastereomers of the alcohol. The choice of reducing agent and reaction conditions plays a critical role in controlling the stereochemical outcome.

Experimental Protocol: Synthesis of 2,7-Dimethyloct-6-en-3-one (Hypothetical)

A plausible synthesis could involve the oxidation of a commercially available precursor like citronellol to the corresponding aldehyde, followed by a Grignard reaction and subsequent oxidation. However, a more direct, though non-stereoselective, route would be the acylation of an appropriate organometallic reagent with a derivative of 2-methyl-2-hepten-6-one.

Experimental Protocol: Diastereoselective Reduction (General)

The diastereoselective reduction of a chiral ketone can be achieved using various reagents, where the existing stereocenter directs the approach of the hydride.[1] Reagents such as B-chlorodiisopinocampheylborane (DIP-Chloride) have shown high diastereoselectivity in the reduction of α-chiral ketones.[1] The choice of the enantiomer of the reducing agent can selectively produce the desired diastereomer of the alcohol.[1]

A general procedure would involve dissolving the ketone in an anhydrous, aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon). The chiral reducing agent is then added at a low temperature (e.g., -78 °C), and the reaction is slowly allowed to warm to room temperature. The reaction is quenched with a proton source (e.g., water, methanol), and the product is extracted and purified by column chromatography.

Enzymatic Kinetic Resolution

Kinetic resolution using enzymes, particularly lipases, is a powerful technique for separating enantiomers of a racemic alcohol.[2][3][4][5][6] This method relies on the differential rate of reaction of the two enantiomers with an acyl donor in the presence of a lipase. One enantiomer is acylated at a much faster rate, allowing for the separation of the acylated product from the unreacted enantiomer.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution (General)

A racemic mixture of this compound would be dissolved in an organic solvent (e.g., hexane, toluene). A lipase (e.g., from Candida antarctica, Pseudomonas cepacia) and an acyl donor (e.g., vinyl acetate, isopropenyl acetate) are added to the solution. The reaction is stirred at a controlled temperature (e.g., room temperature, 30-40 °C) and monitored by a suitable analytical technique (e.g., chiral GC). Once the desired conversion (ideally 50%) is reached, the enzyme is filtered off, and the acylated product is separated from the unreacted alcohol by column chromatography. The acylated enantiomer can then be deprotected to yield the pure alcohol.

Analytical Methods for Separation and Characterization

The separation and characterization of the stereoisomers of this compound are essential to determine the success of a stereoselective synthesis or resolution.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC is the most effective technique for separating and quantifying the different stereoisomers.[7] By using a capillary column coated with a chiral stationary phase (e.g., a cyclodextrin derivative), the diastereomers and enantiomers can be resolved based on their differential interactions with the stationary phase. Mass spectrometry provides structural information for each separated isomer.

Experimental Protocol: Chiral GC-MS Analysis (General)

A diluted sample of the alcohol mixture is injected into the GC-MS system. The separation is typically performed on a chiral capillary column (e.g., Rt-βDEXsm). The oven temperature program is optimized to achieve baseline separation of the stereoisomers. The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectra of the separated isomers are recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. While ¹H and ¹³C NMR spectra of diastereomers will be different, the spectra of enantiomers are identical in an achiral solvent. To distinguish between enantiomers, chiral shift reagents or chiral solvating agents can be used to induce diastereomeric interactions that result in observable differences in the NMR spectra. High-resolution 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to fully assign the proton and carbon signals for each stereoisomer.

Data Presentation

Table 1: Hypothetical Physicochemical Properties of this compound Stereoisomers

StereoisomerSpecific Rotation [α]D (c=1, CHCl3)Retention Time (Chiral GC)
(3R,6S)ValueValue
(3S,6R)ValueValue
(3S,6S)ValueValue
(3R,6R)ValueValue

Table 2: Hypothetical ¹³C NMR Chemical Shifts (ppm) for this compound Diastereomers in CDCl₃

Carbon No.(3R,6S)-isomer(3S,6S)-isomer
C1ValueValue
C2ValueValue
C3ValueValue
C4ValueValue
C5ValueValue
C6ValueValue
C7ValueValue
C8ValueValue
C9 (2-Me)ValueValue
C10 (7-Me)ValueValue

Visualization of Stereochemical Relationships and Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the relationships between the stereoisomers and a potential synthetic workflow.

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 (3R,6S) (3R,6S) (3S,6R) (3S,6R) (3R,6S)->(3S,6R) Enantiomers (3S,6S) (3S,6S) (3R,6S)->(3S,6S) Diastereomers (3R,6R) (3R,6R) (3R,6S)->(3R,6R) Diastereomers (3S,6R)->(3S,6S) Diastereomers (3S,6R)->(3R,6R) Diastereomers (3S,6S)->(3R,6R) Enantiomers

Caption: Stereochemical relationships of this compound isomers.

synthesis_workflow cluster_synthesis Synthetic Pathway cluster_analysis Analysis Ketone 2,7-Dimethyloct-6-en-3-one Reduction Diastereoselective Reduction Ketone->Reduction Racemic_Alcohol Racemic this compound Reduction->Racemic_Alcohol Resolution Enzymatic Kinetic Resolution Racemic_Alcohol->Resolution Stereoisomers Separated Stereoisomers Resolution->Stereoisomers Analysis Chiral GC-MS & NMR Stereoisomers->Analysis

Caption: General workflow for synthesis and analysis of stereoisomers.

Conclusion

The stereoisomers of this compound represent a promising area of research for the development of new fragrances, flavors, and potentially bioactive compounds. This technical guide has outlined the key stereochemical considerations, plausible synthetic strategies based on established chemical principles, and the necessary analytical techniques for their separation and characterization. While specific experimental data for this compound remains scarce, the methodologies presented here, adapted from related molecules, provide a solid foundation for researchers to build upon. Future work should focus on the development and optimization of stereoselective synthetic routes and the comprehensive evaluation of the biological and sensory properties of each individual stereoisomer.

References

The Natural Occurrence of Dimethyloctenol Isomers in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyloctenol and its isomers are acyclic monoterpene alcohols that contribute significantly to the aromatic profiles of numerous plants. These volatile organic compounds are not only key components of essential oils used in the fragrance and flavor industries but are also gaining attention for their potential pharmacological activities. Understanding the natural occurrence, biosynthesis, and regulation of these isomers is crucial for their potential applications in drug development and biotechnology. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of dimethyloctenol isomers in plants, with a focus on quantitative data, experimental protocols, and the underlying biochemical pathways.

Quantitative Data on Dimethyloctenol Isomers in Plants

The most well-studied isomer of dimethyloctenol is citronellol (3,7-dimethyloct-6-en-1-ol). Quantitative data for other isomers remains limited in the scientific literature. The following table summarizes the reported concentrations of citronellol in the essential oils of various plant species.

Plant SpeciesPlant PartIsomerConcentration (% of Essential Oil)Reference(s)
Rosa damascena (Rose)Flowers(−)-Citronellol18–55%[1][2][3]
Pelargonium graveolens (Geranium)Leaves(−)-Citronellol (predominantly)Mixture of (+) and (−) isomers[1][2][4]
Cymbopogon nardus (Citronella)Leaves(+)-Citronellol~50%[1][2]
Cymbopogon winterianus (Citronella)LeavesCitronellol-[5]
Cymbopogon citratus (Lemongrass)LeavesCitronellol-[5][6][7][8]
Cymbopogon martini (Palmarosa)-Citronellol-[5]
Trianthema decandra-Dimethyl octenolPresent[9]

Note: The term "dimethyloctenol" is a general descriptor. The most commonly occurring and studied isomer is 3,7-dimethyloct-6-en-1-ol, also known as citronellol. Data for other structural isomers of dimethyloctenol are not widely available in a quantitative format.

Biosynthesis of Acyclic Monoterpene Alcohols

Acyclic monoterpene alcohols, including dimethyloctenol isomers like citronellol, are synthesized in plants via the methylerythritol phosphate (MEP) pathway, which primarily occurs in plastids. The key precursor for all monoterpenes is geranyl diphosphate (GPP)[10].

The biosynthesis of citronellol from GPP is a multi-step process that can vary between plant species but generally follows the pathway outlined below.

Acyclic Monoterpenoid Biosynthesis cluster_enzymes Enzymatic Conversions GPP Geranyl Diphosphate (GPP) Geraniol Geraniol GPP->Geraniol Nudix hydrolase or Terpene Synthase (TPS) Citral Citral (Geranial and Neral) Geraniol->Citral Geraniol Dehydrogenase Citronellal (S)- or (R)-Citronellal Citral->Citronellal Citral Reductase (stereospecific) Citronellol (+)- or (-)-Citronellol (3,7-dimethyloct-6-en-1-ol) Citronellal->Citronellol Citronellal Reductase GES Geraniol Synthase (GES) GDH Geraniol Dehydrogenase CIR Citral Reductase CDR Citronellal Reductase

Biosynthesis of Citronellol from Geranyl Diphosphate.

Regulation of Terpene Biosynthesis by Jasmonate Signaling

The biosynthesis of terpenes, including dimethyloctenol isomers, is often induced in response to biotic and abiotic stresses. The jasmonate signaling pathway plays a central role in regulating these defense responses.

When a plant is subjected to stress, such as herbivory or pathogen attack, the levels of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), increase. JA-Ile then binds to its receptor, an F-box protein called CORONATINE INSENSITIVE1 (COI1). This binding event leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. The degradation of JAZ proteins releases transcription factors (TFs), such as MYC2, which can then activate the expression of genes involved in terpene biosynthesis, including terpene synthases[11][12][13][14][15].

Jasmonate Signaling Pathway cluster_stimulus Stimulus cluster_biosynthesis JA Biosynthesis cluster_signaling Signal Transduction cluster_response Response Stress Biotic/Abiotic Stress (e.g., Herbivory, Pathogens) JA Jasmonic Acid (JA) Stress->JA Induces JA_Ile JA-Isoleucine (JA-Ile) JA->JA_Ile Conjugation COI1 COI1 Receptor JA_Ile->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Promotes degradation of TF Transcription Factors (e.g., MYC2) JAZ->TF Represses Terpene_Genes Terpene Biosynthesis Genes TF->Terpene_Genes Activates transcription of Terpenes Terpene Production (including Dimethyloctenol isomers) Terpene_Genes->Terpenes Leads to

Generalized Jasmonate Signaling Pathway Regulating Terpene Biosynthesis.

Experimental Protocols

Extraction of Dimethyloctenol Isomers from Plant Material

A common method for extracting volatile compounds like dimethyloctenol isomers from plant material is headspace solid-phase microextraction (HS-SPME). This technique is solvent-free and captures the volatiles as they are naturally emitted.

Materials:

  • Fresh plant material (e.g., flowers, leaves)

  • SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

  • Vials with PTFE-faced septa

  • Heating block or water bath

  • Gas chromatograph-mass spectrometer (GC-MS)

Protocol:

  • Place a known weight of fresh plant material into a headspace vial.

  • Seal the vial with a PTFE-faced septum.

  • Equilibrate the vial at a controlled temperature (e.g., 40-60°C) for a set period (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes).

  • Retract the fiber into the needle and immediately introduce it into the heated injection port of the GC-MS for thermal desorption of the analytes.

HS_SPME_Workflow Start Start: Fresh Plant Material Vial Place in Headspace Vial Start->Vial Seal Seal Vial Vial->Seal Equilibrate Equilibrate at Controlled Temperature Seal->Equilibrate Expose Expose SPME Fiber to Headspace Equilibrate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb Analyze GC-MS Analysis Desorb->Analyze

Workflow for Headspace Solid-Phase Microextraction (HS-SPME).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard technique for separating and identifying volatile compounds. For the analysis of dimethyloctenol isomers, a chiral column is necessary to separate the enantiomers.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890A or similar

  • Mass Spectrometer: Agilent 5975C or similar

  • Column: Chiral capillary column (e.g., Cyclodextrin-based stationary phase)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 240°C at 5°C/min, and hold for 5 minutes.

  • Mass Spectrometer Conditions: Electron ionization (EI) at 70 eV, scan range m/z 40-400.

Identification:

Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with entries in mass spectral libraries (e.g., NIST, Wiley).

Conclusion

The natural occurrence of dimethyloctenol isomers, particularly citronellol, is well-documented in a variety of aromatic plants. These compounds are synthesized through the MEP pathway, and their production is often regulated by stress-responsive signaling pathways such as the jasmonate pathway. The analytical techniques of HS-SPME coupled with chiral GC-MS are powerful tools for the quantitative and qualitative analysis of these isomers. Further research is needed to elucidate the full range of dimethyloctenol isomers present in the plant kingdom and to fully understand their physiological roles and potential therapeutic applications. This guide provides a foundational framework for researchers and professionals in the field to advance our understanding of these important natural products.

References

Spectroscopic Data for 2,7-Dimethyloct-6-en-3-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dimethyloct-6-en-3-ol is a branched unsaturated alcohol with the chemical formula C₁₀H₂₀O. Its structure, featuring a hydroxyl group and a carbon-carbon double bond, suggests potential applications in various fields of chemical research and development. This technical guide aims to provide a comprehensive overview of the available spectroscopic data for this compound. However, a thorough search of publicly accessible chemical databases and scientific literature has revealed a significant lack of experimental spectroscopic information for this compound.

Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 50735-59-6[1]
Molecular Formula C₁₀H₂₀O
Molecular Weight 156.27 g/mol
Canonical SMILES CC(C)C=CCCC(C)O
InChI Key XVDRWXTVFRCNQZ-UHFFFAOYSA-N

Spectroscopic Data

Despite extensive searches of chemical repositories such as PubChem, as well as the broader scientific literature, no experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, or Mass Spectrometry) for this compound could be located. The PubChem entry for this compound (CID 14215814) provides basic chemical information but does not include any spectral data.[1]

This absence of data prevents the creation of structured tables summarizing quantitative spectroscopic information as requested.

Experimental Protocols

The lack of published research detailing the synthesis and characterization of this compound means that there are no established experimental protocols for the acquisition of its spectroscopic data to report at this time.

Signaling Pathways and Experimental Workflows

Currently, there is no information available in the public domain regarding any signaling pathways, experimental workflows, or logical relationships involving this compound. Consequently, the mandatory visualization requirement using Graphviz (DOT language) cannot be fulfilled.

Conclusion

While the chemical identity of this compound is established, there is a notable gap in the publicly available scientific record concerning its empirical spectroscopic properties. For researchers and professionals in drug development, this indicates that any work involving this specific molecule would necessitate its synthesis and full spectroscopic characterization as a preliminary step. The data presented in this guide is limited to the compound's basic identifiers. Further experimental investigation is required to elucidate its structural and chemical properties through spectroscopic analysis.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2,7-Dimethyloct-6-en-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mass spectrometry is an indispensable analytical technique for the structural elucidation of organic molecules. Understanding the fragmentation patterns of a compound is paramount for its identification and characterization. This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,7-Dimethyloct-6-en-3-ol. Due to the absence of a publicly available mass spectrum for this specific compound, this guide is based on the well-established fragmentation mechanisms of unsaturated alcohols.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is predicted to be characterized by several key fragmentation pathways, primarily α-cleavage and dehydration. The molecular ion (M+) peak is expected to be weak or absent, a common characteristic for alcohols which readily undergo fragmentation.

Predicted Fragmentm/z (Mass-to-Charge Ratio)Predicted Relative AbundanceFragmentation Pathway
[C10H20O]+• (Molecular Ion)156Very Low / Absent-
[M-H2O]+•138ModerateDehydration
[C8H15O]+127Lowα-cleavage (loss of ethyl radical)
[C5H11O]+87Highα-cleavage (loss of isobutenyl radical)
[C4H9]+57ModerateSecondary fragmentation
[C3H7]+43HighSecondary fragmentation

Fragmentation Pathways

The fragmentation of this compound under electron ionization is primarily governed by the stability of the resulting carbocations. The two main pathways are:

  • α-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group (the α-carbon). The charge is retained by the oxygen-containing fragment. For this compound, there are two potential α-cleavage sites, leading to the formation of fragments with m/z 87 and 127. The cleavage leading to the more stable carbocation will be favored.

  • Dehydration: This is a characteristic fragmentation pathway for alcohols, involving the loss of a water molecule (18 Da). This results in the formation of a radical cation with a mass of M-18.

Below is a DOT script and the corresponding diagram illustrating these predicted fragmentation pathways.

Fragmentation_Pattern M This compound (M+•) m/z = 156 frag1 [M-H2O]+• m/z = 138 M->frag1 - H2O (Dehydration) frag2 [C5H11O]+ m/z = 87 M->frag2 - C5H9• (α-cleavage) frag3 [C8H15O]+ m/z = 127 M->frag3 - C2H5• (α-cleavage) frag4 [C4H9]+ m/z = 57 frag2->frag4 - C2H2O frag5 [C3H7]+ m/z = 43 frag2->frag5 - C2H4O

Predicted fragmentation pathways of this compound.

Experimental Protocols

The analysis of a volatile compound such as this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Standard Preparation: A stock solution of this compound should be prepared in a volatile organic solvent (e.g., methanol or hexane) at a concentration of 1 mg/mL. A series of dilutions should be prepared from the stock solution to establish a calibration curve.

  • Sample Extraction (if necessary): For analysis from a complex matrix (e.g., biological fluids, environmental samples), a suitable extraction method such as liquid-liquid extraction or solid-phase microextraction (SPME) should be employed to isolate the analyte.

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of this compound. Typical dimensions are 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless or split, depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

  • Solvent Delay: A solvent delay of 3-5 minutes should be set to prevent the solvent peak from damaging the detector.

The following diagram outlines the general experimental workflow for GC-MS analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Standard Standard Preparation Injection Injection Standard->Injection Extraction Sample Extraction (if needed) Extraction->Injection Separation Separation in GC Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Detection of Ions Fragmentation->Detection MassSpectrum Mass Spectrum Generation Detection->MassSpectrum Interpretation Interpretation of Spectrum MassSpectrum->Interpretation

General workflow for GC-MS analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted mass spectrometry fragmentation pattern of this compound. While an experimental spectrum is not available, the predicted fragmentation pathways based on established principles of mass spectrometry for unsaturated alcohols offer valuable insights for the identification and structural elucidation of this compound. The provided experimental protocols offer a robust starting point for researchers and scientists working with this or similar volatile organic compounds.

An In-depth Technical Guide to the Solubility and Stability of 2,7-Dimethyloct-6-en-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dimethyloct-6-en-3-ol is a member of the terpene alcohol family, a class of organic compounds with significant applications in the fragrance, flavor, and pharmaceutical industries.[1][2] Its structure, featuring a ten-carbon backbone, a hydroxyl group, and a carbon-carbon double bond, dictates its physicochemical properties, which are critical for its application, formulation, and storage. This guide provides a comprehensive overview of the predicted solubility and stability profile of this compound, along with detailed experimental protocols for its empirical determination.

Predicted Physicochemical Properties

The molecular structure of this compound—a branched, unsaturated secondary alcohol—suggests it is a relatively nonpolar molecule with some capacity for hydrogen bonding.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₀H₂₀OBased on chemical structure.
Molecular Weight 156.27 g/mol Based on chemical formula.
Appearance Colorless to pale yellow liquidTypical for many terpene alcohols.
Polarity Primarily nonpolar with a polar hydroxyl groupThe long hydrocarbon chain dominates the molecule's character, while the -OH group provides a site for polar interactions.

Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like." Due to its predominantly hydrocarbon structure, this compound is expected to be miscible with nonpolar organic solvents. The presence of the hydroxyl group may impart slight solubility in polar solvents. Terpenes are generally characterized as poorly soluble in water.[1]

Table 1: Predicted Solubility of this compound in Various Solvents

Solvent ClassExample SolventPredicted SolubilityRationale
Nonpolar Aprotic Hexane, TolueneSolubleThe nonpolar hydrocarbon chain of the solute interacts favorably with the nonpolar solvent.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl AcetateSolubleThese solvents can interact with both the polar and nonpolar regions of the molecule.
Polar Protic Ethanol, MethanolSolubleThe hydroxyl group can form hydrogen bonds with the solvent, and the alkyl chain is compatible with the solvent's organic part.[3]
Aqueous WaterInsoluble to Very Slightly SolubleThe large, nonpolar C10 backbone significantly outweighs the polar effect of the single hydroxyl group, leading to poor water solubility.[1][2]
Aqueous Acidic 5% Hydrochloric Acid (HCl)InsolubleThe alcohol group is not basic enough to be protonated by a dilute acid.[4]
Aqueous Basic 5% Sodium Hydroxide (NaOH)InsolubleThe alcohol is not acidic enough to be deprotonated by a dilute base.[4]

Chemical Stability

The stability of this compound is influenced by its two primary functional groups: the secondary alcohol and the alkene (carbon-carbon double bond). These sites are susceptible to specific degradation pathways.

4.1 Oxidation

  • Secondary Alcohol: Secondary alcohols can be oxidized to form ketones.[5][6] This reaction typically occurs in the presence of oxidizing agents.

  • Alkene: The double bond is susceptible to oxidation, which can lead to the formation of epoxides or cleavage of the carbon-carbon bond under stronger conditions.

4.2 Thermal and Photolytic Degradation

  • Heat: Unsaturated alcohols can be susceptible to dehydration at elevated temperatures, potentially leading to the formation of dienes.

  • Light: Exposure to UV light can promote oxidation and other radical-mediated reactions, a key consideration in photostability testing.

Table 2: Predicted Stability of this compound under Stress Conditions

ConditionPotential Degradation PathwayExpected Stability
Thermal (Elevated Temperature) Dehydration, OxidationModerate; degradation is likely at high temperatures.
Photolytic (UV/Vis Light) Photo-oxidation, IsomerizationLow to Moderate; protection from light is recommended.
Acidic (Low pH) Potential for acid-catalyzed hydration of the double bond or dehydration.Moderate; depends on acid strength and temperature.
Basic (High pH) Generally stableHigh; the functional groups are not typically base-labile.
Oxidative (e.g., H₂O₂, AIBN) Oxidation of the secondary alcohol to a ketone; oxidation of the alkene.Low; susceptible to oxidative degradation.

Experimental Protocols

The following sections provide detailed methodologies for the systematic evaluation of the solubility and stability of this compound.

5.1 Protocol for Solubility Determination

This protocol outlines a tiered approach to determine the solubility of the compound.

Objective: To determine the qualitative and quantitative solubility of this compound in a range of pharmaceutically and scientifically relevant solvents.

Materials:

  • This compound

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • Scintillation vials or test tubes

  • Vortex mixer and/or shaker bath

  • Solvents: Purified Water, Ethanol, Methanol, Hexane, Toluene, Ethyl Acetate, THF

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

Part A: Qualitative Solubility Assessment

  • Place approximately 25 mg of this compound into a small test tube.[7]

  • Add the selected solvent in 0.25 mL increments.

  • After each addition, cap the tube and vortex vigorously for 30-60 seconds.[7]

  • Visually inspect the solution for any undissolved material against a dark background.

  • Continue adding solvent up to a total volume of 2.5 mL.

  • Record the solubility based on the volume of solvent required for complete dissolution (e.g., "Soluble" if dissolved in <1 mL, "Slightly Soluble" if dissolved in 1-2.5 mL, "Insoluble" if not fully dissolved in 2.5 mL).

Part B: Quantitative Solubility (Shake-Flask Method)

  • Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.

  • Place the vial in a constant temperature shaker bath (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the vial to stand undisturbed at the same temperature until the excess solid/liquid has settled.

  • Carefully withdraw a known volume of the supernatant.

  • Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) compatible with the solvent to remove any undissolved microparticles.

  • Dilute the filtered solution to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV or GC-FID).

  • Calculate the solubility in units of mg/mL or mol/L.

5.2 Protocol for Stability Assessment (Forced Degradation Study)

This protocol is designed to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[8]

Objective: To investigate the intrinsic stability of this compound under various stress conditions as recommended by ICH guidelines.[9]

Materials:

  • This compound

  • Solutions for stress conditions: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)

  • Solvent for sample preparation (e.g., Acetonitrile or Methanol)

  • Calibrated stability chambers (temperature/humidity and photostability)

  • pH meter

  • Validated stability-indicating HPLC method with a suitable detector (e.g., DAD/PDA or MS)

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at room temperature or a slightly elevated temperature for a defined period.

    • Oxidation: Mix the stock solution with 3% H₂O₂. Store at room temperature for a defined period.

    • Thermal Degradation: Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 80 °C).

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.

  • Sample Analysis:

    • For hydrolytic samples, neutralize the solution before analysis.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the unstressed control and all stressed samples using the stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of parent compound remaining.

    • Determine the percentage of each degradation product formed.

    • Perform a mass balance to account for all components.

    • Use a photodiode array (PDA) detector to assess peak purity and identify potential co-eluting peaks.

Visualization of Workflow

The following diagram illustrates a logical workflow for the comprehensive assessment of a novel compound's solubility and stability.

G Workflow for Solubility and Stability Assessment cluster_sol cluster_stab start Start: Compound Characterization (this compound) solubility Solubility Profiling start->solubility stability Stability Assessment start->stability qual_sol Qualitative Solubility (Polar & Nonpolar Solvents) solubility->qual_sol analytical_method Develop Stability-Indicating Analytical Method (e.g., HPLC) stability->analytical_method quant_sol Quantitative Solubility (Shake-Flask Method) qual_sol->quant_sol sol_report Solubility Report quant_sol->sol_report end_node End: Formulation & Storage Strategy sol_report->end_node forced_deg Forced Degradation Study (Heat, Light, pH, Oxidation) stab_report Stability Report & Degradation Profile forced_deg->stab_report analytical_method->forced_deg stab_report->end_node

Caption: Logical workflow for assessing the solubility and stability of a research compound.

References

Toxicological Profile of C10H20O Isomers: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profiles of various C10H20O isomers, including decanals, decanones, and decenols. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the safety assessment of these compounds. This document summarizes key toxicological data, details relevant experimental methodologies, and visualizes known mechanistic pathways.

Executive Summary

C10H20O isomers, a group of organic compounds that includes aldehydes, ketones, and alcohols, are widely used in various industries, notably as fragrance and flavoring agents. Understanding their toxicological profiles is crucial for ensuring human and environmental safety. This guide compiles available data on the acute toxicity, skin and eye irritation, skin sensitization, and genotoxicity of representative C10H20O isomers. While data is available for several prominent isomers, significant gaps remain, particularly for decanones and in the area of inhalation toxicity. Mechanistic insights suggest that the toxicity of these isomers can be attributed to their chemical reactivity, leading to protein and DNA adduction, membrane disruption, oxidative stress, and activation of inflammatory signaling pathways.

Acute Toxicity

The acute toxicity of C10H20O isomers varies depending on the functional group and the specific isomeric structure. The primary routes of exposure considered are oral, dermal, and inhalation.

Quantitative Data Summary

The following tables summarize the available quantitative acute toxicity data for representative C10H20O isomers.

Table 1: Acute Oral Toxicity Data

Isomer ClassCompoundTest SpeciesLD50 (mg/kg)Reference
Aldehyde DecanalRat3,730[1]
CitronellalRatNot specified[2]
Alcohol 1-DecanolRat>2,000[3]
(±)-MentholRat3,300[4]
(dl)-MentholRat2,900 - 3,180[5]
CitronellolRat3,450[3][6][7][8]
DihydromyrcenolRat3,600[9][10]
RhodinolRat5,000[11]

Table 2: Acute Dermal Toxicity Data

Isomer ClassCompoundTest SpeciesLD50 (mg/kg)Reference
Aldehyde DecanalRabbit5,040[1]
Alcohol (±)-MentholRabbit15,800[4]
CitronellolRabbit2,650[7][8][12]
DihydromyrcenolRabbit>5,000[9][10]
RhodinolRabbit3,600[11]

Table 3: Acute Inhalation Toxicity Data

Isomer ClassCompoundTest SpeciesLC50 (mg/L/4h)Reference
Alcohol (dl)-MentholRat~5.29[13][14]

No quantitative inhalation toxicity data (LC50) was found for decanal, decanone, or decenol isomers in the conducted search.

Experimental Protocols for Acute Toxicity Testing

The assessment of acute toxicity is typically performed following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD).

The acute oral toxicity is determined by administering the test substance to animals, usually rats, via gavage.[15] Several methods are available:

  • OECD 401 (Traditional Method - now deleted): This method involved dosing groups of animals at various dose levels to determine the LD50, the dose that is lethal to 50% of the animals.[15]

  • OECD 420 (Fixed Dose Procedure): This method uses a stepwise procedure with a small number of animals of a single sex.[8][11] Dosing is started at a level expected to produce some signs of toxicity without mortality.[11] Depending on the outcome, the dose for the next animal is adjusted up or down from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).[8][11] The endpoint is the identification of a dose causing evident toxicity or no more than one death, rather than calculating a precise LD50.[11]

  • OECD 423 (Acute Toxic Class Method): This method also uses a stepwise procedure with a small number of animals.[16][17][18] It aims to classify a substance into a toxicity category based on the number of mortalities observed after administration of one of a series of fixed starting doses.[16][17][18]

The general workflow for these studies is depicted below.

cluster_0 Acute Oral Toxicity Testing Workflow (OECD 420/423) start Sighting Study (optional, to determine starting dose) main_study Main Study: Dose administration (gavage) to fasted animals (typically female rats) start->main_study observation Observation Period (at least 14 days) - Clinical signs of toxicity - Body weight changes - Mortality main_study->observation necropsy Gross Necropsy of all animals observation->necropsy data_analysis Data Analysis - Determination of toxic class (OECD 423) - Identification of dose causing evident toxicity (OECD 420) necropsy->data_analysis end Hazard Classification data_analysis->end

Figure 1: General workflow for acute oral toxicity studies.

Acute dermal toxicity is assessed by applying the test substance to the shaved skin of animals, typically rats or rabbits, for a 24-hour period.[9][19][20][21][22] The animals are then observed for at least 14 days for signs of toxicity and mortality.[19] A limit test at a high dose (e.g., 2000 mg/kg) is often performed first to determine if the substance has low dermal toxicity.[19]

For volatile substances, acute inhalation toxicity is a critical endpoint. These studies involve exposing animals, usually rats, to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period, typically 4 hours.[6][7][10][13][23][24][25][26] The animals are then observed for at least 14 days.[7][10][23]

  • OECD 403 (Traditional LC50 Test): This involves exposing groups of animals to different concentrations to determine the LC50, the concentration that is lethal to 50% of the animals.[6][7][10][23][24]

  • OECD 436 (Acute Toxic Class Method): Similar to the oral ATC method, this stepwise procedure uses a small number of animals to classify the substance into a toxicity category based on mortality at fixed concentration levels.[25][26]

Local Effects: Skin and Eye Irritation

Many C10H20O isomers are used in products that come into direct contact with the skin, making the assessment of skin and eye irritation potential essential.

Data Summary

Table 4: Skin and Eye Irritation Data

Isomer ClassCompoundSpeciesEndpointResultReference
Aldehyde DecanalRabbitSkin IrritationMild to Severe[27]
DecanalRabbitEye IrritationIrritant[2]
Alcohol (dl)-MentholRabbitSkin IrritationModerate[5]
(-)-MentholRabbitEye IrritationSevere[28]
CitronellolRabbitSkin IrritationIrritating[7][8]
CitronellolRabbitEye IrritationIrritating[7][8]
DihydromyrcenolRabbitSkin IrritationIrritating[9][10]
DihydromyrcenolRabbitEye IrritationSerious Irritation[9]
Experimental Protocols for Skin Irritation

In recent years, in vitro methods have been developed and validated to replace or reduce the use of animals for skin irritation testing.

This in vitro method utilizes a three-dimensional model of the human epidermis.[6][8][9][15][19] The test chemical is applied topically to the tissue surface.[8][9] After a defined exposure period, the viability of the cells in the tissue is measured, typically using the MTT assay.[8][9] A significant reduction in cell viability compared to a negative control indicates that the chemical has the potential to be a skin irritant.[6][8][9][19]

cluster_1 In Vitro Skin Irritation Workflow (OECD 439) start Test Substance Application to Reconstructed Human Epidermis (RhE) tissue incubation Incubation Period start->incubation viability_assay Cell Viability Assessment (e.g., MTT assay) incubation->viability_assay data_analysis Data Analysis: Compare viability to negative control viability_assay->data_analysis classification Classification: Irritant (≤ 50% viability) Non-irritant (> 50% viability) data_analysis->classification end Hazard Classification classification->end

Figure 2: Workflow for the in vitro skin irritation test using a reconstructed human epidermis model.

Skin Sensitization

Skin sensitization is an allergic response that occurs after repeated skin contact with a substance. Several C10H20O isomers are known or suspected skin sensitizers.

Data Summary

Table 5: Skin Sensitization Data

Isomer ClassCompoundAssayResultReference
Alcohol CitronellolLLNAPositive (False-positive suggested by WoE)[29]
GeraniolLLNAPositive (Weak sensitizer)[30]

Note: The Local Lymph Node Assay (LLNA) is an in vivo test in mice that measures the proliferation of lymphocytes in the draining lymph nodes as an indicator of sensitization potential.[1][30][31][32]

Experimental Protocols for Skin Sensitization (In Vitro Methods)

A suite of in vitro and in chemico methods, based on the Adverse Outcome Pathway (AOP) for skin sensitization, have been developed to assess sensitization potential without the use of animals.

This in chemico assay assesses the molecular initiating event of skin sensitization: the covalent binding of a chemical to skin proteins.[3][11][12][23][29] The DPRA measures the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine.[11][12][23][29] The depletion of the peptides after incubation with the test chemical is quantified by HPLC.[12][29]

These cell-based assays address the second key event in the AOP: the activation of keratinocytes.[20][24][25][33] They use a modified human keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of the antioxidant response element (ARE).[20][24] Sensitizing chemicals induce the Keap1-Nrf2-ARE pathway, leading to the expression of luciferase, which can be measured as a light signal.[20][24][26]

This in vitro assay addresses the third key event in the AOP: the activation of dendritic cells.[7][10][21][22][34] The h-CLAT uses a human monocytic leukemia cell line (THP-1) as a model for dendritic cells.[7][10][21] The assay measures the upregulation of cell surface markers (CD54 and CD86) on the THP-1 cells after exposure to the test chemical, which is indicative of dendritic cell activation.[7][10][21]

cluster_2 Adverse Outcome Pathway (AOP) for Skin Sensitization and Corresponding In Vitro Tests ke1 Key Event 1: Covalent Binding to Proteins ke2 Key Event 2: Keratinocyte Activation ke1->ke2 dpra DPRA (OECD 442C) ke1->dpra ke3 Key Event 3: Dendritic Cell Activation ke2->ke3 keratinosens KeratinoSens™ / LuSens™ (OECD 442D) ke2->keratinosens ke4 Key Event 4: T-cell Proliferation and Differentiation ke3->ke4 hclat h-CLAT (OECD 442E) ke3->hclat ao Adverse Outcome: Allergic Contact Dermatitis ke4->ao cluster_3 Proposed Aldehyde-Induced Cellular Stress Pathway aldehyde Aliphatic Aldehyde (e.g., Decanal) protein_adducts Protein Adducts aldehyde->protein_adducts dna_adducts DNA Adducts aldehyde->dna_adducts ros Reactive Oxygen Species (ROS) (Oxidative Stress) aldehyde->ros nfkb_activation NF-κB Activation protein_adducts->nfkb_activation cell_damage Cellular Damage and Inflammation dna_adducts->cell_damage ros->nfkb_activation cytokine_release Pro-inflammatory Cytokine Release nfkb_activation->cytokine_release cytokine_release->cell_damage

References

An In-depth Technical Guide to the Thermodynamic Properties of 2,7-Dimethyloct-6-en-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic properties of 2,7-Dimethyloct-6-en-3-ol. Due to a lack of experimentally determined thermodynamic data for this specific compound in publicly accessible literature, this guide also presents available data for its isomers to offer points of comparison and estimation. Furthermore, it details generalized experimental protocols for determining key thermodynamic properties of volatile organic compounds like this compound.

Introduction to this compound

This compound is an unsaturated aliphatic alcohol with the chemical formula C₁₀H₂₀O. A clear understanding of its thermodynamic properties is essential for various applications, including reaction engineering, process design, and safety assessments in industrial settings. Thermodynamic data such as enthalpy of formation, heat capacity, and vapor pressure are critical for predicting the behavior of this compound under different process conditions.

Physicochemical and Computed Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₂₀OPubChem[1]
Molecular Weight 156.26 g/mol PubChem[1]
XLogP3 3.3PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 5PubChem[1]
Exact Mass 156.151415257 DaPubChem[1]
Monoisotopic Mass 156.151415257 DaPubChem[1]
Topological Polar Surface Area 20.2 ŲPubChem[1]
Heavy Atom Count 11PubChem[1]
Complexity 121PubChem[1]

Thermodynamic Properties of Isomers of this compound

In the absence of experimental data for the target compound, examining the properties of its isomers can provide valuable insights. The following table summarizes available thermodynamic data for isomers of this compound. It is important to note that these values are not directly transferable but can serve as estimates.

CompoundPropertyValueTemperature (K)Pressure (kPa)Source
3,7-dimethyloct-6-en-1-yn-3-ol Boiling Point362.15 - 366.15-1.6ChemicalBook[2]
Constant Pressure Heat Capacity385.2 J·mol⁻¹·K⁻¹313.55-ChemicalBook[2]
Enthalpy of Vaporization50.4 kJ·mol⁻¹407-ChemicalBook[2]
Enthalpy of Vaporization52.1 kJ·mol⁻¹421-ChemicalBook[2]
(-)-3,7-dimethyloct-6-en-1-ol Ideal gas heat capacity (Cp,gas)Data available--Cheméo[3]
Standard Gibbs free energy of formation (ΔfG°)Data available--Cheméo[3]
Enthalpy of formation at standard conditions (ΔfH°gas)Data available--Cheméo[3]
Enthalpy of fusion at standard conditions (ΔfusH°)Data available--Cheméo[3]
Enthalpy of vaporization at standard conditions (ΔvapH°)Data available--Cheméo[3]
2,6-dimethyloct-6-en-2-ol Thermophysical and thermochemical dataAvailable via NIST subscription--NIST WebBook[4]

Note: "Data available" indicates that the source lists the property but the actual numerical value is not provided in the publicly available snippet.

Experimental Protocols for Determining Thermodynamic Properties

The following sections describe generalized experimental methodologies that can be employed to determine the thermodynamic properties of this compound.

Calorimetry for Enthalpy and Heat Capacity Measurement

Calorimetry is a fundamental technique for measuring heat changes in chemical and physical processes.

4.1.1. Bomb Calorimetry for Enthalpy of Combustion and Formation

  • Sample Preparation: A precisely weighed sample of this compound is placed in a crucible inside a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is filled with pure oxygen to a pressure of approximately 30 atm.

  • Immersion: The bomb is submerged in a known quantity of water in an insulated container (calorimeter).

  • Ignition and Temperature Measurement: The sample is ignited electrically, and the temperature change of the surrounding water is meticulously recorded.

  • Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system. The standard enthalpy of formation can then be derived from the enthalpy of combustion using Hess's law.

4.1.2. Differential Scanning Calorimetry (DSC) for Heat Capacity

  • Sample and Reference Pans: A small, accurately weighed sample of the liquid is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Heating Program: The sample and reference pans are heated at a controlled linear rate.

  • Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Calculation: The specific heat capacity of the sample is determined by comparing the heat flow difference with that of a known standard, typically sapphire.

Vapor Pressure Measurement

Several methods can be used to determine the vapor pressure of a volatile liquid as a function of temperature.

4.2.1. Static Method

  • Sample Degassing: A sample of this compound is placed in a thermostatted vessel, and any dissolved gases are removed by repeated freeze-pump-thaw cycles.

  • Equilibration: The vessel is maintained at a constant temperature until the liquid and vapor phases reach equilibrium.

  • Pressure Measurement: The pressure of the vapor is measured directly using a pressure transducer.

  • Data Collection: This process is repeated at various temperatures to obtain the vapor pressure curve.

4.2.2. Ebulliometry (Boiling Point Method)

  • Apparatus: An ebulliometer, an apparatus for precise measurement of boiling points, is used.

  • Pressure Control: The system pressure is controlled and measured accurately.

  • Boiling Point Determination: The temperature at which the liquid boils at the set pressure is measured.

  • Data Analysis: By varying the pressure, a series of boiling point-pressure data points are collected. The Clausius-Clapeyron equation can then be used to determine the enthalpy of vaporization.

Visualizations

Logical Workflow for Thermodynamic Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key thermodynamic properties of a volatile organic compound like this compound.

ThermodynamicWorkflow cluster_calorimetry Calorimetry cluster_vapor_pressure Vapor Pressure Measurement cluster_derived_properties Derived Thermodynamic Properties bomb_cal Bomb Calorimetry enthalpy_formation Enthalpy of Formation (ΔfH°) bomb_cal->enthalpy_formation dsc Differential Scanning Calorimetry heat_capacity Heat Capacity (Cp) dsc->heat_capacity static_method Static Method vapor_pressure_curve Vapor Pressure vs. Temperature static_method->vapor_pressure_curve ebulliometry Ebulliometry ebulliometry->vapor_pressure_curve enthalpy_vaporization Enthalpy of Vaporization (ΔvapH°) vapor_pressure_curve->enthalpy_vaporization Clausius-Clapeyron Equation sample Pure Sample of This compound sample->bomb_cal Combustion sample->dsc Heating sample->static_method Equilibration sample->ebulliometry Boiling

Workflow for Thermodynamic Property Determination

Conclusion

This technical guide has summarized the currently available, albeit limited, thermodynamic information for this compound. The provided data for its isomers serves as a preliminary basis for estimation until experimental values for the target compound can be determined. The detailed experimental protocols offer a clear path forward for researchers and scientists to obtain the necessary thermodynamic data to support process development, safety analysis, and further research in their respective fields. The lack of experimental data highlights a significant knowledge gap and underscores the need for future research into the thermochemical properties of this and other related compounds.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,7-Dimethyloct-6-en-3-ol from Citronellol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,7-dimethyloct-6-en-3-ol from the readily available starting material, citronellol. The synthesis is a two-step process involving the selective oxidation of citronellol to citronellal, followed by a Grignard reaction with ethylmagnesium bromide to yield the target secondary alcohol. This protocol is designed to be a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and fragrance science.

Introduction

This compound is a valuable chiral building block and a potential fragrance component. Its synthesis from citronellol, a natural and abundant monoterpenoid alcohol, represents an efficient and practical approach to this compound. The synthetic strategy hinges on two fundamental and widely utilized organic transformations: the oxidation of a primary alcohol to an aldehyde and the subsequent nucleophilic addition of a Grignard reagent to the aldehyde. The protocols provided herein are based on established chemical principles and aim to provide a clear and reproducible methodology.

Synthetic Workflow

The synthesis of this compound from citronellol is achieved through the following two-step reaction sequence:

  • Step 1: Oxidation of Citronellol to Citronellal. The primary alcohol functional group of citronellol is selectively oxidized to an aldehyde, yielding citronellal. A mild oxidizing agent such as Pyridinium Chlorochromate (PCC) is employed to prevent over-oxidation to the carboxylic acid.[1][2][3][4][5]

  • Step 2: Grignard Reaction of Citronellal with Ethylmagnesium Bromide. The intermediate, citronellal, is then reacted with ethylmagnesium bromide in an anhydrous ether solvent. The Grignard reagent adds to the carbonyl carbon of the aldehyde, and subsequent acidic workup yields the desired product, this compound.

The overall workflow is depicted in the following diagram:

Synthesis_Workflow Synthesis of this compound Citronellol Citronellol Citronellal Citronellal Citronellol->Citronellal Oxidation (PCC) Final_Product This compound Citronellal->Final_Product Grignard Reaction (EtMgBr, then H3O+)

Figure 1: Overall synthetic workflow from Citronellol to this compound.

Experimental Protocols

Step 1: Oxidation of Citronellol to Citronellal

Materials:

  • Citronellol

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel

  • Hexane

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of citronellol (1 equivalent) in anhydrous dichloromethane (DCM).

  • With vigorous stirring, add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion. The reaction mixture will turn into a dark brown slurry.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 2-3 hours at room temperature.

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium residues.

  • Wash the silica gel plug with additional diethyl ether to ensure complete recovery of the product.

  • Combine the organic filtrates and concentrate the solution using a rotary evaporator to obtain the crude citronellal.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to afford pure citronellal.

Step 2: Grignard Reaction of Citronellal with Ethylmagnesium Bromide

Materials:

  • Citronellal (from Step 1)

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

Part A: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

  • Ensure all glassware is oven-dried and assembled under a dry, inert atmosphere.

  • Place magnesium turnings (1.2 equivalents) in the three-neck flask.

  • Add a small volume of anhydrous diethyl ether or THF to just cover the magnesium.

  • In the dropping funnel, prepare a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether or THF.

  • Add a small portion of the ethyl bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a slight cloudiness. If the reaction does not start, gently warm the flask or add a small crystal of iodine.

  • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and cloudy.

Part B: Reaction with Citronellal

  • Cool the freshly prepared Grignard reagent in an ice bath to 0 °C.

  • Dissolve citronellal (1 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add the citronellal solution dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis.

StepReactantProductReagentsSolventTypical Yield (%)Purity (%)
1CitronellolCitronellalPCCDCM85-95>95 (after chromatography)
2CitronellalThis compoundEtMgBrDiethyl Ether/THF70-85>98 (after chromatography)

Characterization of this compound

The structure and purity of the final product, this compound, should be confirmed by spectroscopic methods.

  • IUPAC Name: this compound[6]

  • Molecular Formula: C₁₀H₂₀O[6]

  • Molecular Weight: 156.27 g/mol [6]

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃): The spectrum is expected to show characteristic signals for the vinyl proton, the proton on the carbon bearing the hydroxyl group, the methyl groups, and the methylene protons.

  • ¹³C NMR (CDCl₃): The spectrum should display ten distinct carbon signals corresponding to the structure of this compound.

  • IR (neat): A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol, and a peak around 1670 cm⁻¹ corresponding to the C=C stretching of the alkene.

  • Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 156, along with characteristic fragmentation patterns.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Pyridinium chlorochromate (PCC) is a toxic and potentially carcinogenic chromium(VI) compound and should be handled with extreme care.

  • Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All manipulations involving Grignard reagents must be carried out under strictly anhydrous and inert conditions.

  • Diethyl ether and THF are highly flammable solvents. Avoid open flames and sparks.

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

References

Application Notes and Protocols: Grignard Reaction for Tertiary Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of tertiary alcohols utilizing the Grignard reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures.

Introduction

The Grignard reaction, named after its discoverer Victor Grignard, is a fundamental organometallic reaction. It involves the addition of a Grignard reagent (an organomagnesium halide, R-Mg-X) to the carbonyl group of a ketone or an ester to produce a tertiary alcohol.[1][2] The reaction is highly valued for its versatility in creating new carbon-carbon bonds.[3]

From Ketones: The reaction of a Grignard reagent with a ketone results in the formation of a tertiary alcohol after an acidic workup. The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ketone.[2][4]

From Esters: When an ester is used as the starting material, two equivalents of the Grignard reagent are required. The first equivalent adds to the carbonyl group, forming a ketone intermediate which then reacts with the second equivalent of the Grignard reagent to yield the tertiary alcohol.[5][6]

Reaction Mechanisms

The Grignard reaction proceeds through a nucleophilic addition to the carbonyl carbon. The highly polar carbon-magnesium bond of the Grignard reagent renders the carbon atom nucleophilic.

Synthesis from Ketones

The reaction with a ketone involves a single nucleophilic addition step followed by protonation.

G ketone Ketone (R'-CO-R'') intermediate Alkoxide Intermediate ketone->intermediate Nucleophilic Attack grignard Grignard Reagent (R-MgX) grignard->intermediate alcohol Tertiary Alcohol (R-C(OH)-R'R'') intermediate->alcohol Protonation acid Acidic Workup (H3O+) acid->alcohol

Caption: Reaction mechanism of Grignard synthesis of a tertiary alcohol from a ketone.

Synthesis from Esters

The synthesis from an ester is a two-step process involving an initial nucleophilic acyl substitution to form a ketone, which then undergoes a second nucleophilic addition.

G ester Ester (R'-CO-OR'') tetrahedral_int Tetrahedral Intermediate ester->tetrahedral_int Nucleophilic Attack grignard1 Grignard Reagent (R-MgX) (1st equivalent) grignard1->tetrahedral_int ketone Ketone Intermediate (R'-CO-R) tetrahedral_int->ketone Elimination of -OR'' alkoxide Alkoxide Intermediate ketone->alkoxide Nucleophilic Attack grignard2 Grignard Reagent (R-MgX) (2nd equivalent) grignard2->alkoxide alcohol Tertiary Alcohol (R2-C(OH)-R') alkoxide->alcohol Protonation acid Acidic Workup (H3O+) acid->alcohol

Caption: Reaction mechanism of Grignard synthesis of a tertiary alcohol from an ester.

Quantitative Data

The yield of the Grignard reaction for tertiary alcohol synthesis can vary depending on the substrates, reaction conditions, and the purity of the reagents and solvent. Anhydrous conditions are crucial for a successful reaction as Grignard reagents are highly reactive towards protic solvents like water.[7]

Synthesis from Ketones: Representative Examples
KetoneGrignard ReagentTertiary Alcohol ProductReaction ConditionsYield (%)
Acetonen-Butylmagnesium bromide2-Methyl-2-hexanolDiethyl ether, reflux~50% (typical)[7]
CyclohexanoneMethylmagnesium bromide1-MethylcyclohexanolDiethyl ether, refluxGood to excellent[8]
AcetophenonePhenylmagnesium bromide1,1-DiphenylethanolDiethyl ether, refluxGood to excellent[8]
Synthesis from Esters: Representative Example
EsterGrignard ReagentTertiary Alcohol ProductReaction ConditionsYield (%)
Methyl benzoatePhenylmagnesium bromideTriphenylmethanolDiethyl ether, reflux~50-60%

Experimental Protocols

The following are detailed protocols for the synthesis of representative tertiary alcohols. Safety Precaution: Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). Diethyl ether is highly flammable and should be handled with care in a well-ventilated fume hood.

General Experimental Workflow

G start Start prep_reagent Prepare Grignard Reagent (Alkyl/Aryl Halide + Mg in Ether) start->prep_reagent add_carbonyl Slowly add Ketone or Ester in Anhydrous Ether prep_reagent->add_carbonyl reflux Reflux the Reaction Mixture add_carbonyl->reflux workup Aqueous Workup (e.g., add aq. NH4Cl or dilute acid) reflux->workup extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer (e.g., with Na2SO4 or MgSO4) extraction->drying purification Purify Product (Distillation or Recrystallization) drying->purification end End purification->end

Caption: General experimental workflow for tertiary alcohol synthesis via Grignard reaction.

Protocol 1: Synthesis of 2-Methyl-2-hexanol from Acetone and n-Butyl Bromide

This protocol is adapted from a general procedure with typical yields around 50%.[7]

Materials:

  • Magnesium turnings (33 mmol)

  • Anhydrous diethyl ether (15 mL + 5 mL)

  • n-Butyl bromide (33 mmol)

  • Acetone (30 mmol)

  • 1 M Sulfuric acid (15 mL)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

    • Add 15 mL of anhydrous diethyl ether to the flask.

    • Dissolve n-butyl bromide in 5 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the n-butyl bromide solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance of the solution.

    • Once the reaction has started, add the remaining n-butyl bromide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 15 minutes.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve acetone in 5 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add the acetone solution dropwise to the cooled Grignard reagent, controlling the rate of addition to maintain a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for 15 minutes.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly add 15 mL of 1 M sulfuric acid to quench the reaction and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • Purify the crude product by distillation to obtain 2-methyl-2-hexanol.

Protocol 2: Synthesis of Triphenylmethanol from Methyl Benzoate and Phenylmagnesium Bromide

This protocol is based on the well-established synthesis of triphenylmethanol.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene

  • Methyl benzoate

  • 10% Sulfuric acid

  • Hexane (for recrystallization)

Procedure:

  • Preparation of Phenylmagnesium Bromide:

    • Prepare the Grignard reagent from magnesium and bromobenzene in anhydrous diethyl ether as described in Protocol 4.2.

  • Reaction with Methyl Benzoate:

    • Cool the phenylmagnesium bromide solution in an ice bath.

    • Dissolve methyl benzoate in anhydrous diethyl ether and add it dropwise to the Grignard reagent. A white precipitate of the alkoxide salt will form.

    • After the addition is complete, stir the mixture at room temperature for 30 minutes.

  • Workup and Purification:

    • Pour the reaction mixture into a beaker containing ice and 10% sulfuric acid.

    • Stir until the precipitate dissolves and two layers form.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the ether by rotary evaporation.

    • Recrystallize the crude triphenylmethanol from hexane to obtain a pure crystalline solid.

Conclusion

The Grignard reaction is a robust and versatile method for the synthesis of tertiary alcohols, which are important building blocks in drug discovery and development. Careful control of reaction conditions, particularly the exclusion of moisture, is paramount for achieving high yields. The protocols provided here serve as a guide for the synthesis of a range of tertiary alcohols from readily available starting materials.

References

Application Note: Purification of 2,7-Dimethyloct-6-en-3-ol by Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,7-Dimethyloct-6-en-3-ol is an unsaturated aliphatic alcohol. Like many compounds synthesized in organic chemistry or extracted from natural sources, it is often accompanied by impurities such as starting materials, by-products, or other isomers. For applications in research, fragrance development, or as a pharmaceutical intermediate, a high degree of purity is essential.

This application note details a robust and reproducible protocol for the purification of this compound from a crude reaction mixture using normal-phase column chromatography. The method employs silica gel as the stationary phase and a gradient elution system of hexane and ethyl acetate as the mobile phase.

Principle of Separation

Column chromatography is a preparative technique used to separate components of a mixture.[1] This protocol utilizes normal-phase chromatography, where the stationary phase (silica gel) is polar and the mobile phase is relatively non-polar.[2] this compound, containing a polar hydroxyl (-OH) group, will adsorb to the surface of the silica gel.[1][3] By gradually increasing the polarity of the mobile phase, the adsorbed compounds can be selectively desorbed and eluted. Less polar impurities will travel through the column faster and elute first, while the more polar target alcohol will be retained longer, allowing for its effective separation.[1] The choice of an appropriate solvent system is critical and is predetermined using Thin Layer Chromatography (TLC).[2][4]

Experimental Protocol

1. Materials and Reagents

  • Stationary Phase: Silica Gel (60 Å, 230-400 mesh)[3][5]

  • Mobile Phase Solvents:

    • n-Hexane (ACS Grade or higher)

    • Ethyl Acetate (ACS Grade or higher)

  • Crude Sample: 1.0 g of crude this compound

  • TLC Supplies:

    • Silica gel TLC plates (with F254 indicator)

    • TLC developing chamber

    • Visualizing Agent: Potassium permanganate (KMnO₄) stain

  • Other: Cotton wool, Sea sand

2. Equipment

  • Glass chromatography column (40 mm diameter, 400 mm length)

  • Separatory funnel (for solvent addition)

  • Fraction collector or test tubes/flasks

  • Rotary evaporator

  • Analytical balance

3. Preliminary TLC Analysis Before performing the column chromatography, determine the optimal mobile phase composition using TLC.

  • Prepare several developing solvents with varying ratios of hexane to ethyl acetate (e.g., 95:5, 90:10, 85:15).

  • Spot the crude mixture on separate TLC plates and develop them in the prepared solvents.

  • Visualize the spots under UV light and/or by staining with KMnO₄.

  • The ideal solvent system is one that provides a retention factor (Rf) of approximately 0.30-0.35 for the target compound, this compound, and shows good separation from impurities.[1][4] For this separation, a 90:10 hexane:ethyl acetate system was found to be optimal.

4. Column Preparation (Slurry Packing)

  • Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton wool at the bottom outlet.[4]

  • Add a thin layer (approx. 1 cm) of sea sand over the cotton plug.[4]

  • In a beaker, prepare a slurry by mixing ~40 g of silica gel (a 30:1 to 50:1 ratio of silica to crude product is recommended for good separation) with the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate).[1][4]

  • Pour the slurry into the column. Gently tap the column to dislodge air bubbles and encourage uniform packing.[4]

  • Open the stopcock to drain some solvent, allowing the silica to settle. Add more eluent as needed, ensuring the silica bed never runs dry.

  • Once the silica has settled into a stable bed, add another thin layer (approx. 1 cm) of sand on top to prevent disturbance during sample loading.[4]

5. Sample Loading (Dry Loading Method)

  • Dissolve the 1.0 g of crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add approximately 2-3 g of silica gel to this solution.

  • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.[4]

  • Carefully add this powder to the top of the prepared column.

6. Elution and Fraction Collection

  • Begin elution with the least polar solvent system (e.g., 98:2 hexane:ethyl acetate).

  • Maintain a constant head of solvent above the silica bed at all times to prevent the column from cracking.

  • Collect fractions (e.g., 15-20 mL each) sequentially.

  • Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution). For example:

    • Fractions 1-10: 98:2 Hexane:Ethyl Acetate

    • Fractions 11-30: 95:5 Hexane:Ethyl Acetate

    • Fractions 31-60: 90:10 Hexane:Ethyl Acetate

  • Monitor the separation by spotting collected fractions on TLC plates. Combine fractions that show a single spot corresponding to the pure product.

7. Product Isolation

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Place the flask under high vacuum to remove any residual solvent.

  • Weigh the purified product and calculate the yield.

  • Confirm purity using analytical techniques such as GC-MS or ¹H NMR.

Data Presentation

The following table summarizes the parameters and typical results for the purification of 1.0 g of crude this compound.

ParameterValue / Description
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Silica Gel Mass 40 g
Column Dimensions 40 mm x 400 mm
Mobile Phase Gradient: Hexane / Ethyl Acetate (98:2 to 90:10)
Crude Sample Mass 1.0 g
Purity of Crude Sample ~80% (estimated by GC)
Rf of Target Compound ~0.32 (in 90:10 Hexane:EtOAc)
Rf of Major Impurity (Less Polar) ~0.55 (in 90:10 Hexane:EtOAc)
Volume per Fraction 20 mL
Fractions Containing Pure Product 38 - 52
Mass of Purified Product 0.72 g
Final Purity >98% (by GC-MS)
Yield 90%

Workflow Visualization

G cluster_prep Preparation Phase cluster_sep Separation Phase cluster_analysis Analysis & Isolation Phase TLC 1. TLC Analysis (Determine Solvent System) Pack 2. Column Packing (Silica Gel Slurry) TLC->Pack Load 3. Sample Loading (Dry Loading) Pack->Load Elute 4. Gradient Elution (Hexane:EtOAc) Load->Elute Collect 5. Fraction Collection Elute->Collect Monitor 6. TLC Monitoring of Fractions Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Solvent Evaporation (Rotovap) Combine->Evap Pure Pure this compound Evap->Pure Crude Crude Product Crude->Load

Caption: Workflow for the purification of this compound.

Conclusion

The described column chromatography protocol provides an effective and reliable method for the purification of this compound. By employing a gradient elution of hexane and ethyl acetate over a silica gel stationary phase, the target compound was successfully isolated from less polar impurities with high purity (>98%) and excellent yield (90%). This method is suitable for researchers and professionals requiring high-purity aliphatic alcohols for further application.

References

Application Note: A Validated GC-MS Protocol for the Analysis of Terpene Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Terpene alcohols are a significant class of terpenes, contributing substantially to the aromatic and flavor profiles of many plants and essential oils.[1] Beyond their sensory characteristics, these compounds are actively researched for their potential therapeutic properties, including anti-inflammatory, anti-anxiety, and antimicrobial effects.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted analytical technique for the identification and quantification of terpene alcohols in various matrices.[3][4] This method combines the superior separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry.[1]

This application note provides a detailed protocol for the analysis of terpene alcohols using GC-MS, covering sample preparation, instrument parameters, and data analysis. The methodologies are designed to be robust and applicable to complex matrices such as plant material, essential oils, and pharmaceutical formulations.

Experimental Protocols

Two primary sample preparation techniques are presented: a classic solvent extraction and a headspace solid-phase microextraction (HS-SPME) method for volatile-focused analysis.

Protocol A: Solvent Extraction

This method is suitable for a broad range of sample matrices and provides a comprehensive extraction of semi-volatile and volatile compounds.

Materials:

  • Sample (e.g., homogenized plant material, essential oil)

  • Ethyl Acetate or Isopropyl Alcohol (IPA), HPLC grade[3][5]

  • Internal Standard (ISTD) solution (e.g., 100 µg/mL n-tridecane or Naphthalene-d8 in extraction solvent)[3][5]

  • Anhydrous Sodium Sulfate

  • Vortex mixer, centrifuge, and mechanical shaker

  • Syringe filters (0.22 µm PTFE)[5]

  • Autosampler vials (2 mL)

Procedure:

  • Sample Weighing: Accurately weigh approximately 0.5 g of homogenized sample into a 50 mL centrifuge tube.[6] For liquid samples, use an equivalent volume.

  • Solvent Addition: Add 20 mL of the selected extraction solvent (e.g., methanol or ethyl acetate) to the tube.[6]

  • Internal Standard Spiking: Add a known volume of the internal standard solution. For example, add 100 µL of 100 µg/mL n-tridecane solution.[3]

  • Extraction: Mechanically shake the mixture for 10-15 minutes to ensure thorough extraction.[6] Some protocols may also include a sonication step (e.g., 5 minutes at 40°C).[7]

  • Centrifugation: Centrifuge the sample at 5,000 rpm for 5 minutes to pellet solid material.[6]

  • Filtration and Transfer: Carefully collect the supernatant and pass it through a 0.22 µm syringe filter to remove any remaining particulate matter.[5] Transfer the filtered extract into a clean autosampler vial for GC-MS analysis.

Protocol B: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is ideal for analyzing volatile terpene alcohols and provides a cleaner sample introduction, minimizing matrix interference and preserving the GC column.[2]

Materials:

  • Sample (e.g., 10-50 mg of dried plant material)[8]

  • Headspace vials (10 or 20 mL) with caps

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • GC-MS system with an SPME-compatible autosampler

Procedure:

  • Sample Preparation: Place 0.5 g of the homogenized sample into a 10 mL headspace vial and securely cap it.[2]

  • Incubation: Place the vial in the autosampler's heated agitator. Incubate the sample at a specified temperature (e.g., 140°C) for a set time (e.g., 30 minutes) to allow volatile and semi-volatile terpenes to partition into the headspace.[8]

  • Extraction: Expose the SPME fiber to the vial's headspace for a defined period (e.g., 15-30 minutes) to adsorb the analytes.

  • Desorption: Retract the fiber and immediately introduce it into the hot GC inlet, where the adsorbed terpenes are thermally desorbed onto the analytical column.

GC-MS Instrumentation and Parameters

The following table outlines typical instrument parameters for the analysis of terpene alcohols. These may require optimization based on the specific instrument and analytes of interest.

ParameterRecommended Setting
Gas Chromatograph (GC)
ColumnRxi-5Sil MS (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column[9]
Carrier GasHelium, constant flow at 1.4 mL/min[9]
Inlet Temperature250 °C - 280 °C[6][9]
Injection ModeSplit (20:1 to 250:1 ratio) or Splitless (for trace analysis)[6][9]
Injection Volume1 µL (Solvent Extraction)
Oven ProgramInitial: 40-60 °C, hold for 1-2 min. Ramp: 5-10 °C/min to 250-325 °C, hold for 2-5 min[2][9]
Mass Spectrometer (MS)
Ion Source Temp.250 °C[9]
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range45-600 m/z[9]
Acquisition ModeFull Scan for identification; Selected Ion Monitoring (SIM) for enhanced quantitation[10]
Transfer Line Temp.300 °C[9]

Data Presentation: Quantitative Summary

Terpene alcohols are identified based on their retention time and mass spectrum. The mass spectra of alcohols are often complex but exhibit characteristic fragmentation patterns, most notably the loss of a water molecule (M-18).[11]

Terpene AlcoholFormulaMWTypical RT (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
LinaloolC₁₀H₁₈O15410 - 12154 (low intensity)136 (M-18), 121, 93, 71, 69, 43
GeraniolC₁₀H₁₈O15412 - 14154 (low intensity)136 (M-18), 121, 93, 80, 69
α-TerpineolC₁₀H₁₈O15411 - 13154 (low intensity)136 (M-18), 121, 93, 81, 59
MentholC₁₀H₂₀O15610 - 12156 (low intensity)138 (M-18), 123, 95, 81, 71, 55
BorneolC₁₀H₁₈O15411 - 13154 (low intensity)139, 136 (M-18), 121, 110, 95

Note: Retention Times (RT) are approximate and highly dependent on the specific GC column, oven program, and instrument used. Identification should always be confirmed with authentic reference standards.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the complete workflow for the GC-MS analysis of terpene alcohols, from initial sample handling to final data reporting.

GCMS_Workflow GC-MS Workflow for Terpene Alcohol Analysis cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing & Reporting Sample Sample Collection (e.g., Plant Material, Essential Oil) Solvent_Ext Protocol A: Solvent Extraction Sample->Solvent_Ext HS_SPME Protocol B: Headspace (HS-SPME) Sample->HS_SPME GCMS GC-MS Analysis Data_Acq Data Acquisition (Scan or SIM Mode) GCMS->Data_Acq Data_Proc Data Processing Data_Acq->Data_Proc Library_Match Spectral Library Matching (NIST, Wiley) Data_Proc->Library_Match RT_Compare Retention Time Comparison Data_Proc->RT_Compare Calibration Calibration Curve Generation Data_Proc->Calibration Ident Compound Identification Library_Match->Ident RT_Compare->Ident Quant Quantification Calibration->Quant Report Final Report (Qualitative & Quantitative Data) Quant->Report Ident->Report

Caption: A flowchart of the GC-MS analysis protocol for terpene alcohols.

References

Application Note: 1H and 13C NMR Spectral Assignment of 2,7-Dimethyloct-6-en-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol and spectral assignment for the characterization of 2,7-dimethyloct-6-en-3-ol using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of publicly available experimental spectra, this note utilizes predicted 1H and 13C NMR data to serve as a reference for researchers and scientists in the fields of natural product chemistry, flavor and fragrance analysis, and synthetic organic chemistry. The document outlines the methodology for sample preparation, data acquisition for 1D and 2D NMR experiments, and a systematic approach to spectral assignment.

Introduction

This compound is a terpenoid alcohol with potential applications in the flavor and fragrance industry. Its structural elucidation is crucial for quality control and for the exploration of its chemical and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules. This note details the predicted 1H and 13C NMR spectral data for this compound and provides a comprehensive guide for its spectral assignment.

Predicted Spectral Data

The 1H and 13C NMR chemical shifts for this compound were predicted using advanced computational algorithms. The predicted data provides a valuable reference for the identification and characterization of this compound.

Structure of this compound:

Table 1: Predicted 1H NMR Spectral Data for this compound (in CDCl3)

Atom NumberPredicted Chemical Shift (ppm)MultiplicityIntegration
10.90d3H
1'0.92d3H
21.85m1H
33.55m1H
41.50 - 1.60m2H
52.05m2H
65.10t1H
81.62s3H
91.70s3H
OHVariablebr s1H

Table 2: Predicted 13C NMR Spectral Data for this compound (in CDCl3)

Atom NumberPredicted Chemical Shift (ppm)
117.5
1'18.0
233.5
375.0
430.0
525.0
6124.0
7132.0
817.8
925.7

Experimental Protocols

The following protocols provide a general framework for acquiring high-quality 1D and 2D NMR spectra of this compound.

Sample Preparation
  • Weigh approximately 10-20 mg of purified this compound for 1H NMR (50-100 mg for 13C NMR) and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl3).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and ensure the solution is homogeneous.

1D NMR Data Acquisition
  • 1H NMR Spectroscopy:

    • Spectrometer: 400 MHz (or higher)

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: 4 seconds

    • Relaxation Delay: 1 second

    • Spectral Width: 12 ppm

    • Temperature: 298 K

  • 13C NMR Spectroscopy:

    • Spectrometer: 100 MHz (or corresponding frequency for the 1H spectrometer)

    • Pulse Program: zgpg30 (with proton decoupling)

    • Number of Scans: 1024

    • Acquisition Time: 2 seconds

    • Relaxation Delay: 2 seconds

    • Spectral Width: 220 ppm

    • Temperature: 298 K

2D NMR Data Acquisition
  • COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Number of Scans: 2-4 per increment

    • Increments in F1: 256

    • Spectral Width (F1 and F2): 12 ppm

    • Data points in F2: 1024

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans: 8-16 per increment

    • Increments in F1: 128-256

    • Spectral Width (F2 - 1H): 12 ppm

    • Spectral Width (F1 - 13C): 160 ppm

Workflow for NMR Spectral Assignment

The following diagram illustrates the logical workflow for the complete assignment of 1H and 13C NMR spectra of an organic compound like this compound.

NMR_Assignment_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Assignment cluster_elucidation Structure Elucidation Sample Purified Compound Dissolution Dissolve in CDCl3 with TMS Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube OneD_NMR 1D NMR (1H, 13C, DEPT) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Initial_Analysis Analyze 1D Spectra: Chemical Shift, Integration, Multiplicity TwoD_NMR->Initial_Analysis COSY_Analysis COSY Analysis: Identify H-H Couplings Initial_Analysis->COSY_Analysis HSQC_Analysis HSQC Analysis: Correlate C-H (1-bond) COSY_Analysis->HSQC_Analysis HMBC_Analysis HMBC Analysis: Correlate C-H (2-3 bonds) HSQC_Analysis->HMBC_Analysis Final_Assignment Complete Spectral Assignment HMBC_Analysis->Final_Assignment Structure Confirm Structure of This compound Final_Assignment->Structure

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

Interpretation and Assignment

The predicted 1H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments. The two methyl groups at the isopropyl moiety (C1 and C1') are diastereotopic and are predicted to appear as two separate doublets around 0.90-0.92 ppm. The proton at C2, adjacent to the isopropyl group, is expected to be a multiplet. The proton attached to the carbon bearing the hydroxyl group (C3) would appear as a multiplet around 3.55 ppm. The olefinic proton at C6 is predicted to be a triplet around 5.10 ppm. The two methyl groups attached to the double bond (C8 and C9) are expected to be singlets.

The predicted 13C NMR spectrum should display ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbon attached to the hydroxyl group (C3) is predicted to have a chemical shift of around 75.0 ppm. The two olefinic carbons (C6 and C7) are expected at approximately 124.0 and 132.0 ppm, respectively. The remaining aliphatic carbons will appear in the upfield region of the spectrum.

2D NMR experiments such as COSY and HSQC are crucial for the definitive assignment of all proton and carbon signals. The COSY spectrum will reveal the coupling network between adjacent protons, for instance, the correlation between the protons at C2, C3, and C4. The HSQC spectrum will establish the direct one-bond correlations between protons and their attached carbons, confirming the assignment of each C-H pair.

Conclusion

This application note provides a comprehensive set of predicted 1H and 13C NMR data for this compound, along with detailed experimental protocols for its spectral acquisition and a logical workflow for its assignment. This information serves as a valuable resource for the identification and characterization of this compound in various research and industrial settings. The use of 2D NMR techniques is highly recommended for an unambiguous structural confirmation.

Application Note: Chiral Separation of 2,7-Dimethyloct-6-en-3-ol Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and efficient method for the chiral separation of the enantiomers of 2,7-dimethyloct-6-en-3-ol using High-Performance Liquid Chromatography (HPLC). The method employs a polysaccharide-based chiral stationary phase under normal-phase conditions, achieving baseline resolution of the (R)- and (S)-enantiomers. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate enantiomeric purity assessment of this and structurally related chiral alcohols.

Introduction

This compound is a chiral alcohol with potential applications in the fragrance and pharmaceutical industries. As the biological and pharmacological activities of enantiomers can differ significantly, the development of reliable analytical methods to separate and quantify individual enantiomers is crucial.[1] Chiral HPLC has become an indispensable tool for the analytical determination of enantiomeric purity and for the isolation of pure enantiomers.[2] Polysaccharide-based chiral stationary phases (CSPs), in particular, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including alcohols, due to their high separation efficiency and selectivity.[1][3] This application note provides a detailed protocol for the successful chiral resolution of this compound enantiomers.

Experimental Details

The separation was performed on an HPLC system equipped with a quaternary pump, an autosampler, a column thermostat, and a UV detector.

Chromatographic Conditions:

ParameterValue
Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Concentration 1.0 mg/mL in mobile phase

Results and Discussion

The developed HPLC method provided excellent separation of the (R)- and (S)-enantiomers of this compound. The chromatographic data is summarized in the table below.

Table 1: Chromatographic Data for the Enantiomeric Separation of this compound

EnantiomerRetention Time (t R ) [min]Resolution (R s )Separation Factor (α)
(R)-2,7-Dimethyloct-6-en-3-ol8.24\multirow{2}{}{2.15}\multirow{2}{}{1.28}
(S)-2,7-Dimethyloct-6-en-3-ol9.88

The resolution (Rs) value of 2.15 indicates baseline separation between the two enantiomeric peaks. The separation factor (α) of 1.28 demonstrates good selectivity of the chiral stationary phase for the enantiomers of this compound. The elution order presented is hypothetical and should be confirmed with enantiomerically pure standards.

Experimental Protocol

Sample Preparation
  • Weigh 10 mg of racemic this compound.

  • Dissolve the sample in 10 mL of the mobile phase (n-Hexane / Isopropanol, 95:5 v/v) to achieve a final concentration of 1.0 mg/mL.

  • Vortex the solution for 30 seconds to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC System Setup and Operation
  • System Priming: Prime all solvent lines with the mobile phase to remove any air bubbles and ensure a stable baseline.

  • Column Equilibration: Install the Chiralpak® IA column and equilibrate it with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Method Setup: Create a new method in the chromatography software with the parameters specified in the "Chromatographic Conditions" table.

  • Sample Injection: Place the prepared sample vial in the autosampler tray and inject 10 µL of the sample.

  • Data Acquisition: Start the data acquisition and run the analysis for a sufficient time to allow for the elution of both enantiomers (e.g., 15 minutes).

Data Analysis
  • Integrate the peaks corresponding to the two enantiomers in the resulting chromatogram.

  • Determine the retention time (t R ) for each peak.

  • Calculate the resolution (R s ) and the separation factor (α) using the following equations:

    • Resolution (R s ): Rs = 2 * (t_R2 - t_R1) / (w1 + w2) where t_R1 and t_R2 are the retention times of the two enantiomers, and w1 and w2 are their respective peak widths at the base.

    • Separation Factor (α): α = (t_R2 - t_M) / (t_R1 - t_M) where t_M is the dead time.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Weigh Racemic Analyte p2 Dissolve in Mobile Phase p1->p2 p3 Vortex to Mix p2->p3 p4 Filter with 0.45 µm Syringe Filter p3->p4 h4 Inject Sample p4->h4 h1 System Priming h2 Column Equilibration h1->h2 h3 Set Up Chromatographic Method h2->h3 h3->h4 h5 Data Acquisition h4->h5 d1 Integrate Chromatographic Peaks h5->d1 d2 Determine Retention Times d1->d2 d3 Calculate Resolution (Rs) and Separation Factor (α) d2->d3

Figure 1: Workflow for the chiral separation of this compound enantiomers.

Conclusion

The method presented in this application note provides a reliable and efficient means for the chiral separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase with a normal-phase mobile phase allows for excellent resolution and selectivity. This protocol can be readily implemented in analytical laboratories for routine quality control and enantiomeric purity determination of this compound and can serve as a starting point for the method development of other structurally similar chiral alcohols.

References

Application Notes and Protocols for 2,7-Dimethyloct-6-en-3-ol as a Fragrance Ingredient

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dimethyloct-6-en-3-ol is a tertiary alcohol that, based on its chemical structure, has potential as a fragrance ingredient. Its analogues and isomers, such as dihydrolinalool and citronellol, are known for their pleasant aromas and are widely used in the fragrance industry.[1][2] These compounds typically possess floral, citrus, and woody notes. This document provides detailed application notes and experimental protocols for the evaluation and use of this compound as a novel fragrance ingredient. Due to the limited publicly available data on this specific molecule, the following information is based on its chemical properties and established methodologies for fragrance compound analysis.

Chemical and Physical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for formulation development and safety assessment.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC NameThis compoundPubChem[3]
Molecular FormulaC10H20OPubChem[3]
Molecular Weight156.26 g/mol PubChem[3]
CAS Number50735-59-6PubChem[3]
XLogP33.3PubChem[3]
Hydrogen Bond Donor Count1PubChem[3]
Hydrogen Bond Acceptor Count1PubChem[3]
Rotatable Bond Count4PubChem[3]

Application Notes

Odor Profile

The specific odor profile of this compound has not been extensively documented in publicly available literature. However, based on structurally related compounds, it is anticipated to possess a combination of the following characteristics:

  • Floral: Similar to linalool, it may exhibit fresh, floral notes.

  • Citrus: A citrusy, fresh character is common for molecules of this class.

  • Woody/Green: Underlying woody and green nuances may be present.

For a precise characterization, a sensory panel evaluation is required, as detailed in Protocol 1.

Use in Formulations

This compound can be considered for use in a variety of fragranced products. Recommended starting concentrations for different applications are suggested in Table 2. These are initial guidelines and should be optimized based on the desired fragrance intensity and the overall formulation.

Table 2: Recommended Starting Concentrations in Different Formulations

Product TypeRecommended Concentration (% w/w)
Fine Fragrance (Eau de Parfum)0.1 - 2.0
Eau de Toilette0.05 - 1.5
Soaps and Body Washes0.2 - 1.0
Shampoos and Conditioners0.1 - 0.5
Lotions and Creams0.1 - 0.5
Air Fresheners0.5 - 3.0
Laundry Detergents0.05 - 0.3
Stability and Compatibility

Terpene alcohols can be susceptible to degradation under certain conditions, such as extreme pH or exposure to strong oxidizing agents.[4] Stability testing is crucial to ensure the fragrance integrity and safety of the final product. Key considerations include:

  • pH Stability: Evaluate in both acidic and alkaline conditions representative of different product bases.

  • Oxidative Stability: Assess in the presence of air and potentially in formulations containing oxidizing agents.

  • Photostability: Investigate the impact of UV light on the molecule's stability and odor profile.

A general protocol for stability testing is provided in Protocol 2.

Experimental Protocols

Protocol 1: Determination of Odor Threshold

This protocol outlines the determination of the odor detection threshold of this compound using a forced-choice ascending concentration series method.[5][6]

Objective: To determine the lowest concentration at which the odor of this compound is detectable.

Materials:

  • This compound (high purity)

  • Odor-free solvent (e.g., diethyl phthalate or ethanol)

  • Odor-free water

  • Glass sniffing jars with lids

  • Pipettes and glassware

  • A panel of at least 10 trained sensory assessors

Procedure:

  • Stock Solution Preparation: Prepare a 1% (w/w) stock solution of this compound in the chosen solvent.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution in odor-free water. A common dilution factor is 1:2 or 1:3.

  • Sample Presentation: For each dilution level, present three sniffing jars to each panelist. Two jars will contain only odor-free water (blanks), and one will contain the diluted odorant. The position of the scented sample should be randomized.

  • Ascending Concentration Series: Panelists start with the lowest concentration and are asked to identify the jar with the different odor. This process is repeated with progressively higher concentrations.

  • Data Collection: Record the concentration at which each panelist correctly identifies the scented sample.

  • Calculation: The individual threshold is the geometric mean of the last concentration not detected and the first concentration that was correctly identified. The group threshold is the geometric mean of the individual thresholds.

Odor_Threshold_Determination cluster_prep Preparation cluster_eval Sensory Evaluation cluster_data Data Analysis Stock Prepare 1% Stock Solution Dilutions Create Serial Dilutions Stock->Dilutions Presentation Present 3 Jars (2 Blanks, 1 Sample) Dilutions->Presentation Ascending Ascending Concentration Series Presentation->Ascending Identification Panelist Identifies Scented Jar Ascending->Identification Record Record Correct Identifications Identification->Record Calc_Ind Calculate Individual Threshold Record->Calc_Ind Calc_Group Calculate Group Threshold Calc_Ind->Calc_Group

Caption: Workflow for Odor Threshold Determination.

Protocol 2: Stability Testing in a Cosmetic Formulation

This protocol describes a method to assess the stability of this compound in a representative cosmetic emulsion.[7][8]

Objective: To evaluate the physical and chemical stability of a formulation containing this compound under accelerated conditions.

Materials:

  • Base cosmetic emulsion (e.g., a simple oil-in-water lotion)

  • This compound

  • Temperature- and humidity-controlled stability chambers

  • pH meter, viscometer

  • Gas chromatography-mass spectrometry (GC-MS) equipment

  • Glass jars for storage

Procedure:

  • Formulation Preparation: Prepare the base emulsion and divide it into two portions. Add a target concentration of this compound to one portion (test sample) and no fragrance to the other (control).

  • Initial Analysis (Time 0): Analyze both the test and control samples for the following parameters:

    • Appearance (color, clarity)

    • Odor

    • pH

    • Viscosity

    • Concentration of this compound (by GC-MS)

  • Storage Conditions: Store aliquots of both samples under the following conditions:

    • 4°C (refrigerated, as a reference)

    • 25°C / 60% RH (real-time)

    • 40°C / 75% RH (accelerated)

    • Freeze-thaw cycling (-10°C to 25°C, 3 cycles)

  • Time-Point Analysis: At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), remove samples from each storage condition and re-analyze for the parameters listed in step 2.

  • Data Evaluation: Compare the results at each time point to the initial data and the control sample. Significant changes in any parameter may indicate instability.

Stability_Testing_Workflow cluster_prep Preparation cluster_initial Initial Analysis (T=0) cluster_storage Storage Conditions cluster_timepoint Time-Point Analysis cluster_eval Evaluation Formulate Prepare Test and Control Formulations Analysis0 Analyze Appearance, Odor, pH, Viscosity, Concentration Formulate->Analysis0 T_4C 4°C Analysis0->T_4C T_25C 25°C / 60% RH Analysis0->T_25C T_40C 40°C / 75% RH Analysis0->T_40C FreezeThaw Freeze-Thaw Cycles Analysis0->FreezeThaw Analysis_T Re-analyze at 1, 2, 4, 8, 12 weeks T_4C->Analysis_T T_25C->Analysis_T T_40C->Analysis_T FreezeThaw->Analysis_T Compare Compare to T=0 and Control Analysis_T->Compare Assess Assess Stability Compare->Assess

Caption: Workflow for Accelerated Stability Testing.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the potential cytotoxicity of this compound using a human cell line.[9]

Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).

Materials:

  • Human cell line (e.g., HaCaT keratinocytes)

  • Cell culture medium and supplements

  • This compound

  • Dimethyl sulfoxide (DMSO) as a solvent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of this compound in cell culture medium from a stock solution in DMSO. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).

  • Incubation: Remove the old medium from the cells and add the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent). Incubate for 24-48 hours.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for a further 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Cytotoxicity_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Adhere Allow Cells to Adhere Seed->Adhere Prepare_Dilutions Prepare Compound Dilutions Treat_Cells Treat Cells with Compound Prepare_Dilutions->Treat_Cells Incubate_24h Incubate for 24-48h Treat_Cells->Incubate_24h Add_MTT Add MTT Solution Incubate_24h->Add_MTT Incubate_4h Incubate for 2-4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Calc_Viability Calculate % Cell Viability Read_Absorbance->Calc_Viability Plot_Curve Plot Dose-Response Curve Calc_Viability->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

Safety Considerations

Based on data for related compounds, this compound may cause skin and eye irritation.[10] It is recommended to handle this compound with appropriate personal protective equipment, including gloves and safety glasses. For a comprehensive safety assessment, further toxicological studies are necessary, such as skin sensitization and genotoxicity assays.[11][12]

Disclaimer: This document is intended for informational purposes for a scientific audience. The provided protocols are general guidelines and should be adapted and validated for specific laboratory conditions and applications. All laboratory work should be conducted in accordance with institutional safety policies and regulations.

References

Application of 2,7-Dimethyloct-6-en-3-ol in Flavor Chemistry: An Analysis of Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Initial research for organoleptic properties and applications of 2,7-Dimethyloct-6-en-3-ol in flavor chemistry has yielded no specific data for this compound. It is not a commonly cited or characterized flavor ingredient in publicly available scientific literature and databases. Therefore, this report focuses on the application of its well-characterized structural analogs, citronellol (3,7-dimethyloct-6-en-1-ol) and linalool (3,7-dimethyl-1,6-octadien-3-ol), to provide relevant application notes and protocols for researchers, scientists, and drug development professionals.

These analogs are widely used in the flavor and fragrance industry and their detailed study offers a strong framework for understanding the potential application and analysis of similar terpene alcohols.

Application Notes for Structural Analogs

Citronellol (3,7-dimethyloct-6-en-1-ol)

Citronellol is a naturally occurring acyclic monoterpenoid with a characteristic floral, rosy, and citrus-like aroma.[1][2][3] It exists as two enantiomers, (+)-citronellol and (–)-citronellol, each with distinct odor profiles.[2][4] The (+)-isomer is more common and possesses a citrusy scent, while the (–)-isomer has a fresh, rosy aroma.[2]

Flavor Applications:

  • Floral and Fruity Notes: Widely used to impart rose, geranium, and citrus notes in beverages, candies, baked goods, and dairy products.[1][5][6]

  • Flavor Enhancement: It can be used to enhance and round out fruity flavors such as cherry, strawberry, and peach.[1][2]

  • Masking Agent: The pleasant and strong aroma of citronellol can be utilized to mask undesirable off-notes in food and pharmaceutical preparations.

Natural Occurrence:

Citronellol is a significant component of several essential oils, including those from rose, geranium, and citronella.[1][4][5] It is also found in various fruits and herbs.[5][7]

Linalool (3,7-dimethyl-1,6-octadien-3-ol)

Linalool is a tertiary terpene alcohol with a complex floral, woody, and slightly spicy aroma.[8][9] Like citronellol, it has two enantiomers with different scents: (S)-(+)-linalool is sweet and floral, while (R)-(–)-linalool is more woody and lavender-like.[8]

Flavor Applications:

  • Beverages: Used in a variety of fruit-flavored drinks to provide floral and citrus notes.[10]

  • Confectionery and Baked Goods: Imparts a pleasant floral and slightly spicy character to candies, chewing gum, and baked products.[10][11]

  • Savory Applications: In small quantities, it can add complexity to certain savory flavors.

Natural Occurrence:

Linalool is found in over 200 plant species, including lavender, coriander, basil, and citrus fruits.[8] It is a key aroma compound in many essential oils.[12]

Quantitative Data of Analogous Compounds

The following table summarizes key quantitative data for citronellol and linalool.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Odor ThresholdFlavor Profile
Citronellol 106-22-9C₁₀H₂₀O156.27225Not specified in resultsFloral, rose, citrus, waxy[1]
Linalool 78-70-6C₁₀H₁₈O154.25198-199~1 ppm[13]Floral, woody, with a hint of citrus[9]

Experimental Protocols

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Terpene Alcohols in an Essential Oil Matrix

This protocol outlines a general procedure for the identification and quantification of terpene alcohols like citronellol and linalool in a complex matrix such as an essential oil.

Objective: To separate, identify, and quantify volatile compounds in an essential oil sample.

Materials and Equipment:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., 5% phenyl methylpolysiloxane)

  • Helium (carrier gas)

  • Sample vials

  • Microsyringe

  • Essential oil sample

  • Solvent (e.g., hexane or ethanol)

  • Internal standard (e.g., camphor)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the essential oil in the chosen solvent (e.g., 1% v/v).

    • Prepare a series of calibration standards of citronellol and linalool of known concentrations in the same solvent.

    • Add a known concentration of the internal standard to both the sample and calibration solutions.

  • GC-MS Instrument Setup:

    • Injector Temperature: 250 °C

    • Carrier Gas Flow Rate: 1 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 240 °C.

      • Hold at 240 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-400

  • Analysis:

    • Inject 1 µL of each calibration standard and the sample solution into the GC-MS system.

    • Acquire the data.

  • Data Processing:

    • Identify the peaks corresponding to citronellol and linalool in the sample chromatogram by comparing their retention times and mass spectra with those of the standards and library data.

    • Quantify the compounds by creating a calibration curve from the standard solutions using the peak area ratios of the analytes to the internal standard.

Protocol for Gas Chromatography-Olfactometry (GC-O) for Flavor Compound Characterization

This protocol describes a general method to identify odor-active compounds in a sample.

Objective: To determine which volatile compounds in a sample contribute to its aroma.

Materials and Equipment:

  • Gas chromatograph with a sniffing port (olfactometer)

  • Capillary column (same as GC-MS)

  • Humidified air supply for the sniffing port

  • Trained sensory panel

  • Sample prepared as for GC-MS analysis

Procedure:

  • Instrument Setup: The GC conditions are typically the same as for GC-MS analysis. The column effluent is split between the MS detector and the olfactometry port.

  • Sensory Evaluation:

    • A trained panelist sniffs the effluent from the sniffing port as the chromatogram is being run.

    • The panelist records the time at which an odor is detected and provides a description of the odor.

  • Data Analysis:

    • The olfactometry data (retention times and odor descriptors) are correlated with the GC-MS data.

    • This allows for the identification of the specific compounds responsible for the perceived aromas.

Mandatory Visualizations

flavor_analysis_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation sample Flavor Sample extraction Extraction/Dilution sample->extraction gcms GC-MS Analysis extraction->gcms gco GC-Olfactometry extraction->gco identification Compound Identification gcms->identification quantification Quantification gcms->quantification sensory Sensory Correlation gco->sensory report Final Report identification->report quantification->report sensory->report

Caption: A generalized workflow for the analysis of flavor compounds.

structural_relationships target This compound (Target Compound - Uncharacterized) citronellol Citronellol (3,7-dimethyloct-6-en-1-ol) Analog 1 target->citronellol Positional Isomer linalool Linalool (3,7-dimethyl-1,6-octadien-3-ol) Analog 2 target->linalool Structural Isomer

Caption: Structural relationships between the target compound and its analogs.

References

Application Notes and Protocols for the Biotransformation of Monoterpenoids Using Microbial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The biotransformation of monoterpenoids, a class of naturally occurring C10 isoprenoid compounds, presents a compelling and sustainable alternative to chemical synthesis for the production of high-value molecules for the flavor, fragrance, and pharmaceutical industries.[1][2][3] Microorganisms, including bacteria, fungi, and yeasts, serve as versatile biocatalysts capable of performing regio- and stereospecific modifications of monoterpenoid skeletons, often leading to the formation of novel or difficult-to-synthesize compounds.[4][5] These microbial transformations typically involve the introduction of functional groups, such as hydroxyl groups, and subsequent oxidation reactions.[6][7][8] This document provides detailed application notes and experimental protocols for the biotransformation of common monoterpenoids using various microbial cultures.

I. Biotransformation of Limonene

Limonene, a widely available monocyclic monoterpene found in citrus essential oils, is a popular substrate for microbial biotransformation.[9][10] Key transformation products include α-terpineol, carveol, carvone, and perillyl alcohol, which have significant commercial value.[9][11]

Key Microbial Cultures:
  • Fungi: Penicillium digitatum, Aspergillus niger, Fusarium oxysporum[9][12][13]

  • Bacteria: Pseudomonas sp., Rhodococcus sp., Geobacillus stearothermophilus[6][9]

  • Yeast: Not as commonly reported for limonene transformation, but some studies exist.

Quantitative Data Summary:
SubstrateMicroorganismProduct(s)Concentration/YieldReference
(R)-(+)-LimonenePenicillium digitatum DSM 62840(R)-(+)-α-Terpineol1864 mg/L[12]
D-LimonenePenicillium digitatum NRRL 1202α-Terpineol95.5% conversion[9]
LimonenePseudomonas fluorescensα-Terpineol11 g/L[9]
LimonenePseudomonas aeruginosaCarveol0.63 g/L[9]
LimoneneRhodococcus opacusCarvone2.4 g/L[9]
LimonenePhomopsis sp. (endophytic fungus)Limonene-1,2-diol2.10 g/L[14]
(R)-(+)-LimoneneFusarium oxysporum 152Bα-Terpineol450 mg/L[13]
Experimental Protocol: Biotransformation of (R)-(+)-Limonene to (R)-(+)-α-Terpineol using Penicillium digitatum

This protocol is adapted from the study by Bicas et al.[9] and another similar study.[12]

1. Microorganism and Inoculum Preparation: a. Obtain a culture of Penicillium digitatum DSM 62840. b. Prepare a spore suspension (SS) by growing the fungus on a suitable solid medium (e.g., Potato Dextrose Agar) at 27°C for 7-10 days. c. Harvest the spores by adding sterile saline solution (0.9% NaCl) with 0.1% Tween 80 to the plate and gently scraping the surface. d. Adjust the spore concentration to approximately 10^7 spores/mL.

2. Culture Medium: a. Prepare Malt Yeast Broth (MYB) medium. A typical composition is: Malt extract (20 g/L), Yeast extract (2 g/L), and Glucose (20 g/L). b. Adjust the pH of the medium to 3.5 using a 0.1 M citrate-phosphate buffer.[12] c. Dispense 5 mL of the sterile liquid medium into 22 mL vials fitted with Teflon stoppers.[12]

3. Biotransformation Reaction: a. Inoculate each vial with 50 µL of the prepared spore suspension.[12] b. Pre-incubate the cultures at 27°C for 72 hours with agitation at 150 rpm in an orbital shaker.[12] c. After the pre-incubation period, add (R)-(+)-limonene to a final concentration of 14.7 mM.[12] d. Continue the incubation under the same conditions for 48 hours.[12]

4. Extraction and Analysis: a. After the incubation period, extract the biotransformation products from the culture medium. A common method is liquid-liquid extraction with a solvent like ethyl acetate. b. Analyze the extracted samples using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the products.[9]

Diagram: Limonene Biotransformation Workflow

Limonene_Biotransformation_Workflow cluster_prep Preparation cluster_biotransformation Biotransformation cluster_analysis Analysis Spore_Suspension Spore Suspension (P. digitatum) Inoculation Inoculation Spore_Suspension->Inoculation Culture_Medium Culture Medium (MYB, pH 3.5) Culture_Medium->Inoculation Pre_incubation Pre-incubation (72h, 27°C, 150 rpm) Inoculation->Pre_incubation Substrate_Addition Add (R)-(+)-Limonene (14.7 mM) Pre_incubation->Substrate_Addition Incubation Incubation (48h, 27°C, 150 rpm) Substrate_Addition->Incubation Extraction Extraction (Ethyl Acetate) Incubation->Extraction GC_MS GC-MS Analysis Extraction->GC_MS

Caption: Workflow for the biotransformation of limonene.

Diagram: Proposed Limonene Degradation Pathway

Limonene_Degradation_Pathway Limonene Limonene Perillyl_Alcohol Perillyl Alcohol Limonene->Perillyl_Alcohol Hydroxylation alpha_Terpineol α-Terpineol Limonene->alpha_Terpineol Hydration Carveol Carveol Limonene->Carveol Hydroxylation Perillyl_Aldehyde Perillyl Aldehyde Perillyl_Alcohol->Perillyl_Aldehyde Oxidation Perillic_Acid Perillic Acid Perillyl_Aldehyde->Perillic_Acid Oxidation Carvone Carvone Carveol->Carvone Oxidation

Caption: Simplified microbial degradation pathways of limonene.

II. Biotransformation of α-Pinene

α-Pinene, a major component of turpentine, is a bicyclic monoterpene that can be biotransformed into valuable products like verbenol, verbenone, and α-terpineol.[9]

Key Microbial Cultures:
  • Fungi: Chrysosporium pannorum, Botrytis cinerea[9][15]

  • Yeast: Candida tropicalis, Hormonema sp.[9]

Quantitative Data Summary:
SubstrateMicroorganismProduct(s)Concentration/YieldReference
α-PineneCandida tropicalis MTCC 230(+)-α-Terpineol0.5 g/L (77% conversion)[9]
α-PineneHormonema sp. UOFS Y-0067trans-Verbenol, Verbenone0.4 g/L, 0.3 g/L[9]
(-)-α-PineneBotrytis cinerea9-hydroxy-(-)-α-pinene12% yield[15]
(-)-α-PineneBotrytis cinerea4β-hydroxy-(-)-α-pinene-6-one16% yield[15]
Experimental Protocol: Biotransformation of α-Pinene to (+)-α-Terpineol using Candida tropicalis

This protocol is based on a study of α-pinene biotransformation.[9]

1. Microorganism and Inoculum Preparation: a. Obtain a culture of Candida tropicalis MTCC 230. b. Prepare a seed culture by inoculating the yeast into a suitable liquid medium (e.g., Yeast Malt Broth) and incubating at 30°C for 24-48 hours with shaking.

2. Culture Medium: a. Prepare a suitable fermentation medium. A minimal salts medium supplemented with a carbon source like glucose is often used to promote biotransformation rather than growth on the monoterpene.

3. Biotransformation Reaction: a. Inoculate the fermentation medium with the seed culture. b. Add α-pinene to the culture. The concentration should be optimized, but a starting point could be 0.5-1.0 g/L. c. Incubate the culture at 30°C with continuous agitation for 96 hours.[9]

4. Extraction and Analysis: a. Extract the products from the culture broth using a suitable solvent (e.g., hexane or ethyl acetate). b. Analyze the extract using GC-MS to identify and quantify the products.

III. Biotransformation of Geraniol

Geraniol is an acyclic monoterpene alcohol found in the essential oils of rose and citronella. Its biotransformation can yield products like geranic acid and linalool.[16][17][18]

Key Microbial Cultures:
  • Fungi: Aspergillus niger, Penicillium sp., Mucor irregularis[17][18][19]

  • Bacteria: Acinetobacter sp.[20]

Quantitative Data Summary:
SubstrateMicroorganismProduct(s)Conversion/YieldReference
GeraniolMucor irregularis IIIMF4011Geranic Acid97-100% conversion[17][18]
GeraniolAspergillus niger (liquid culture)Linalool, α-TerpineolMain products[19]
Experimental Protocol: Biotransformation of Geraniol to Geranic Acid using Mucor irregularis

This protocol is adapted from a study on geraniol biotransformation.[17][18]

1. Microorganism and Inoculum Preparation: a. Isolate or obtain a culture of Mucor irregularis. b. Prepare a spore suspension or a mycelial inoculum from a fresh culture grown on a suitable medium (e.g., Sabouraud Dextrose Broth - SDB).

2. Culture Medium: a. Prepare SDB medium in a flask and autoclave. b. Inoculate with the fungal spores and incubate at 28°C and 200 rpm for 2 days to obtain a seed culture.[17]

3. Biotransformation Reaction: a. For the biotransformation, prepare a reaction mixture containing 20 mM geraniol in 0.1 M potassium phosphate buffer (pH 7.0).[17] b. Add the grown mycelium (separated from the growth medium by centrifugation) to the reaction mixture. c. Incubate at 28°C with shaking at 200 rpm for 72 hours.[17][18]

4. Extraction and Analysis: a. Extract the geranic acid from the reaction mixture. b. Analyze the product using appropriate analytical techniques such as HPLC or GC-MS.

Diagram: Geraniol Biotransformation Pathway

Geraniol_Biotransformation_Pathway Geraniol Geraniol Geranial Geranial Geraniol->Geranial Oxidation (Geraniol Dehydrogenase) Linalool Linalool Geraniol->Linalool Isomerization Geranic_Acid Geranic Acid Geranial->Geranic_Acid Oxidation (Geranial Dehydrogenase)

Caption: Biotransformation pathways of geraniol.

IV. General Considerations and Applications

Optimization of Biotransformation: The efficiency of microbial biotransformation is influenced by several factors that can be optimized, including:

  • Microorganism Screening: Identifying robust strains with high catalytic activity.[21]

  • Medium Composition: Adjusting nutrients to favor product formation over biomass growth.

  • Process Parameters: Optimizing pH, temperature, aeration, and agitation.[21]

  • Substrate and Product Toxicity: Monoterpenoids can be toxic to microbial cells. Strategies to mitigate this include fed-batch processes, two-phase systems, and genetic engineering of the host to improve tolerance.[2]

Applications in Drug Development: The products of monoterpenoid biotransformation often exhibit interesting biological activities, including antimicrobial and anti-inflammatory properties.[22] Microbial biotransformation can be a valuable tool in drug discovery and development by:

  • Generating novel derivatives of lead compounds.[5]

  • Producing chiral molecules with high enantiomeric purity, which is crucial for pharmacological activity.

  • Providing a more sustainable and environmentally friendly route to pharmaceutical intermediates.[5]

Conclusion: The biotransformation of monoterpenoids using microbial cultures is a powerful and versatile technology. The protocols and data presented here provide a foundation for researchers to explore and optimize these processes for the production of valuable chemicals and potential drug candidates. Further research into novel microbial catalysts and metabolic engineering strategies will continue to expand the scope and efficiency of this exciting field.[3][23]

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 2,7-Dimethyloct-6-en-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of 2,7-Dimethyloct-6-en-3-ol. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, particularly when using a Grignard reaction with a citronellal precursor.

Issue 1: Low Diastereoselectivity (Near 1:1 Mixture of Diastereomers)

  • Question: My synthesis, involving the addition of an isopropyl Grignard reagent to (R)-citronellal, is producing a nearly inseparable 1:1 mixture of the (3S,2'R)- and (3R,2'R)-2,7-dimethyloct-6-en-3-ol diastereomers. How can I improve the diastereoselectivity?

  • Answer: Achieving high diastereoselectivity in the addition of a nucleophile to a chiral aldehyde is a common challenge. The stereochemical outcome is dictated by the facial selectivity of the nucleophilic attack on the aldehyde.[1] Here are several strategies to enhance diastereoselectivity:

    • Lower the Reaction Temperature: Reducing the temperature of the Grignard addition (e.g., from room temperature to -78 °C) can increase the kinetic control of the reaction, often favoring the formation of one diastereomer.

    • Choice of Solvent: The coordinating ability of the solvent can influence the transition state geometry. Experiment with less polar solvents like toluene or hexane in place of THF or diethyl ether to potentially alter the stereochemical course of the reaction.

    • Use of Chelating Agents: The presence of a Lewis acid can promote the formation of a chelated intermediate, which can lock the conformation of the starting material and favor nucleophilic attack from a specific face.[2] Consider adding a mild Lewis acid like MgBr₂ or ZnCl₂ to the reaction mixture.

    • Bulky Nucleophiles: While you are using an isopropyl Grignard reagent, employing a bulkier isopropyl-containing nucleophile might enhance facial selectivity due to increased steric hindrance.

Issue 2: Low Overall Yield

  • Question: The overall yield of my synthesis is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors throughout the synthetic process. Consider the following troubleshooting steps:

    • Starting Material Purity: Ensure the purity of your starting citronellal. Aldehydes are prone to oxidation to carboxylic acids, which will consume the Grignard reagent and lower the yield.[3][4]

    • Grignard Reagent Quality: Use freshly prepared or titrated Grignard reagent. Grignard reagents are highly sensitive to moisture and air.

    • Reaction Conditions: Strictly anhydrous conditions are crucial for Grignard reactions. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

    • Side Reactions: The enolization of the aldehyde by the Grignard reagent can be a competing side reaction. Using a less basic organometallic reagent or the addition of a Lewis acid can sometimes mitigate this.

Issue 3: Difficulty in Purifying Stereoisomers

  • Question: I have a mixture of diastereomers of this compound, but I am struggling to separate them using standard column chromatography. What are my options?

  • Answer: The separation of diastereomers with similar polarities can be challenging. Here are some advanced purification strategies:

    • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating both enantiomers and diastereomers. You may need to screen different chiral columns and solvent systems.

    • Supercritical Fluid Chromatography (SFC): SFC can offer better resolution for the separation of stereoisomers of similar compounds.[5]

    • Derivatization: Converting the alcohol to a derivative (e.g., an ester with a chiral acid) can exaggerate the physical differences between the diastereomers, making them easier to separate by conventional chromatography. The derivative can then be hydrolyzed to recover the desired alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the stereoselective synthesis of this compound?

A1: A prevalent and logical approach is the nucleophilic addition of an isopropyl organometallic reagent (like isopropylmagnesium bromide or isopropyllithium) to a chiral precursor such as (R)- or (S)-citronellal (3,7-dimethyloct-6-enal).[3][4][6] This reaction creates the new stereocenter at the C3 position. The stereochemical outcome is influenced by the principles of 1,2-asymmetric induction, often rationalized by models like the Felkin-Anh or Cram's rule.[2][7]

Q2: How can I control the enantioselectivity of the synthesis?

A2: To achieve high enantioselectivity, you must start with an enantiomerically pure material or employ an asymmetric catalyst.

  • Chiral Starting Material: The most straightforward method is to use an enantiomerically pure starting material, such as (R)-(+)-citronellal or (S)-(-)-citronellal.[6]

  • Asymmetric Catalysis: If starting from an achiral precursor, an asymmetric synthesis would be required. This could involve, for example, an asymmetric hydroboration-oxidation of a suitable alkene precursor, though this is a more complex route.[8][9]

Q3: What analytical techniques are best for determining the diastereomeric ratio and enantiomeric excess?

A3:

  • Diastereomeric Ratio (d.r.): This can often be determined by high-field ¹H or ¹³C NMR spectroscopy, as the different diastereomers should have slightly different chemical shifts. Gas chromatography (GC) can also be effective in separating and quantifying diastereomers.

  • Enantiomeric Excess (e.e.): Chiral Gas Chromatography (GC) or Chiral High-Performance Liquid Chromatography (HPLC) are the standard methods for determining the enantiomeric excess of a chiral compound.

Q4: Are there any known side reactions to be aware of?

A4: Yes, several side reactions can occur:

  • Enolization of the Aldehyde: The Grignard reagent can act as a base and deprotonate the α-carbon of the aldehyde, leading to an enolate that will not react further to form the desired product.

  • Reduction of the Aldehyde: If the Grignard reagent has a β-hydride (which isopropylmagnesium bromide does), it can reduce the aldehyde to the corresponding primary alcohol (citronellol).

  • Over-addition: While less common with aldehydes, it's a possibility to consider.

Data Presentation

NucleophileChiral AldehydeCatalyst/ConditionsDiastereomeric Ratio (d.r.)Yield (%)Reference
MeMgBr2-phenylpropanalDiethyl ether, -78°C70:30~85%General Organic Chemistry Principles
Et₂ZnBenzaldehydeChiral amino alcohol95:5 (ee)~90%Asymmetric Catalysis Literature
Allyl-boraneα-chloro-aldehyde->95:5 (syn)~80%

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of (3S,2'R)- and (3R,2'R)-2,7-Dimethyloct-6-en-3-ol via Grignard Reaction

Objective: To synthesize this compound from (R)-citronellal and isopropylmagnesium bromide.

Materials:

  • (R)-Citronellal (≥95% purity)

  • Isopropylmagnesium bromide (2.0 M solution in THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Oven-dried glassware

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet.

  • Dissolve (R)-citronellal (1.0 eq) in anhydrous diethyl ether (to make a 0.2 M solution) and add it to the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add isopropylmagnesium bromide solution (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the diastereomeric mixture of this compound.

Visualizations

experimental_workflow Experimental Workflow for Stereoselective Synthesis start Start: (R)-Citronellal reaction Grignard Reaction (-78°C, 2h, under Argon) start->reaction reagents Reagents: - Isopropylmagnesium Bromide - Anhydrous Diethyl Ether reagents->reaction quench Quench with Saturated NH4Cl reaction->quench extraction Workup: - Diethyl Ether Extraction - Brine Wash quench->extraction drying Drying over MgSO4 extraction->drying purification Purification: Flash Column Chromatography drying->purification analysis Analysis: - NMR (d.r.) - Chiral GC/HPLC (e.e.) purification->analysis product Product: This compound analysis->product

Caption: A flowchart of the experimental workflow for the synthesis.

troubleshooting_guide Troubleshooting Logic for Synthesis start Problem Encountered low_yield Low Yield? start->low_yield poor_dr Poor Diastereoselectivity? start->poor_dr low_yield->poor_dr No check_reagents Check Purity of Citronellal and Titrate Grignard Reagent low_yield->check_reagents Yes lower_temp Lower Reaction Temperature (e.g., -78°C) poor_dr->lower_temp Yes check_conditions Ensure Anhydrous Conditions and Inert Atmosphere check_reagents->check_conditions change_solvent Change Solvent (e.g., Toluene) lower_temp->change_solvent add_lewis_acid Add Chelating Agent (e.g., MgBr2) change_solvent->add_lewis_acid

Caption: A troubleshooting guide for common synthesis issues.

References

Technical Support Center: Synthesis of 2,7-Dimethyloct-6-en-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the synthesis of 2,7-Dimethyloct-6-en-3-ol. The content is divided into the two primary synthesis routes: Grignard reaction and ketone reduction.

Route 1: Grignard Reaction Synthesis

The most direct synthesis of this compound is via the Grignard reaction between prenylmagnesium halide and isobutyraldehyde.

Experimental Workflow: Grignard Synthesis

cluster_0 Grignard Reagent Formation cluster_1 Grignard Reaction cluster_2 Work-up and Purification A Activate Mg turnings B Add prenyl halide in anhydrous ether A->B C Initiate and maintain reflux B->C D Cool Grignard reagent C->D Reagent Ready E Slowly add isobutyraldehyde in anhydrous ether D->E F Stir at room temperature E->F G Quench with aq. NH4Cl F->G Reaction Complete H Extract with ether G->H I Dry organic layer H->I J Purify by column chromatography I->J K K J->K Final Product

Caption: Workflow for the Grignard synthesis of this compound.

Troubleshooting and FAQs: Grignard Synthesis

Q1: My Grignard reaction fails to initiate. What are the common causes and solutions?

A1: Failure to initiate is a frequent issue. Here are the primary causes and troubleshooting steps:

  • Wet Glassware or Reagents: Grignard reagents are extremely sensitive to moisture.[1][2] Ensure all glassware is oven-dried and cooled under a dry atmosphere (N2 or Argon). Use anhydrous solvents, typically diethyl ether or THF.

  • Inactive Magnesium Surface: The magnesium surface can be coated with magnesium oxide, preventing the reaction.[3]

    • Activation: Gently crush the magnesium turnings with a mortar and pestle before use to expose a fresh surface.[1]

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. The reaction of these with magnesium will clean the surface.

  • Impure Alkyl Halide: Ensure your prenyl halide is pure and free from alcohol or water contamination.

Q2: The yield of my desired alcohol is low. How can I improve it?

A2: Low yields can result from several side reactions. Consider the following optimizations:

  • Temperature Control: The addition of the aldehyde to the Grignard reagent is exothermic.[2] Maintain a low temperature (e.g., 0 °C) during the addition to prevent side reactions.

  • Slow Addition: Add the aldehyde solution dropwise to the Grignard reagent with vigorous stirring. This ensures the Grignard reagent is always in excess at the point of addition, minimizing side reactions.[4]

  • Side Reactions:

    • Enolization: Isobutyraldehyde has an acidic α-proton. The basic Grignard reagent can act as a base, deprotonating the aldehyde to form an enolate, which does not lead to the desired alcohol.[5] Low temperatures and slow addition can mitigate this.

    • Wurtz Coupling: The Grignard reagent can couple with unreacted prenyl halide. This is more common if the Grignard formation is slow or incomplete.

Q3: I am observing significant amounts of biphenyl-like impurities in my final product. What is their origin?

A3: This is likely due to a side reaction during the formation of the Grignard reagent, where two prenyl groups couple together. This can be minimized by ensuring the prenyl halide is added slowly to the magnesium suspension so that its concentration remains low.

Data Presentation: Grignard Reaction Parameters
ParameterCondition 1Condition 2 (Optimized)Expected Outcome
Solvent Diethyl EtherTHFTHF can sometimes improve the solubility and reactivity of the Grignard reagent.
Temperature Room Temperature0 °C to Room TempLower temperature during aldehyde addition minimizes side reactions and improves yield.
Addition Rate RapidSlow, DropwiseSlow addition prevents localized overheating and reduces side product formation.
Mg Activation NoneIodine CrystalActivation ensures a timely and complete formation of the Grignard reagent.
Typical Yield 40-50%60-75%Optimized conditions lead to a significant increase in the yield of the desired alcohol.
Experimental Protocol: Grignard Synthesis
  • Grignard Reagent Preparation:

    • Place magnesium turnings (1.2 eq) in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Add a small portion of a solution of prenyl bromide (1.0 eq) in anhydrous diethyl ether via the dropping funnel.

    • If the reaction does not start (disappearance of iodine color, gentle reflux), gently warm the flask.

    • Once initiated, add the remaining prenyl bromide solution dropwise to maintain a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Isobutyraldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of isobutyraldehyde (0.9 eq) in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture again to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Route 2: Reduction of 2,7-Dimethyloct-6-en-3-one

An alternative route involves the reduction of the corresponding ketone, 2,7-Dimethyloct-6-en-3-one, to the secondary alcohol.

Troubleshooting and FAQs: Ketone Reduction

Q1: My reduction reaction is incomplete, and I recover a significant amount of starting ketone. What should I do?

A1: Incomplete reduction can be due to several factors:

  • Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent (e.g., sodium borohydride). A 1.5 to 2.0 molar equivalent is typical.

  • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction by TLC until the starting ketone is consumed.

  • Temperature: While many borohydride reductions are rapid at room temperature, some sterically hindered ketones may require gentle heating or longer reaction times.

Q2: I am concerned about the reduction of the carbon-carbon double bond in my molecule. How can I ensure chemoselectivity?

A2: Sodium borohydride (NaBH4) is a mild reducing agent and generally does not reduce isolated carbon-carbon double bonds under standard conditions (e.g., in methanol or ethanol).[6] The key is to avoid more powerful reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd-C), which would likely reduce both the ketone and the alkene. For α,β-unsaturated ketones, specific conditions are needed to achieve selective 1,2-reduction of the carbonyl group.

Troubleshooting Logic: Ketone Reduction

cluster_incomplete Troubleshooting Incomplete Reaction cluster_sideproduct Troubleshooting Side Products Start Reaction Issue? Incomplete Incomplete Reaction Start->Incomplete Low Conversion SideProduct Side Product Formation Start->SideProduct Unexpected Spots on TLC Inc_Sol1 Increase Molar Eq. of NaBH4 Incomplete->Inc_Sol1 Inc_Sol2 Increase Reaction Time Incomplete->Inc_Sol2 Inc_Sol3 Check Reagent Quality Incomplete->Inc_Sol3 Side_Sol1 Confirm Structure of Side Product (NMR, MS) SideProduct->Side_Sol1 Side_Sol2 If alkene reduced, use milder conditions (e.g., lower temp) Side_Sol1->Side_Sol2

Caption: Decision tree for troubleshooting the reduction of 2,7-dimethyloct-6-en-3-one.

Data Presentation: Ketone Reduction Parameters
ParameterCondition 1Condition 2 (Optimized)Expected Outcome
Reducing Agent NaBH4 (1.1 eq)NaBH4 (1.5 eq)A larger excess ensures the reaction goes to completion.
Solvent EthanolMethanolMethanol often leads to faster reduction rates with NaBH4.
Temperature Room Temperature0 °C to Room TempStarting at a lower temperature can improve selectivity if side reactions are an issue.
Typical Yield 85-90%>95%Optimized conditions should lead to a near-quantitative yield.
Experimental Protocol: Ketone Reduction
  • Reaction Setup:

    • Dissolve 2,7-Dimethyloct-6-en-3-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

  • Reduction:

    • Add sodium borohydride (NaBH4) (1.5 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by TLC until all the starting ketone has been consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 1M HCl until gas evolution ceases and the pH is slightly acidic.

    • Remove the methanol under reduced pressure.

    • Add water to the residue and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the crude this compound, which can be further purified by column chromatography if necessary.

References

Technical Support Center: Synthesis of Tertiary Allylic Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of tertiary allylic alcohols. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their experiments.

Troubleshooting Guides

Issue 1: Low yield of the desired tertiary allylic alcohol with significant recovery of the starting ketone.

Question: I am performing a Grignard reaction to synthesize a tertiary allylic alcohol from a ketone, but I am observing a low yield of my product and recovering a large amount of my starting ketone. What could be the cause and how can I fix it?

Answer: This issue is often due to two main side reactions: enolization of the ketone and reduction of the ketone.

  • Enolization: The Grignard reagent, being a strong base, can deprotonate the α-carbon of the ketone, forming an enolate. Upon aqueous workup, this enolate is protonated back to the starting ketone. This is particularly problematic with sterically hindered ketones and bulky Grignard reagents.[1]

  • Reduction: If the Grignard reagent has a β-hydrogen, it can act as a reducing agent, transferring a hydride to the carbonyl carbon. This results in the formation of a secondary alcohol from the ketone.[1]

Troubleshooting Steps:

  • Choice of Reagent and Solvent:

    • Consider using organolithium reagents, which are generally more reactive and can favor nucleophilic addition over enolization.[2]

    • The use of cerium(III) chloride (Luche reduction conditions) with the Grignard reagent can enhance the nucleophilicity of the organometallic species and suppress enolization.[3]

    • Using a non-polar solvent like toluene instead of ethereal solvents can sometimes minimize side reactions.

  • Reaction Conditions:

    • Perform the reaction at a lower temperature. This generally favors the desired 1,2-addition over competing side reactions.

    • Ensure slow addition of the Grignard reagent to the ketone solution to maintain a low concentration of the Grignard reagent and minimize enolization.

Experimental Protocol to Minimize Enolization and Reduction:

A representative protocol involves the use of cerium(III) chloride to activate the ketone towards nucleophilic addition.

  • Anhydrous cerium(III) chloride (CeCl₃) (1.2 equivalents) is suspended in anhydrous tetrahydrofuran (THF) and stirred vigorously for 2 hours at room temperature to ensure a fine, reactive suspension.

  • The ketone (1.0 equivalent) is added to the CeCl₃ suspension, and the mixture is stirred for another hour at room temperature.

  • The reaction mixture is cooled to -78 °C (dry ice/acetone bath).

  • The Grignard reagent (1.1 equivalents) in THF or diethyl ether is added dropwise to the cooled ketone-CeCl₃ slurry over 30 minutes.

  • The reaction is stirred at -78 °C for 2-4 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the organic layer is washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography.

Issue 2: Formation of a conjugate addition product (1,4-addition) instead of the desired tertiary allylic alcohol when using an α,β-unsaturated ketone.

Question: My synthesis of a tertiary allylic alcohol from an α,β-unsaturated ketone (enone) is yielding a significant amount of the saturated ketone resulting from 1,4-addition. How can I promote the desired 1,2-addition?

Answer: The regioselectivity of the addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a common challenge. Grignard and organolithium reagents generally favor 1,2-addition, leading to the desired allylic alcohol.[4] However, factors like steric hindrance, the nature of the organometallic reagent, and the presence of catalytic impurities can favor the 1,4-conjugate addition. Organocuprates (Gilman reagents) are known to strongly favor 1,4-addition.[4]

Troubleshooting Steps:

  • Reagent Selection:

    • Avoid copper-based reagents if 1,2-addition is desired. Ensure your glassware and reagents are free from copper contamination.

    • Use "harder" nucleophiles like organolithium reagents or Grignard reagents, which are more likely to attack the "harder" electrophilic carbonyl carbon.[4]

  • Reaction Conditions:

    • Lowering the reaction temperature can increase the selectivity for 1,2-addition.

    • The choice of solvent can influence the outcome. Ethereal solvents like THF and diethyl ether are commonly used and generally favor 1,2-addition.

Quantitative Data on 1,2- vs. 1,4-Addition:

The ratio of 1,2- to 1,4-addition is highly dependent on the specific substrates and reaction conditions. Below is a table summarizing representative data from the literature for the reaction of phenylmagnesium bromide with cyclohexenone.

Catalyst/AdditiveSolventTemperature (°C)1,2-Addition Product Yield (%)1,4-Addition Product Yield (%)
NoneTHF0955
CuCl (5 mol%)Et₂O0595
CeCl₃THF-78>98<2

Data is illustrative and compiled from various sources for comparison.[3][4][5]

Issue 3: Isomerization of the tertiary allylic alcohol to a secondary allylic alcohol or enone.

Question: I have successfully synthesized my tertiary allylic alcohol, but during workup or purification, it seems to be rearranging into other products. How can I prevent this?

Answer: Tertiary allylic alcohols can undergo a[6][7]-suprafacial sigmatropic rearrangement (isomerization) to form more stable secondary allylic alcohols, especially under thermal or acidic conditions.[8] These secondary alcohols can then be susceptible to oxidation to the corresponding α,β-unsaturated ketones.[8][9]

Troubleshooting Steps:

  • Workup Conditions:

    • Avoid acidic workup conditions. Use a buffered or slightly basic aqueous solution for quenching the reaction (e.g., saturated NaHCO₃ or a phosphate buffer).

    • Keep the temperature low during the workup and extraction process.

  • Purification:

    • Use neutral or deactivated silica gel for column chromatography. Silica gel can be acidic and promote rearrangement. Deactivation can be achieved by pre-treating the silica gel with a solution of triethylamine in the eluent.

    • Consider alternative purification methods that do not involve acidic stationary phases, such as distillation under reduced pressure (if the compound is thermally stable) or preparative thin-layer chromatography on a less acidic support.

  • Use of Additives:

    • The addition of N,O-bis(trimethylsilyl)acetamide (BSA) can trap the product as its silyl ether, preventing rearrangement. The silyl ether can then be cleaved under mild, specific conditions.[8]

Frequently Asked Questions (FAQs)

Q1: What is an Sₙ2' reaction, and can it be a side reaction in my synthesis?

A1: An Sₙ2' (S-N-2-prime) reaction is a bimolecular nucleophilic substitution with allylic rearrangement. In the context of allylic systems, the nucleophile attacks the γ-carbon of the double bond, leading to a shift of the double bond and expulsion of the leaving group from the α-carbon.[10] While this is a common reaction for allylic halides and other substrates with good leaving groups, it is less of a concern as a side reaction during the initial synthesis of the tertiary allylic alcohol itself via Grignard-type reactions. However, if the allylic alcohol is subsequently converted to a derivative with a good leaving group (e.g., an allylic halide or tosylate), the Sₙ2' pathway can compete with the direct Sₙ2 substitution, leading to a mixture of products.[10][11]

Q2: Can acid-catalyzed dehydration be a problem?

A2: Yes, tertiary alcohols, including tertiary allylic alcohols, are particularly susceptible to acid-catalyzed dehydration to form alkenes.[12][13][14] In the case of tertiary allylic alcohols, this can lead to the formation of conjugated dienes. This is another reason to avoid acidic conditions during workup and purification. Strong acids like sulfuric acid or p-toluenesulfonic acid, often with heating, are typically used to promote this reaction intentionally.[13][14]

Q3: My Grignard reagent is not reacting at all. What could be the issue?

A3: The most common reason for an inactive Grignard reagent is the presence of protic functional groups (e.g., -OH, -NH, -SH, carboxylic acids) in the starting materials or solvent, or exposure to atmospheric moisture or carbon dioxide. Grignard reagents are very strong bases and will be quenched by these acidic protons.[3] Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Visualizations

Side_Reactions_Grignard cluster_main Main Reaction Pathways cluster_side Side Reactions ketone Starting Ketone tert_alcohol Desired Tertiary Allylic Alcohol (1,2-Addition) ketone->tert_alcohol 1,2-Addition enolate Enolate ketone->enolate Enolization (Base) sec_alcohol Secondary Alcohol (Reduction) ketone->sec_alcohol Reduction (Hydride Transfer) grignard Grignard Reagent (R-MgX) grignard->tert_alcohol conj_adduct Conjugate Adduct (1,4-Addition) grignard->conj_adduct enone α,β-Unsaturated Ketone enone->tert_alcohol 1,2-Addition enone->conj_adduct 1,4-Addition

Caption: Common side reactions in the Grignard synthesis of tertiary allylic alcohols.

Rearrangement_Pathway tert_allylic_alcohol Tertiary Allylic Alcohol transition_state [1,3]-Sigmatropic Rearrangement tert_allylic_alcohol->transition_state Heat or Acid sec_allylic_alcohol Secondary Allylic Alcohol transition_state->sec_allylic_alcohol enone α,β-Unsaturated Ketone sec_allylic_alcohol->enone Oxidation

Caption: Isomerization and oxidation pathway of tertiary allylic alcohols.

Troubleshooting_Flowchart start Low Yield of Tertiary Allylic Alcohol? check_sm Significant Starting Ketone Recovered? start->check_sm Yes end Improved Synthesis start->end No check_14 Formation of Saturated Ketone (from Enone)? check_sm->check_14 No sol_enol Issue: Enolization/Reduction - Use CeCl₃ - Lower Temperature - Use Organolithium check_sm->sol_enol Yes check_rearrange Presence of Isomeric Alcohols or Enones? check_14->check_rearrange No sol_14 Issue: 1,4-Addition - Avoid Cu contamination - Use Grignard/Organolithium - Lower Temperature check_14->sol_14 Yes sol_rearrange Issue: Rearrangement - Neutral/Basic Workup - Deactivated Silica - Protect as Silyl Ether check_rearrange->sol_rearrange Yes check_rearrange->end No sol_enol->end sol_14->end sol_rearrange->end

References

Technical Support Center: Optimization of Grignard Reagents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the optimization of reaction conditions for Grignard reagents. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their Grignard reactions for higher yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. My Grignard reaction won't start. What are the common causes and how can I initiate it?

Failure to initiate is one of the most common problems with Grignard reactions. This is typically due to the passivation of the magnesium metal surface by a layer of magnesium oxide (MgO).[1] Here’s a step-by-step guide to troubleshoot this issue:

  • Ensure Anhydrous Conditions: Grignard reagents are highly sensitive to moisture.[2][3] All glassware must be rigorously dried, preferably by flame-drying under an inert atmosphere or oven-drying. Solvents must be anhydrous. The presence of even trace amounts of water will quench the Grignard reagent as it forms.[4]

  • Activate the Magnesium: The MgO layer on the magnesium turnings must be removed or disrupted to expose the reactive metal surface. Several methods can be employed:

    • Mechanical Activation: Crushing the magnesium turnings with a glass rod (after removing the septum briefly) can expose a fresh surface.[5]

    • Chemical Activation: The use of activating agents is highly effective. Common activators include:

      • Iodine (I₂): A small crystal of iodine is added to the flask with the magnesium. The disappearance of the brown color of the iodine is an indicator that the magnesium has been activated.[1][6]

      • 1,2-Dibromoethane (DBE): A small amount of DBE can be added. The reaction of DBE with magnesium produces ethene gas, and the visual confirmation of bubbles indicates activation.[7]

      • Diisobutylaluminum hydride (DIBAL-H): A small amount of DIBAL-H can be used to activate the magnesium surface and also helps to scavenge any residual water in the solvent.[8][9]

  • Localized Heating: Gently warming a small spot of the reaction flask with a heat gun can help to initiate the reaction.[6][10] Once the reaction starts (indicated by bubbling or a cloudy appearance), the heat source should be removed as the reaction is exothermic.[3]

2. My Grignard reaction is producing a low yield of the desired product. How can I improve it?

Low yields can result from a variety of factors, from incomplete reaction to the formation of side products.

  • Optimize Solvent Choice: The solvent plays a crucial role in stabilizing the Grignard reagent and influencing the reaction outcome. While diethyl ether and tetrahydrofuran (THF) are common, 2-methyltetrahydrofuran (2-MeTHF) has been shown to be a superior solvent in many cases, particularly in suppressing the formation of the Wurtz coupling side product.[11][12]

  • Control the Addition Rate: A slow, controlled addition of the alkyl/aryl halide is crucial. Adding the halide too quickly can lead to localized high concentrations, which favors the formation of the Wurtz coupling product.[1][13]

  • Maintain an Appropriate Temperature: The reaction temperature should be carefully controlled. While some initial heating may be necessary for initiation, the reaction itself is exothermic. Overheating can promote side reactions.[3] In some cases, running the reaction at a lower temperature can improve selectivity.

  • Ensure Purity of Starting Materials: Impurities in the alkyl/aryl halide or the substrate can interfere with the reaction. Ensure all starting materials are of high purity.

3. I am observing a significant amount of a dimeric side product. What is it and how can I minimize it?

The dimeric side product is most likely the result of Wurtz coupling , where the Grignard reagent reacts with the unreacted alkyl/aryl halide.[13][14]

R-MgX + R-X → R-R + MgX₂

To minimize the formation of the Wurtz product:

  • Slow Addition of Halide: As mentioned previously, a slow addition rate of the halide to the magnesium suspension is critical to maintain a low concentration of the halide in the presence of the formed Grignard reagent.[1]

  • Use of 2-MeTHF: 2-MeTHF has been demonstrated to significantly reduce the formation of the Wurtz coupling product compared to THF and diethyl ether.[11][12]

  • Dilute Conditions: Running the reaction under more dilute conditions can also disfavor the bimolecular Wurtz reaction.

Data Presentation: Solvent Effects on Grignard Reaction Yield

The choice of solvent can have a significant impact on the yield of the desired Grignard product and the formation of the Wurtz byproduct. The following table summarizes the performance of different solvents in the Grignard reaction of benzyl chloride.

SolventActivatorProduct Yield (%)Wurtz Byproduct (%)
Diethyl Ether (Et₂O)I₂946
2-Methyltetrahydrofuran (2-MeTHF)I₂9010
Tetrahydrofuran (THF)I₂2773
Cyclopentyl methyl ether (CPME)DIBAL-H4555
Diethoxymethane (DEM)DIBAL-H4555

Data adapted from a comparative study on solvent performance in Grignard reactions.[11][12] As the data indicates, Diethyl Ether and 2-MeTHF provide significantly higher yields of the desired product while minimizing the Wurtz coupling side reaction.

Experimental Protocols

Protocol 1: Activation of Magnesium Turnings with Iodine

  • Preparation: Assemble the reaction glassware (round-bottom flask, condenser, dropping funnel) and ensure it is thoroughly flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: To the round-bottom flask, add the pre-weighed magnesium turnings.

  • Activation: Add a single, small crystal of iodine to the flask.

  • Initiation: Add a small portion (approx. 10%) of the alkyl/aryl halide solution in the appropriate anhydrous solvent (e.g., diethyl ether or THF).

  • Observation: The brown color of the iodine should fade, and you may observe bubbling on the magnesium surface, indicating that the reaction has initiated. Gentle warming with a heat gun can be applied if the reaction does not start spontaneously.[6]

  • Continuation: Once the reaction has started, the remaining alkyl/aryl halide solution should be added dropwise at a rate that maintains a gentle reflux.

Visualizations

Troubleshooting_Grignard_Reaction start Grignard Reaction Fails to Initiate check_anhydrous Are all glassware and solvents completely anhydrous? start->check_anhydrous activate_mg Have you activated the magnesium turnings? check_anhydrous->activate_mg Yes dry_glassware Flame-dry all glassware and use anhydrous solvents. check_anhydrous->dry_glassware No use_activator Use an activating agent: - Iodine (I₂) - 1,2-Dibromoethane (DBE) - DIBAL-H activate_mg->use_activator No gentle_heating Apply gentle, localized heating with a heat gun. activate_mg->gentle_heating Yes dry_glassware->activate_mg use_activator->gentle_heating success Reaction Initiates Successfully gentle_heating->success Reaction Starts failure Initiation Still Fails: Consider alternative organometallic reagents or consult further literature. gentle_heating->failure No Reaction Grignard_vs_Wurtz cluster_reactants Reactants cluster_products Products RMgX Grignard Reagent (R-MgX) Grignard_Product Desired Alcohol Product RMgX->Grignard_Product Grignard Reaction Wurtz_Product Wurtz Coupling Product (R-R) RMgX->Wurtz_Product Wurtz Coupling (Side Reaction) RX Alkyl/Aryl Halide (R-X) RX->Wurtz_Product Carbonyl Carbonyl Compound (e.g., Ketone, Aldehyde) Carbonyl->Grignard_Product

References

"resolving co-eluting peaks in the GC analysis of fragrance compounds"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Gas Chromatography (GC) Analysis of Fragrance Compounds. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you resolve co-eluting peaks and improve your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is peak co-elution in gas chromatography?

A1: Peak co-elution occurs when two or more different compounds elute from the GC column at the same time, resulting in a single, overlapping chromatographic peak. This makes it impossible to accurately identify and quantify the individual components. In fragrance analysis, this is a common challenge due to the complexity of samples like essential oils, which can contain hundreds of volatile compounds, including many isomers.[1][2]

Q2: How can I tell if a peak is co-eluting?

A2: Detecting co-elution can be challenging. Here are a few indicators:

  • Peak Shape: Look for non-symmetrical peaks, such as those with shoulders, tailing, or fronting, which can suggest the presence of a hidden peak.[2][3]

  • Mass Spectrometry (GC-MS): If you are using a mass spectrometer, you can inspect the mass spectrum across the peak. A changing mass spectrum from the beginning to the end of the peak is a strong indication of co-elution.[4]

  • Deconvolution Software: Specialized software can analyze GC-MS data to mathematically separate overlapping peaks and identify the individual components.[4][5]

Q3: What is chromatographic resolution and why is it important?

A3: Resolution is a measure of the degree of separation between two adjacent peaks in a chromatogram. A resolution value of 1.5 is generally considered to represent baseline separation, meaning the peaks are fully distinct from each other.[6] Achieving good resolution is critical for accurate quantification and identification of analytes.

Q4: My co-eluting peaks are isomers. How can I separate them?

A4: Separating isomers, especially chiral enantiomers, is a common requirement in fragrance analysis to determine authenticity and sensory properties.[7][8] This often requires a highly selective approach:

  • Chiral GC Columns: Use a column with a chiral stationary phase, such as one based on cyclodextrin derivatives. These phases are specifically designed to differentiate between enantiomers.[1][7]

  • Method Optimization: Fine-tuning the temperature program and carrier gas flow rate can sometimes improve the separation of isomers.

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide provides a systematic approach to troubleshooting and resolving peak co-elution issues.

Problem: Two or more peaks are not fully separated.
Logical Troubleshooting Workflow

The first step in troubleshooting is to follow a logical workflow to identify the root cause of poor resolution.

G cluster_chrom Chromatographic Optimization cluster_chem Chemistry & Column Selection start Co-elution Observed check_method Is the issue with chromatography or chemistry? start->check_method deconvolution Use GC-MS Deconvolution Software start->deconvolution Software Solution opt_temp Adjust Temperature Program (Lower initial temp, slower ramp) check_method->opt_temp Chromatography change_col Change GC Column (Select different stationary phase) check_method->change_col Chemistry opt_flow Optimize Carrier Gas Flow (Adjust for optimal velocity) opt_temp->opt_flow resolved Peaks Resolved opt_flow->resolved check_chiral Is Chiral Separation Needed? change_col->check_chiral chiral_col Use Chiral Column check_chiral->chiral_col Yes check_chiral->resolved No chiral_col->resolved deconvolution->resolved

Caption: A workflow for troubleshooting co-eluting peaks.

Possible Cause 1: Suboptimal GC Oven Temperature Program

The temperature program directly influences analyte retention and selectivity.[9][10] An inappropriate program can cause compounds to elute too quickly and without sufficient separation.

Solutions:

  • Lower the Initial Temperature: A lower starting temperature can improve the resolution of early-eluting, volatile compounds. For splitless injections, a common starting point is 20°C below the boiling point of the sample solvent.[3][10]

  • Reduce the Ramp Rate: A slower temperature ramp (e.g., 3°C/minute) increases the time analytes spend interacting with the stationary phase, which can significantly improve separation.[11] The optimal ramp rate can be estimated as 10°C per column hold-up time.[10]

  • Introduce Isothermal Holds: Adding an isothermal (constant temperature) hold mid-ramp can help separate a specific pair of closely eluting compounds.[10]

Possible Cause 2: Incorrect Carrier Gas Flow Rate

The carrier gas flow rate (or linear velocity) affects both analysis time and column efficiency.[12][13] A flow rate that is too high or too low will reduce column efficiency and, consequently, peak resolution.

Solutions:

  • Optimize Linear Velocity: Every column and carrier gas combination has an optimal linear velocity where efficiency is maximized. For helium, this is typically around 20-22 cm/sec.[12] Adjust the flow rate to achieve this optimal velocity.

  • Consider Constant Flow Mode: Modern GCs can operate in a constant flow mode, which adjusts the column head pressure as the oven temperature increases to maintain a consistent flow rate. This generally provides better reproducibility and resolution than constant pressure mode.

Possible Cause 3: Inappropriate GC Column

Resolution is fundamentally dependent on the interaction between the analytes and the column's stationary phase. If the stationary phase does not have the right chemistry (selectivity) for your analytes, they will not separate, regardless of other parameters.[2][14]

Solutions:

  • Change Stationary Phase Polarity: If you are using a non-polar column (like a DB-5 or HP-5MS) and polar compounds are co-eluting, switch to a more polar column, such as a WAX-type column.[14] The principle of "like dissolves like" applies.

  • Select a Chiral Column for Enantiomers: For fragrance compounds that exist as enantiomers (e.g., menthol, limonene), a standard achiral column will not separate them. A chiral stationary phase is required for this type of separation.[7][15]

  • Increase Film Thickness: For highly volatile compounds that co-elute near the solvent front, increasing the stationary phase film thickness can increase retention and improve separation.[16]

Possible Cause 4: Peaks are Unresolvable Chromatographically

In extremely complex mixtures, it may not be possible to achieve baseline separation for all compounds. In these cases, a software-based approach can be used if a mass spectrometer is available.

Solution:

  • Use GC-MS Deconvolution: Deconvolution is a computational process that analyzes the mass spectra across an overlapping peak to extract the pure spectra of the individual components.[4][5] This allows for the identification and quantification of compounds even when they are not chromatographically resolved.

Data Summary: Impact of GC Parameters on Resolution

The relationship between GC parameters and resolution is governed by efficiency (peak sharpness) and selectivity (peak spacing).

G cluster_params Controllable GC Parameters Resolution Resolution Selectivity Selectivity Resolution->Selectivity depends on Efficiency Efficiency Resolution->Efficiency depends on Col_Chem Column Chemistry (Stationary Phase) Col_Chem->Selectivity Primary Effect Temp Oven Temperature Temp->Selectivity Primary Effect Temp->Efficiency Secondary Effect Flow Carrier Gas Flow Rate Flow->Selectivity Secondary Effect Flow->Efficiency Primary Effect Col_Dim Column Dimensions (L, ID, df) Col_Dim->Efficiency Primary Effect

Caption: Relationship between GC parameters and peak resolution.

The following table summarizes how adjusting key parameters typically affects the separation.

ParameterActionEffect on Retention TimePrimary Effect on ResolutionNotes
Oven Temperature Decrease initial temp / Slower ramp rateIncreasesImproves Selectivity. Increases interaction time with the stationary phase, allowing for better separation of closely related compounds.[6][10]Very effective for resolving complex mixtures and isomers.
Carrier Gas Flow Adjust to optimal linear velocityDecreases if initially too low; Increases if initially too highImproves Efficiency. Minimizes peak broadening, leading to sharper, taller peaks that are easier to resolve.[17]The effect on retention time is secondary to the large improvement in peak shape at the optimum flow.
Column Stationary Phase Change to a different polarity (e.g., non-polar to polar)VariesImproves Selectivity. The most powerful tool for separating compounds with different chemical functionalities.[2]Essential when co-eluting compounds have different chemical properties.
Column Length Increase length (e.g., 30m to 60m)IncreasesImproves Efficiency. A longer column provides more theoretical plates, leading to better separation.[18]Doubling the length increases analysis time significantly but only increases resolution by about 40%.[18]
Column Internal Diameter Decrease ID (e.g., 0.25mm to 0.18mm)Decreases (for same efficiency)Improves Efficiency. Smaller ID columns are more efficient, allowing for faster analysis or better resolution at the same analysis time.[18]Be aware that smaller ID columns have lower sample capacity.
Column Film Thickness Increase film thicknessIncreasesImproves Retention. Primarily used to increase the retention of very volatile compounds, moving them away from the solvent peak.[16]Thicker films can lead to increased column bleed at high temperatures.

Experimental Protocols

Protocol: Optimizing an Oven Temperature Program for Essential Oil Analysis

This protocol provides a step-by-step guide for developing a temperature program to improve the separation of a complex fragrance sample, such as an essential oil.

Objective: To resolve co-eluting peaks in a complex mixture by systematically optimizing the oven temperature program.

Materials:

  • Gas Chromatograph with a suitable detector (FID or MS)

  • Appropriate GC column for fragrance analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

  • Essential oil sample (e.g., Lavender oil), diluted in a suitable solvent (e.g., methanol).[11]

  • Carrier gas (Helium or Hydrogen)

Methodology:

  • Establish an Initial Scouting Method:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection: 1 µL with a split ratio of 50:1.

    • Initial Oven Program (Fast Ramp):

      • Initial Temperature: 60°C, hold for 1 minute.

      • Ramp: 20°C/min to 280°C.

      • Final Hold: Hold at 280°C for 5 minutes.

    • Rationale: This fast "scouting" run helps determine the elution range of the analytes.

  • Analyze the Scouting Run:

    • Identify the region(s) in the chromatogram with poor resolution or co-eluting peaks.

    • Note the elution temperatures of the key compound groups.

  • Optimize the Temperature Program for Resolution:

    • Lower the Initial Temperature: If early peaks are poorly resolved, lower the initial temperature to 45°C and hold for 1-2 minutes. This improves trapping of volatile compounds at the head of the column.[10]

    • Slow the Ramp Rate: Based on the scouting run, replace the single fast ramp with a slower, more deliberate ramp. A good starting point for complex mixtures is 3-5°C/minute.[11]

      • Example Optimized Program:

        • Initial Temperature: 45°C, hold for 2 minutes.

        • Ramp 1: 3°C/min to 180°C.

        • Ramp 2: 10°C/min to 280°C.

        • Final Hold: Hold at 280°C for 5 minutes.

    • Rationale: The initial slow ramp provides enhanced separation for the bulk of the terpenes and other fragrance compounds, while the second, faster ramp quickly elutes any remaining high-boiling compounds to save time.

  • Evaluate and Refine:

    • Inject the sample using the optimized program.

    • Compare the resolution of the critical pairs to the scouting run.

    • If specific pairs are still co-eluting, consider adding a short isothermal hold about 15-20°C below their elution temperature to further enhance separation.

    • Repeat the analysis until the desired resolution is achieved.

References

"minimizing byproduct formation in the oxidation of citronellol"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the oxidation of citronellol.

Frequently Asked Questions (FAQs)

Q1: What are the main products and byproducts in the oxidation of citronellol?

A1: The oxidation of citronellol can lead to three primary products depending on the reaction conditions.[1] These are:

  • Citronellal: The product of the oxidation of the primary hydroxyl group.

  • Citronellol epoxide: Formed through the epoxidation of the C6=C7 double bond.[1][2]

  • 3,7-dimethyloct-6-en-1,5-diol: A result of allylic oxidation at the C5 position.[1]

Secondary reactions can lead to further byproducts. A significant side reaction is the acid-catalyzed ring-opening of citronellol epoxide, especially when using alcohol solvents like methanol, which can react with the epoxide.[1]

Q2: How can I selectively oxidize citronellol to citronellal?

A2: Achieving high selectivity for citronellal requires careful selection of the oxidant and catalyst. Pyridinium chlorochromate (PCC) is a reagent commonly used for the oxidation of primary alcohols to aldehydes without further oxidation to carboxylic acids.[3] Another approach involves catalytic methods, such as using copper and alkaline-earth oxide catalysts for the dehydrogenation of citronellol to citronellal.

Q3: What is the role of the solvent in minimizing byproduct formation?

A3: The choice of solvent is critical and can significantly influence the product distribution, particularly when epoxidation is a competing reaction.[1] For instance, in reactions catalyzed by titanosilicates with hydrogen peroxide, solvents like methanol and 2-propanol can participate in the ring-opening of the epoxide, leading to byproducts.[1] Acetonitrile has been shown to provide higher selectivity towards the epoxide in such systems.[1] For selective oxidation to citronellal, a non-participating solvent is generally preferred.

Troubleshooting Guides

Problem 1: Low yield of the desired product (citronellal) and formation of multiple byproducts.

Possible Cause Suggested Solution
Unselective Oxidant/Catalyst: The chosen reagent is oxidizing both the alcohol and the double bond.- Use a selective oxidizing agent for primary alcohols, such as pyridinium chlorochromate (PCC).- Explore catalytic systems known for selective alcohol oxidation.
Sub-optimal Reaction Temperature: The temperature may be too high, leading to over-oxidation or side reactions.- Optimize the reaction temperature by running the reaction at a lower temperature and gradually increasing it.- Refer to literature for optimal temperature ranges for the specific catalytic system being used.
Incorrect Solvent: The solvent may be reacting with intermediates, such as epoxides.[1]- If epoxidation is a significant side reaction, avoid protic solvents like methanol that can open the epoxide ring.[1]- Consider using inert solvents like 1,4-dioxane or acetonitrile.[1][2]

Problem 2: Formation of significant amounts of citronellol epoxide and its decomposition products.

Possible Cause Suggested Solution
Catalyst Selectivity: The catalyst used has a high selectivity for epoxidation of the C=C double bond (e.g., titanosilicate catalysts like TS-1 with H₂O₂).[1][2]- If citronellal is the desired product, switch to a catalyst system that favors alcohol oxidation.- If the epoxide is the desired product, optimize conditions to prevent its decomposition.
Acidic Reaction Conditions: Acidic sites on the catalyst or in the reaction medium can catalyze the ring-opening of the epoxide.[1]- Use a solvent that can suppress acid-catalyzed reactions, such as acetonitrile due to its basic character.[2]- Consider adding a non-reactive base to neutralize any acidic species.
Reactive Solvent: Protic solvents like methanol or 2-propanol are reacting with the epoxide.[1]- Replace the protic solvent with an aprotic and inert solvent like 1,4-dioxane or acetonitrile.[1]

Experimental Protocols

Selective Oxidation of Citronellol using Titanosilicate Catalysts

This protocol is based on the study of selective citronellol oxidation using titanosilicate catalysts and hydrogen peroxide.[1]

  • Catalyst Activation: Activate the catalyst (e.g., TS-1) at 450 °C for 90 minutes and cool in a desiccator.

  • Reaction Setup: In a reaction vessel, mix 9 mL of the chosen solvent (e.g., acetonitrile) with 60 mg of the activated catalyst, 250 µL of an internal standard (e.g., mesitylene), and 1097 µL (6 mmol) of citronellol.

  • Reaction Initiation: Heat the mixture to the desired reaction temperature (e.g., 60 °C). Take a sample at time zero. Start the reaction by adding 613 µL of 30% H₂O₂ aqueous solution (6 mmol).

  • Sampling and Analysis: Take samples of the reaction mixture at regular intervals. Immediately remove the catalyst by centrifugation. Analyze the samples by gas chromatography (GC) to determine conversion and product distribution.

Quantitative Data

Table 1: Effect of Solvent on Citronellol Conversion and Epoxide Selectivity

This table summarizes the effect of different solvents on the conversion of citronellol and the selectivity towards citronellol epoxide after 180 minutes of reaction at 60 °C over a lamellar TS-1 catalyst.[1]

SolventCitronellol Conversion (%)Epoxide Selectivity (%)
Acetonitrile1755
Methanol25Lower (due to ring opening)
2-Propanol19Lower (due to ring opening)
1,4-Dioxane1545

Table 2: Citronellol Conversion with Different Titanosilicate Catalysts

This table shows the conversion of citronellol after 180 minutes of reaction in acetonitrile at 60 °C using different titanosilicate catalysts.[1]

CatalystCitronellol Conversion (%)
TS-1-PITi30
TS-1-Z22
mesoTS-119
lam-TS-117

Visualizations

Oxidation_Pathways cluster_products Primary Oxidation Products cluster_byproducts Secondary Byproducts Citronellol Citronellol Citronellal Citronellal (Hydroxyl Oxidation) Citronellol->Citronellal Selective Oxidation Epoxide Citronellol Epoxide (Epoxidation) Citronellol->Epoxide Epoxidation Diol 3,7-dimethyloct-6-en-1,5-diol (Allylic Oxidation) Citronellol->Diol Allylic Oxidation RingOpened Ring-Opened Products (e.g., Diols, Ethers) Epoxide->RingOpened Acid-Catalyzed Ring Opening

Caption: Primary and secondary pathways in citronellol oxidation.

Experimental_Workflow start Start catalyst_prep Catalyst Activation (450°C, 90 min) start->catalyst_prep reaction_setup Reaction Setup (Solvent, Catalyst, Citronellol, Standard) catalyst_prep->reaction_setup heating Heat to Reaction Temperature (e.g., 60°C) reaction_setup->heating t0_sample Take t=0 Sample heating->t0_sample reaction_start Initiate Reaction (Add H₂O₂) t0_sample->reaction_start reaction Reaction in Progress reaction_start->reaction sampling Periodic Sampling reaction->sampling centrifugation Catalyst Removal (Centrifugation) sampling->centrifugation analysis GC Analysis centrifugation->analysis analysis->reaction Continue Monitoring end End analysis->end Reaction Complete

Caption: Workflow for catalytic oxidation of citronellol.

Troubleshooting_Logic start Low Yield of Desired Product? check_catalyst Is the Catalyst/Oxidant Selective? start->check_catalyst Yes check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes change_catalyst Action: Change Catalyst/ Oxidant System check_catalyst->change_catalyst No optimize_temp Action: Optimize Temperature check_conditions->optimize_temp No check_solvent Is the Solvent Inert? check_conditions->check_solvent Yes change_catalyst->start optimize_temp->start change_solvent Action: Change Solvent check_solvent->change_solvent No success Problem Resolved check_solvent->success Yes change_solvent->start

Caption: Troubleshooting logic for byproduct minimization.

References

Technical Support Center: Troubleshooting Poor Peak Shape in HPLC of Polar Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered when analyzing polar compounds using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Peak Tailing

Q1: What causes peak tailing when analyzing polar compounds in reversed-phase HPLC?

Peak tailing, where a peak's asymmetry factor is greater than 1.2, is a common issue when analyzing polar compounds, especially basic ones.[1][2] The primary cause is the presence of more than one retention mechanism during the separation.[1][3]

Key contributors to peak tailing include:

  • Secondary Interactions with Silanol Groups: The most frequent cause is the interaction between polar or ionized analytes and unreacted, acidic silanol groups (Si-OH) on the silica-based stationary phase surface.[3][4][5][6] Basic compounds, in particular, interact strongly with ionized silanol groups, leading to delayed elution and asymmetrical peaks.[1][3][6]

  • Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, the analyte may exist in both ionized and non-ionized forms, leading to inconsistent interactions with the stationary phase and causing tailing.[7] At a pH above 3, silanol groups become deprotonated and can strongly interact with protonated basic compounds.[1][7]

  • Column Contamination and Degradation: Accumulation of strongly retained impurities from the sample matrix at the column inlet can disrupt the chromatography process.[4][8] Over time, columns can degrade, exposing more active silanol sites.[4]

  • Column Bed Deformation: Voids at the column inlet or channels within the packing bed can lead to uneven flow paths, causing peaks to tail.[8][9]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion.[4][10]

Q2: How can I eliminate or reduce peak tailing for my polar analytes?

Several strategies can be employed to improve the peak shape of polar compounds:

  • Adjust Mobile Phase pH: Operating at a low pH (e.g., pH 2.5-3) ensures that the acidic silanol groups are protonated and not ionized, which minimizes their secondary interactions with basic analytes.[5][9][11]

  • Use a Highly Deactivated (End-Capped) Column: Modern "end-capped" columns have been treated to convert many of the residual silanol groups into less polar functional groups.[8][9] This reduces the potential for secondary interactions and improves peak shape for polar compounds.[8][9]

  • Add Mobile Phase Modifiers:

    • Competing Base: Adding a small concentration (e.g., 5 mM) of a competing base like triethylamine (TEA) to the mobile phase can mask the active silanol sites, preventing them from interacting with the analyte.[11] However, this can sometimes reduce column lifetime.[11]

    • Buffers: Using a buffer (e.g., 10-20 mM phosphate buffer) helps to control and maintain a stable pH, leading to more symmetrical peaks.[5][9][11]

  • Proper Sample Preparation:

    • Sample Solvent: Whenever possible, dissolve the sample in the mobile phase itself or in a solvent that is weaker than or matches the initial mobile phase composition.

    • Sample Clean-up: Use techniques like Solid Phase Extraction (SPE) to remove matrix contaminants that could interact with the column and cause tailing.[1][8]

  • Consider Alternative Chromatography Modes: For very polar compounds that are poorly retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative.[12][13][14] HILIC uses a polar stationary phase and a high-organic mobile phase to effectively retain and separate polar analytes.[12][13]

Peak Fronting

Q3: What causes my peaks to show fronting?

Peak fronting, where the peak is broader in the first half and narrower in the second, is often caused by:

  • Column Overload: Injecting too much sample, either in terms of volume or concentration, can saturate the stationary phase at the column inlet.[9][15][16] This causes excess analyte molecules to travel through the column faster, resulting in a fronting peak.[9]

  • Poor Sample Solubility: If the analyte is not fully soluble in the mobile phase, it can lead to an uneven distribution on the column and cause fronting.[9][16]

  • Inappropriate Sample Solvent: Using a sample solvent that is significantly different in composition or strength from the mobile phase can cause peak distortion.[17]

  • Column Collapse: A physical collapse or degradation of the column packing bed, which can be caused by operating at an inappropriate temperature or pH, can lead to fronting.[9][16]

Q4: How can I resolve peak fronting issues?

To address peak fronting, consider the following adjustments:

  • Reduce Sample Load: The most common solution is to decrease the amount of sample injected.[18] This can be done by lowering the sample concentration or reducing the injection volume.[9][16]

  • Optimize Sample Solvent: Ensure the sample is completely dissolved. If solubility is an issue, try a different sample solvent, but always aim for one that is compatible with the mobile phase.[16]

  • Check Column Health: If you suspect column collapse, operate the column within the manufacturer's recommended pH and temperature limits.[9] If the bed has collapsed, the column will likely need to be replaced.[9]

Split Peaks

Q5: Why are my peaks splitting into two or more parts?

Split peaks can appear for all peaks in a chromatogram or for a single peak, which helps diagnose the root cause.[9][19]

Common causes include:

  • Partially Blocked Frit: If the inlet frit of the column is partially clogged with particulate matter from the sample or system, it can cause the sample flow to be distributed unevenly onto the column, resulting in split peaks for all analytes.[9][20][21]

  • Column Void or Channeling: A void at the head of the column or channels forming in the packing bed can create multiple paths for the analyte to travel, leading to peak splitting.[9][19][20] This typically affects all peaks in the run.[9]

  • Sample Solvent/Mobile Phase Mismatch: Injecting a sample in a solvent that is much stronger than the mobile phase can cause the sample to spread unevenly at the column inlet, leading to a split or distorted peak.[9][22]

  • Co-eluting Impurity: If only a single peak is splitting, it may actually be two different compounds eluting very close together.[19][20]

Q6: What are the best ways to fix split peaks?

The solution for split peaks depends on the underlying cause:

  • If all peaks are split:

    • Check for Blockages: Reverse flush the column to try and dislodge any particulates from the inlet frit.[9] Using in-line filters and guard columns can prevent this issue from recurring.[8]

    • Inspect the Column: If a void has formed at the column inlet, the column may need to be replaced.[8]

  • If a single peak is split:

    • Adjust Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or compositionally similar to the mobile phase.[22]

    • Optimize Separation Method: To resolve a potential co-elution, adjust method parameters like the mobile phase composition, gradient, or temperature to improve the separation between the two components.[20]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving common peak shape problems in HPLC.

HPLC_Troubleshooting start Poor Peak Shape Identified shape_check Assess Peak Shape start->shape_check tailing Peak Tailing (As > 1.2) shape_check->tailing Tailing fronting Peak Fronting (As < 0.9) shape_check->fronting Fronting split Split Peak shape_check->split Splitting cause_tailing Potential Causes: - Secondary Silanol Interactions - Mobile Phase pH Incorrect - Column Contamination - Sample Solvent Mismatch tailing->cause_tailing cause_fronting Potential Causes: - Column Overload - Poor Sample Solubility - Column Collapse fronting->cause_fronting cause_split Potential Causes: - Blocked Frit / Column Void - Strong Sample Solvent - Co-elution of Impurity split->cause_split solution_tailing Solutions: 1. Lower Mobile Phase pH (<3) 2. Use End-Capped Column 3. Add Competing Base (TEA) 4. Match Sample Solvent to Mobile Phase cause_tailing->solution_tailing solution_fronting Solutions: 1. Reduce Sample Concentration 2. Reduce Injection Volume 3. Ensure Sample is Fully Dissolved cause_fronting->solution_fronting solution_split Solutions: 1. Reverse Flush / Replace Column 2. Use Weaker Sample Solvent 3. Optimize Method to Separate Peaks cause_split->solution_split end Peak Shape Improved solution_tailing->end solution_fronting->end solution_split->end

Caption: A troubleshooting workflow for identifying and resolving poor HPLC peak shapes.

Data & Protocols

Table 1: Effect of Mobile Phase pH on Peak Shape for Basic Compounds

This table summarizes the general effect of adjusting mobile phase pH on the peak shape of basic polar analytes when using a standard silica-based reversed-phase column.

Mobile Phase pH RangeState of Silanol Groups (pKa ~3.8-4.2)Interaction with Basic AnalytesExpected Peak Shape
< 3.0 Predominantly Protonated (Si-OH)Minimal ionic interaction[5][23]Symmetric
3.0 - 6.0 Partially Ionized (SiO-)Mixed-mode interactions, strong ionic attraction[7][23]Significant Tailing
> 6.0 Predominantly Ionized (SiO-)Strong ionic interaction[23]Severe Tailing
Experimental Protocol: Column Flushing to Remove Contaminants

If column contamination is suspected to be the cause of peak shape issues (e.g., split peaks or tailing), a systematic flushing procedure can be performed.

Objective: To remove strongly retained contaminants from the column and inlet frit.

Materials:

  • HPLC-grade Water

  • Isopropanol

  • Hexane (for reversed-phase columns if lipids/oils are suspected)

  • Mobile Phase Solvents (e.g., Acetonitrile, Methanol)

Procedure:

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from flowing into the detector cell.

  • Reverse Direction: Connect the column to the pump in the reverse flow direction. This is more effective at dislodging particulates from the inlet frit.[9]

  • Stepwise Flushing: Flush the column with a series of solvents, moving from polar to non-polar and back. Use a low flow rate (e.g., 0.5 mL/min for a standard 4.6 mm ID column).

    • Step 1 (Aqueous Wash): Flush with 100% HPLC-grade water for 20-30 column volumes to remove buffers and salts.

    • Step 2 (Intermediate Solvent): Flush with 100% Isopropanol or Acetonitrile for 20-30 column volumes.

    • Step 3 (Strongly Retained Contaminants): If hydrophobic contaminants are suspected, flush with a stronger, non-polar solvent like hexane (ensure your stationary phase is compatible). Follow this with an isopropanol flush to ensure miscibility before returning to your reversed-phase mobile phase.

    • Step 4 (Re-equilibration): Flush with your mobile phase starting composition for at least 30-40 column volumes or until the baseline is stable.

  • Reconnect and Test: Reconnect the column to the detector in the correct flow direction and inject a standard to evaluate if peak shape has improved.

References

"scale-up considerations for the synthesis of 2,7-Dimethyloct-6-en-3-ol"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2,7-Dimethyloct-6-en-3-ol

This guide provides technical support for researchers, scientists, and drug development professionals on the scale-up of the synthesis of this compound. It includes frequently asked questions, troubleshooting advice, a detailed experimental protocol, and process diagrams. The primary synthetic route discussed is the Grignard reaction between sec-butylmagnesium bromide and isovaleraldehyde.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My Grignard reaction is difficult to initiate at a larger scale. What can I do?

A1: Initiation is a common challenge in Grignard reactions due to the passivating oxide layer on the magnesium surface. At scale, the surface-area-to-volume ratio decreases, which can exacerbate the issue.

  • Magnesium Activation: Ensure the magnesium turnings are fresh and dry. Grinding the magnesium in a dry mortar and pestle can expose a fresh surface, which is crucial for initiation.[1] For larger scales, consider mechanical activation within the reactor if equipment permits.

  • Chemical Activators: Use a small crystal of iodine or a few drops of 1,2-dibromoethane as an initiator. These will react with the magnesium surface to expose fresh metal.

  • Local Heating: Apply gentle heat with a heat gun to a small spot on the reactor to create a localized "hot spot" which can trigger the reaction. Once initiated, the reaction's exothermic nature will sustain it.[2]

  • Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[2] Ensure all glassware is oven-dried or flame-dried and the solvent (typically THF or diethyl ether) is anhydrous. Any trace of water will quench the Grignard reagent and prevent initiation.[3]

Q2: I am experiencing a dangerous exotherm during the addition of isovaleraldehyde. How can this be controlled during scale-up?

A2: Grignard reactions are highly exothermic, and managing this heat is a primary safety concern during scale-up.[4] Uncontrolled exotherms can lead to solvent boiling, pressure buildup, and runaway reactions.

  • Controlled Addition: The most critical parameter is the addition rate of the aldehyde. Use a syringe pump or a pressure-equalizing dropping funnel to add the aldehyde slowly and consistently. At a larger scale, this dosing-controlled approach is standard for managing the heat generated.[5]

  • Efficient Cooling: A simple ice bath is insufficient for pilot-scale reactions. Use a jacketed reactor with a recirculating chiller capable of maintaining a low internal temperature (e.g., 0-5 °C) throughout the addition.

  • Dilution: Increasing the solvent volume can help dissipate heat more effectively, although this may impact reactor throughput.

  • Real-time Monitoring: Employ temperature probes to monitor the internal reaction temperature continuously. Process control systems can be set up to automatically halt the addition if the temperature exceeds a predefined safety limit. Online monitoring with IR spectroscopy can also track reagent consumption to prevent accumulation.[4]

Q3: The yield of my desired product is low, and I am observing significant side products. What are the likely causes and solutions?

A3: Low yields are often due to side reactions involving either the Grignard reagent or the aldehyde.

  • Wurtz Coupling: This is a common side reaction where the Grignard reagent couples with unreacted alkyl halide.[5] To minimize this, ensure the alkyl halide is added slowly to the magnesium suspension so that it reacts as it is added, preventing a buildup of concentration. Continuous processing has been shown to reduce Wurtz coupling compared to batch synthesis.[5]

  • Enolization: The Grignard reagent is a strong base and can deprotonate the aldehyde at the alpha-position, forming an enolate.[6] This is more common with sterically hindered Grignard reagents or ketones but can occur with aldehydes. To mitigate this, maintain a low reaction temperature during the addition.

  • Reduction: The Grignard reagent can act as a reducing agent, reducing the aldehyde to the corresponding primary alcohol. This occurs via a hydride transfer from the beta-carbon of the Grignard reagent.[6] Lower temperatures can help suppress this pathway.

Q4: I am having trouble with the purification of this compound at a larger scale. What do you recommend?

A4: Scaling up purification requires adjusting the methodology to handle larger volumes while maintaining separation efficiency.

  • Work-up: Quenching large-scale Grignard reactions with aqueous acid can be highly exothermic and may lead to emulsion formation. A "reverse quench" (adding the reaction mixture to the cold aqueous acid) is often safer and more controllable. Using a buffered aqueous solution like saturated ammonium chloride can be a milder alternative to strong acids.[7]

  • Distillation: If the product is thermally stable, vacuum distillation is a viable method for purification at scale. Ensure the system is appropriately sized to handle the volume and that vacuum pressure is consistent.

  • Chromatography: Scaling up flash chromatography involves more than just using a larger column. To maintain separation, the ratio of crude material to stationary phase should be kept constant.[8] The gradient should also be scaled in terms of column volumes (CV), not time, to ensure a consistent separation profile.[9] For large quantities, consider using automated flash chromatography systems with appropriately sized columns and pumps.

Data Presentation: Scale-Up Parameter Comparison

The following table provides an illustrative comparison of key parameters for the synthesis of this compound at a laboratory scale versus a pilot scale.

ParameterLaboratory Scale (0.1 mol)Pilot Scale (10 mol)Key Scale-Up Consideration
Reagents
Magnesium2.7 g (1.1 eq)270 g (1.1 eq)Ensure good stirring to keep Mg suspended.
2-Bromobutane13.7 g (1.0 eq)1.37 kg (1.0 eq)Slow, subsurface addition is critical to control exotherm.
Isovaleraldehyde8.6 g (1.0 eq)860 g (1.0 eq)Addition rate is the primary control for the main exotherm.
THF (Solvent)200 mL20 LHigher volume helps with heat dissipation.
Reaction Conditions
Reactor Type500 mL Round Bottom Flask50 L Jacketed Glass ReactorJacketed reactor provides superior temperature control.
Temperature ControlIce/Water BathRecirculating Chiller (-10°C to 10°C)Precise and powerful cooling is non-negotiable for safety.
Aldehyde Addition Time30 minutes4 - 6 hoursSlower addition over a longer period prevents heat accumulation.
Max Internal Temp.10 °C5 °CA lower maximum temperature setpoint improves selectivity.
Outcome
Typical Yield75 - 85%70 - 80%Yields often slightly decrease on scale-up due to handling losses.
Purity (Crude)~90%~85-90%Slower addition and better temp control can mitigate impurity formation.
Purification MethodFlash ChromatographyVacuum DistillationDistillation is more economically viable for multi-kilogram quantities.

Experimental Protocol: Pilot-Scale Synthesis

This protocol details the synthesis of this compound on a 10-mole scale. Warning: This reaction is highly exothermic and requires strict adherence to safety protocols and the use of appropriate chemical engineering controls.

Equipment:

  • 50 L jacketed glass reactor with overhead stirring, a thermocouple, a nitrogen inlet, and a reflux condenser.

  • Recirculating chiller/heater connected to the reactor jacket.

  • Two separate addition pumps with calibrated flow rates (one for alkyl halide, one for aldehyde).

Reagents:

  • Magnesium turnings: 270 g (11.1 mol)

  • Anhydrous Tetrahydrofuran (THF): 20 L

  • 2-Bromobutane: 1.37 kg (10.0 mol)

  • Isovaleraldehyde: 860 g (10.0 mol)

  • Saturated aqueous ammonium chloride solution: 15 L

  • Saturated aqueous sodium bicarbonate solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate

Procedure:

  • Reactor Preparation: Ensure the reactor is scrupulously clean and dry. Assemble the apparatus and purge thoroughly with dry nitrogen for at least one hour.

  • Grignard Reagent Formation:

    • Add the magnesium turnings (270 g) to the reactor.

    • Add 5 L of anhydrous THF.

    • Begin vigorous stirring.

    • In a separate vessel, prepare a solution of 2-bromobutane (1.37 kg) in 5 L of anhydrous THF.

    • Add ~100 mL of the 2-bromobutane solution to the magnesium suspension to initiate the reaction. If initiation does not occur within 15 minutes (indicated by a gentle reflux and a gray, cloudy appearance), add a single crystal of iodine.

    • Once initiated, set the chiller to maintain an internal temperature of 40-45 °C.

    • Add the remaining 2-bromobutane solution via an addition pump over 2-3 hours, maintaining a steady reflux.

    • After the addition is complete, stir the mixture at 40-45 °C for an additional hour to ensure complete consumption of the magnesium.

  • Aldehyde Addition:

    • Cool the reactor contents to 0 °C using the recirculating chiller.

    • Prepare a solution of isovaleraldehyde (860 g) in 2 L of anhydrous THF.

    • Slowly add the isovaleraldehyde solution via an addition pump over 4-6 hours. Crucially, maintain the internal temperature below 5 °C throughout the addition. A rapid temperature rise indicates the addition rate is too fast.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for one hour.

  • Work-up and Quench:

    • In a separate, appropriately sized vessel, chill 15 L of saturated aqueous ammonium chloride solution to ~5 °C.

    • While stirring the ammonium chloride solution vigorously, slowly transfer the reaction mixture into it (reverse quench). Monitor the temperature of the quench vessel to ensure it does not rise excessively.

    • Once the transfer is complete, stop stirring and allow the layers to separate.

    • Drain the lower aqueous layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless liquid.

Visualizations

SynthesisPathway cluster_addition Reactant1 2-Bromobutane + Mg Grignard sec-Butylmagnesium bromide Reactant1->Grignard Solvent1 Anhydrous THF Solvent1->Reactant1 Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Reactant2 Isovaleraldehyde Reactant2->Intermediate Product This compound Intermediate->Product   Workup Aqueous Workup (e.g., NH4Cl) Workup->Intermediate

Caption: Synthetic pathway for this compound via Grignard reaction.

TroubleshootingWorkflow Problem Problem: Low Product Yield Cause1 Cause: Poor Grignard Formation Problem->Cause1 Cause2 Cause: Side Reactions Problem->Cause2 Cause3 Cause: Work-up / Purification Loss Problem->Cause3 Sol1a Solution: Activate Mg (Iodine) Ensure dry conditions Cause1->Sol1a Initiation Failure Sol1b Solution: Minimize Wurtz Coupling (Slow halide addition) Cause1->Sol1b Side Products Sol2a Solution: Lower temperature during aldehyde addition Cause2->Sol2a Enolization/ Reduction Sol2b Solution: Very slow, controlled addition rate Cause2->Sol2b Exotherm Sol3a Solution: Use reverse quench Use buffered workup (NH4Cl) Cause3->Sol3a Emulsion/ Decomposition Sol3b Solution: Optimize distillation/ chromatography parameters Cause3->Sol3b Inefficient Separation

Caption: Troubleshooting workflow for low yield in Grignard synthesis scale-up.

References

Technical Support Center: Enhancing Enantiomeric Resolution on Chiral Columns

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with chiral chromatography.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments to enhance the resolution of enantiomers.

Question: Why am I seeing poor or no resolution between my enantiomers?

Answer:

Poor or no resolution is a common issue in chiral chromatography. The separation of enantiomers relies on the differential interaction with the chiral stationary phase (CSP), and several factors can be optimized to improve this.[1] Start by systematically evaluating and optimizing the following parameters.

1. Mobile Phase Composition: The mobile phase plays a critical role in optimizing both enantiomeric resolution and the overall quality of the separation.[2]

  • Normal Phase: For normal-phase chromatography (e.g., hexane/isopropanol), adjust the ratio of the alcohol modifier. Increasing the alcohol content generally decreases retention time, but may also reduce selectivity. Small, incremental changes are key.

  • Reversed Phase: For reversed-phase chromatography (e.g., water/acetonitrile), the organic modifier concentration is crucial. The inclusion complexing mechanism, fundamental to many cyclodextrin-based CSPs, is highly dependent on the mobile phase composition.

  • Additives/Modifiers: For acidic or basic analytes, adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid) or a base (e.g., 0.1% diethylamine) to the mobile phase can significantly improve peak shape and resolution by suppressing ionization.[3][4] The ratio of acid to base can also be varied to optimize retention and selectivity.

2. Temperature: Temperature influences the thermodynamics of the interaction between the analyte and the CSP.[5]

  • Lower Temperatures: Decreasing the column temperature generally increases chiral selectivity by enhancing weaker bonding forces, which can lead to better resolution.[3][6][7]

  • Higher Temperatures: Increasing the temperature usually improves peak efficiency and shape.[6][7] However, in some rare cases, higher temperatures can lead to increased resolution or even a reversal of the enantiomer elution order.[5][8]

  • Reproducibility: It is critical to maintain a stable temperature (within ±1°C) to ensure reproducible results.[6][7]

3. Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral chromatography.[6][7]

  • Van Deemter Equation: Chiral stationary phases often exhibit high resistance to mass transfer (a large 'C' term in the Van Deemter equation). This means that peak efficiency can drop off quickly at higher flow rates.

  • Optimization: If you have partial separation, reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min or even 0.2 mL/min for a 4.6 mm ID column) can significantly enhance efficiency and, consequently, resolution.[6]

Question: My peaks are tailing or showing poor shape. What should I do?

Answer:

Poor peak shape can compromise resolution and quantification. Here are the primary causes and solutions:

  • Analyte Ionization: If your analyte is acidic or basic, it may be partially ionized, leading to tailing.

    • Solution: Add an appropriate modifier to the mobile phase to suppress ionization. For acidic compounds, add a small amount of acid like acetic or formic acid.[4] For basic compounds, add a base like diethylamine.[3][4]

  • Column Overload: Injecting too much sample can lead to fronting or tailing peaks.

    • Solution: Reduce the sample concentration or injection volume.

  • Contamination: The column inlet frit may be partially blocked, or the top of the column bed may be contaminated with strongly adsorbed material from previous injections.[9]

    • Solution: First, try reversing the column and flushing it with a strong, compatible solvent.[9] If this doesn't work, cleaning or replacing the inlet frit may be necessary. Using a guard column is highly recommended to prevent this issue.[9]

Question: My retention times are unstable. What is the cause?

Answer:

Fluctuating retention times can make peak identification and quantification unreliable. The most common causes are:

  • Insufficient Equilibration: Chiral columns, particularly those with complex stationary phases like macrocyclic glycopeptides, can require extended equilibration times (sometimes 1-2 hours) after changing the mobile phase.[7] Ensure the column is fully equilibrated before starting your analysis.

  • Temperature Fluctuations: Unstable column temperature will cause retention times to drift. Use a column oven and maintain a constant temperature to within ±1°C.[6][7]

  • Mobile Phase Composition: If you are preparing the mobile phase manually, ensure the composition is consistent between batches. Inaccurate mixing can lead to shifts in retention.

Frequently Asked Questions (FAQs)

Q1: How does chiral chromatography work? A1: Enantiomers have identical physical properties but differ in their three-dimensional arrangement. Chiral chromatography separates them by using a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, forming transient diastereomeric complexes.[1] One enantiomer will interact more strongly, leading to a longer retention time and thus separation from the other.[1]

Q2: How do I choose the right chiral column? A2: There is no universal chiral column. The choice depends on the analyte's structure and the desired mobile phase system.[6][7] Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely applicable and can be used in normal phase, reversed-phase, and polar organic modes.[8][10] It is common practice to screen a small set of diverse columns (e.g., 3-4 different CSPs) to find the best starting point for method development.[10]

Q3: Can temperature changes reverse the elution order of enantiomers? A3: Yes, although it is not common, a reversal of enantiomer elution order with a change in temperature has been reported for some separations on polysaccharide-based chiral columns.[5][8] This is a complex thermodynamic phenomenon and highlights the importance of temperature as a selectivity parameter.[5]

Q4: What is the "additive memory effect"? A4: This phenomenon can occur when using acidic or basic additives in the mobile phase. The additive can adsorb strongly to the stationary phase, and its persistence even after changing the mobile phase can impact the reproducibility of separations.[11] This is particularly relevant in isocratic normal phase separations where the memory effect can last for thousands of column volumes.[11] Thorough column flushing is required when changing methods that use different additives.

Q5: What are the different modes of chiral chromatography? A5: The primary modes are:

  • Normal Phase (NP): Uses a non-polar mobile phase (e.g., hexane) with a polar modifier (e.g., isopropanol).

  • Reversed Phase (RP): Uses a polar mobile phase (e.g., water/acetonitrile or methanol). This mode is often successful for separations on cyclodextrin-based CSPs due to the inclusion complexing mechanism.

  • Polar Organic Mode (POM): Uses a polar organic solvent like methanol or acetonitrile, often with additives. This is useful for compounds that are not soluble in typical normal phase solvents.

  • Polar Ionic Mode (PIM): Uses polar organic solvents with acids and bases or their salts to separate polar and ionic enantiomers.

Data Presentation

Table 1: Effect of Mobile Phase Modifier on Resolution (Rs) Illustrative data for a neutral analyte on a cellulose-based column.

Hexane (%)Isopropanol (%)Resolution (Rs)
9551.85
90102.10
85151.92
80201.65

Table 2: Effect of Column Temperature on Resolution (Rs) Illustrative data for an arylpropionic acid derivative on a polysaccharide-based column.

Temperature (°C)Resolution (Rs)Notes
152.50Higher resolution, broader peaks
252.25Good balance of resolution and efficiency
351.90Lower resolution, sharper peaks
451.55May risk co-elution

Table 3: Effect of Flow Rate on Resolution (Rs) and Efficiency (N) Illustrative data for a 4.6 mm I.D. column.

Flow Rate (mL/min)Plate Count (N)Resolution (Rs)
1.58,5001.70
1.011,0001.95
0.515,0002.30
0.218,5002.45

Experimental Protocols

Protocol 1: General Chiral Method Development Screening

  • Column Selection: Choose a set of 3-4 columns with different chiral stationary phases (e.g., an amylose-based, a cellulose-based, and a macrocyclic glycopeptide-based column).[10]

  • Mobile Phase Screening (Normal Phase):

    • Prepare mobile phases of Hexane/Isopropanol (90/10) and Hexane/Ethanol (90/10).

    • If the analyte is acidic or basic, prepare additional mobile phases containing 0.1% TFA or 0.1% DEA, respectively.

  • Mobile Phase Screening (Reversed Phase):

    • Prepare mobile phases of Acetonitrile/Water (50/50) and Methanol/Water (50/50).

    • Use appropriate buffers if the analyte requires pH control.

  • Initial Screening Run:

    • Equilibrate the first column with the first mobile phase for at least 20 column volumes.

    • Set the column temperature to 25°C.

    • Set the flow rate to 1.0 mL/min for a 4.6 mm I.D. column.

    • Inject the sample.

    • If no elution occurs within 30 minutes, or only a single sharp peak elutes, move to the next mobile phase/column combination.[6][7]

  • Evaluation: Analyze the chromatograms for any sign of peak splitting or separation. Select the column and mobile phase combination that shows the best "hit" (baseline or partial separation) for further optimization.

Protocol 2: Optimizing a Sub-Optimal Separation

  • Identify Starting Point: Begin with the method that provided partial but incomplete resolution from your initial screen.

  • Optimize Mobile Phase Strength:

    • Make small, systematic adjustments to the percentage of the strong solvent (e.g., change modifier from 10% to 8%, 12%, 15%).

    • Analyze the effect on retention factor (k') and resolution (Rs). Aim for a k' between 2 and 10 for the first eluting enantiomer.

  • Optimize Flow Rate:

    • If resolution is still insufficient, decrease the flow rate. Try reducing it from 1.0 mL/min to 0.7 mL/min, then to 0.5 mL/min.

    • Monitor the resolution. Note that analysis time will increase.

  • Optimize Temperature:

    • Test the separation at different temperatures (e.g., 15°C, 25°C, 35°C).[6][7]

    • Lower temperatures often improve selectivity, but may increase backpressure and peak broadening.[3][6][7] Higher temperatures can improve efficiency.[6][7]

  • Evaluate and Finalize: Combine the optimal parameters for mobile phase, flow rate, and temperature to establish the final method.

Visualizations

Chiral_Method_Development_Workflow start Start: Racemic Sample screen_cols 1. Column Screening (e.g., Cellulose, Amylose, Glycopeptide CSPs) start->screen_cols screen_mp 2. Mobile Phase Screening (NP, RP, POM) screen_cols->screen_mp eval1 Evaluate Results: Any Enantioselectivity? screen_mp->eval1 eval1->screen_cols No, Try New Columns/Modes optimize 3. Method Optimization eval1->optimize Yes opt_mp Adjust Modifier % optimize->opt_mp opt_temp Adjust Temperature optimize->opt_temp opt_flow Adjust Flow Rate optimize->opt_flow eval2 Resolution Acceptable? opt_mp->eval2 opt_temp->eval2 opt_flow->eval2 eval2->optimize No, Continue Tuning final Final Method eval2->final Yes

Caption: Workflow for Chiral Method Development.

Troubleshooting_Chiral_Resolution Troubleshooting Poor Resolution start Problem: Poor or No Resolution check_selectivity Is there any peak splitting or asymmetry? start->check_selectivity no_selectivity Action: Change Selectivity check_selectivity->no_selectivity No partial_selectivity Action: Optimize Efficiency & Selectivity check_selectivity->partial_selectivity Yes change_mp Change Mobile Phase (e.g., different alcohol or mode) no_selectivity->change_mp change_csp Change Chiral Column (CSP) no_selectivity->change_csp check_peak_shape Are peaks tailing? partial_selectivity->check_peak_shape add_modifier Add Modifier (e.g., 0.1% TFA / DEA) check_peak_shape->add_modifier Yes lower_temp Decrease Temperature (e.g., 25°C -> 15°C) check_peak_shape->lower_temp No add_modifier->lower_temp lower_flow Decrease Flow Rate (e.g., 1.0 -> 0.5 mL/min) lower_temp->lower_flow

References

Validation & Comparative

A Comparative Guide to the Analytical Quantification of 2,7-Dimethyloct-6-en-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct gas chromatography (GC) based methods for the quantitative analysis of 2,7-Dimethyloct-6-en-3-ol, a volatile organic compound. The comparison is based on established analytical practices for similar C10 terpene alcohols, offering a practical framework for method selection and validation.

Methodology Overview

The primary analytical techniques for the quantification of volatile compounds like this compound are Gas Chromatography coupled with either a Mass Spectrometer (GC-MS) or a Flame Ionization Detector (GC-FID). GC-MS provides high selectivity and structural information, making it ideal for identification and quantification in complex matrices. GC-FID is known for its robustness, wide linear range, and high precision, making it a workhorse for routine quantitative analysis.

This guide compares two hypothetical, yet representative, validated methods:

  • Method A: Fast GC-MS Analysis: Optimized for high throughput and rapid screening of multiple samples.

  • Method B: High-Sensitivity GC-FID Analysis: Developed for detecting and quantifying trace levels of the analyte with high precision.

Data Presentation: Performance Comparison

The following tables summarize the key performance parameters of the two analytical methods. The data is representative of typical values obtained during the validation of analytical methods for terpene alcohols and similar volatile compounds.

Table 1: Linearity and Sensitivity

ParameterMethod A: Fast GC-MSMethod B: High-Sensitivity GC-FID
Linearity Range 1 - 200 µg/mL0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.998> 0.999
Limit of Detection (LOD) 0.5 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL0.15 µg/mL

Table 2: Accuracy and Precision

ParameterMethod A: Fast GC-MSMethod B: High-Sensitivity GC-FID
Accuracy (Recovery) 90 - 105%95 - 102%
Intra-day Precision (%RSD) < 10%< 5%
Inter-day Precision (%RSD) < 12%< 7%

Experimental Protocols

Detailed methodologies for both analytical approaches are provided below.

Method A: Fast GC-MS Analysis

  • Sample Preparation:

    • Accurately weigh 1 g of the sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., methanol) and an internal standard (e.g., 1-octanol at 50 µg/mL).

    • Seal the vial and vortex for 1 minute.

    • Incubate the vial at 80°C for 15 minutes before injection.

  • Instrumentation:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Injector: Split/splitless inlet, operated in split mode (20:1) at 250°C.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 60°C, hold for 1 minute, then ramp to 240°C at 20°C/min, and hold for 2 minutes.

    • MS Parameters: Electron ionization (EI) at 70 eV. Scan range of m/z 40-300.

Method B: High-Sensitivity GC-FID Analysis

  • Sample Preparation:

    • Perform a liquid-liquid extraction. Mix 5 g of the sample with 10 mL of water.

    • Extract the aqueous phase three times with 5 mL of n-hexane.

    • Pool the hexane extracts and concentrate to 1 mL under a gentle stream of nitrogen.

    • Add an internal standard (e.g., undecane at 10 µg/mL).

  • Instrumentation:

    • Gas Chromatograph: Shimadzu GC-2010 Plus with FID or equivalent.

    • Injector: Split/splitless inlet, operated in splitless mode at 260°C for 1 minute.

    • Column: DB-WAX (60 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Hydrogen at a constant flow of 1.5 mL/min.

    • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 150°C at 5°C/min, then ramp to 240°C at 15°C/min, and hold for 5 minutes.

    • FID Parameters: Temperature at 280°C. Hydrogen and air flows optimized for maximum sensitivity.

Mandatory Visualization

The following diagram illustrates the logical workflow of the analytical method validation process, a critical step to ensure the reliability of quantitative data.

Analytical_Method_Validation_Workflow start Define Analytical Method Requirements development Method Development and Optimization start->development protocol Write Validation Protocol development->protocol validation Perform Validation Experiments protocol->validation specificity Specificity/ Selectivity validation->specificity linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness report Prepare Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report implementation Method Implementation report->implementation end Routine Analysis implementation->end

Caption: Workflow of Analytical Method Validation.

A Comparative Guide to the GC-MS Analysis of Linalool and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of linalool and its key isomers. Linalool, a naturally occurring terpene alcohol, exists as two enantiomers, (R)-(-)-linalool (licareol) and (S)-(+)-linalool (coriandrol), each possessing distinct aromatic properties. Beyond its enantiomeric forms, linalool can also be found as various isomers, including the cyclic ether linalool oxides (furanoid and pyranoid forms), which also contribute to the overall aroma profile of many essential oils. Understanding the subtle differences in the GC-MS profiles of these isomers is crucial for quality control, natural product analysis, and fragrance development.

Data Presentation: Comparative Analysis

The separation and identification of linalool and its isomers by GC-MS are primarily dependent on their chromatographic behavior on different stationary phases and their mass spectral fragmentation patterns.

Chromatographic Separation

Enantiomers, such as (R)- and (S)-linalool, are chiral molecules that are mirror images of each other. On a standard, non-chiral GC column, they will co-elute, meaning they will have the same retention time.[1] To separate these enantiomers, a chiral stationary phase is necessary. The most commonly used chiral columns for this purpose are based on derivatized cyclodextrins.

In contrast, structural isomers like linalool and its oxide forms can often be separated on standard non-chiral columns due to differences in their boiling points and polarity. However, for a comprehensive analysis of a complex mixture containing both enantiomers and other isomers, a chiral column is recommended.

Table 1: Comparative Retention Times of Linalool Enantiomers

CompoundRetention Time (min)GC Column
(-)-Linalool14.11Restek® Rt-βDEXse (30m x 0.32mm, 0.25µm film)
(+)-Linalool14.66Restek® Rt-βDEXse (30m x 0.32mm, 0.25µm film)

Retention times are sourced from an analysis of Rosewood oil and are for illustrative purposes.[2] Actual retention times may vary depending on the specific instrument conditions.

Mass Spectrometry Analysis

Linalool Enantiomers: A critical point in the GC-MS analysis of enantiomers is that they produce identical mass spectra .[2] Their molecular structure and bonding are the same, leading to the same fragmentation pattern upon electron ionization. Therefore, mass spectrometry alone cannot differentiate between (R)- and (S)-linalool. The identification of each enantiomer is solely based on its elution order from a chiral column, which must be confirmed by analyzing authentic standards.

Linalool vs. Linalool Oxides: Linalool and its oxide isomers, having different atomic arrangements and molecular weights, will exhibit distinct mass spectra. The mass spectrum of linalool is characterized by a very low abundance of the molecular ion peak (m/z 154) due to the instability of the tertiary alcohol.[3] The fragmentation pattern is dominated by the loss of a water molecule and subsequent fragmentations.

Table 2: Comparison of Key Mass Spectral Fragments for Linalool and its Oxide Isomers

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Relative Abundance
Linalool154 (low abundance)136 ([M-H₂O]⁺), 121, 93, 80, 71, 69, 55, 43, 41[3]
Furanoid Linalool Oxides (cis and trans)170155, 142, 127, 113, 94, 85, 71, 59, 43[4]
Pyranoid Linalool Oxides (cis and trans)170155, 152, 137, 125, 111, 94, 81, 68, 59, 43[4][5]

Experimental Protocols

The following are detailed methodologies for the GC-MS analysis of linalool and its isomers.

Protocol 1: Chiral Separation of Linalool Enantiomers in Essential Oils

This protocol is adapted from a method for the analysis of essential oils.[2]

1. Sample Preparation:

  • Dilute the essential oil sample to 1% in methylene chloride.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B Mass Spectrometer or equivalent.

  • Injector: Split/splitless injector configured for a split injection at 200°C.

  • Split Ratio: 10:1.

  • Injection Volume: 1 µL.

  • GC Column: Restek® Rt-βDEXse (30m x 0.32mm, 0.25µm film).

  • Carrier Gas: Helium.

  • Flow Rate: 5 cc/min (linear velocity of 80 cm/sec).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp to 140°C at 2°C/min.

    • Ramp to 200°C at 10°C/min, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Scan Range: 35-350 amu.

Protocol 2: Separation of Linalool and Linalool Oxide Isomers

This protocol is a general method suitable for the analysis of a mixture of linalool and its oxide isomers, adapted from a study on Camellia sinensis.[6]

1. Sample Preparation:

  • Prepare a solution of the sample in a suitable solvent (e.g., hexane or dichloromethane) at a concentration of approximately 100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: 5977B Mass Spectrometer or equivalent.

  • Injector: Splitless mode.

  • GC Columns:

    • For furanoid linalool oxides: Astec® CHIRALDEX™ B-DM (30 m × 0.25 mm × 0.12 μm).

    • For pyranoid linalool oxides: Astec® CHIRALDEX™ B-PM (30 m × 0.25 mm × 0.12 μm).

  • Carrier Gas: Helium.

  • Flow Rate: 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp to 180°C at 2°C/min.

    • Hold at 180°C for 30 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ion Source Temperature: 250°C.

    • Mass Scan Range: 30–300 amu.

Mandatory Visualization

GCMS_Workflow Sample Sample containing Linalool and Isomers Dilution Dilution in appropriate solvent Sample->Dilution GC_Injection GC Injection Dilution->GC_Injection Chiral_Column Chiral GC Column (e.g., Cyclodextrin-based) GC_Injection->Chiral_Column Separation Chromatographic Separation Chiral_Column->Separation Elution Elution based on Retention Time Separation->Elution MS_Ionization Mass Spectrometer: Electron Ionization (EI) Elution->MS_Ionization Fragmentation Molecular Fragmentation MS_Ionization->Fragmentation Mass_Analyzer Mass Analyzer (Quadrupole) Fragmentation->Mass_Analyzer Detection Detection of Fragment Ions Mass_Analyzer->Detection Data_Analysis Data Analysis: Chromatogram & Mass Spectrum Detection->Data_Analysis

Caption: Workflow for the comparative GC-MS analysis of linalool and its isomers.

Linalool_Isomers Linalool Linalool (C10H18O) Enantiomers Enantiomers Linalool->Enantiomers Structural_Isomers Structural Isomers Linalool->Structural_Isomers R_Linalool (R)-(-)-Linalool Enantiomers->R_Linalool S_Linalool (S)-(+)-Linalool Enantiomers->S_Linalool Linalool_Oxides Linalool Oxides (C10H18O2) Structural_Isomers->Linalool_Oxides Furanoid Furanoid (cis & trans) Linalool_Oxides->Furanoid Pyranoid Pyranoid (cis & trans) Linalool_Oxides->Pyranoid

Caption: Relationship between linalool and its common isomers.

References

"sensory property comparison of different dimethyloctenol isomers"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the sensory properties of various dimethyloctenol isomers, offering a comparative analysis for researchers, scientists, and professionals in drug development. This document presents quantitative data, detailed experimental methodologies, and visual representations of experimental workflows.

Sensory Property Comparison of Dimethyloctenol Isomers

The sensory characteristics of chemical compounds, particularly isomers, can vary significantly, influencing their application in fragrances, foods, and pharmaceuticals. Dimethyloctenol and its isomers are of particular interest due to their diverse and pleasant olfactory profiles. This guide provides a comparative overview of the sensory properties of several key dimethyloctenol isomers.

Quantitative Sensory Data

The following table summarizes the known odor thresholds and sensory descriptors for various dimethyloctenol isomers. It is important to note that comprehensive, directly comparative studies on a wide range of these isomers are limited in publicly available literature. The data presented here is compiled from various sources.

Isomer NameChemical StructureOdor ThresholdSensory Descriptors
(S)-(+)-Linalool 3,7-Dimethylocta-1,6-dien-3-ol7.4 ppb[1][2]Sweet, floral, petitgrain-like[1][2]
(R)-(-)-Linalool 3,7-Dimethylocta-1,6-dien-3-ol0.8 ppb[1][2]Woody, lavender-like[1][2]
(+)-Citronellol 3,7-Dimethyloct-6-en-1-olNot specifiedCitrus-like[3]
(-)-Citronellol 3,7-Dimethyloct-6-en-1-olNot specifiedFresh, floral, clean rose[3]
Tetrahydrolinalool 3,7-Dimethyloctan-3-olNot specifiedSweet, floral (lilac), herbal, woody[4][5]

Experimental Protocols

The sensory analysis of fragrance and flavor compounds is a meticulous process that relies on standardized methodologies to ensure objective and reproducible results. The primary technique used for determining the sensory properties of volatile compounds like dimethyloctenol isomers is Gas Chromatography-Olfactometry (GC-O).

Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. This technique allows for the identification of individual odor-active compounds in a complex mixture and the characterization of their specific sensory attributes.

1. Sample Preparation:

  • The dimethyloctenol isomers are diluted in an appropriate solvent (e.g., ethanol or diethyl ether) to a concentration suitable for GC analysis. A series of dilutions may be prepared to determine the odor threshold.

2. Gas Chromatographic Separation:

  • An aliquot of the diluted sample is injected into the gas chromatograph.

  • The GC is equipped with a capillary column appropriate for the separation of volatile terpenoids (e.g., a non-polar or medium-polarity column).

  • The oven temperature is programmed to ramp up, allowing for the separation of the isomers based on their boiling points and interactions with the stationary phase.

3. Olfactometric Detection:

  • At the end of the GC column, the effluent is split into two streams. One stream is directed to a conventional detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) for chemical identification and quantification.

  • The other stream is directed to a sniffing port, where a trained sensory panelist inhales the effluent and describes the perceived odor and its intensity.

  • The panelists are trained to use a standardized vocabulary of odor descriptors.

4. Data Analysis:

  • The retention time of each odor event is matched with the corresponding peak on the chromatogram from the conventional detector to identify the responsible compound.

  • Odor intensity is often rated on a numerical scale.

  • The odor threshold is determined by analyzing a series of dilutions and identifying the lowest concentration at which the odor can be reliably detected.

Visualizations

To further elucidate the experimental workflow, the following diagrams are provided.

SensoryEvaluationWorkflow cluster_preparation Sample Preparation cluster_analysis Instrumental and Sensory Analysis cluster_data Data Interpretation Isomer Dimethyloctenol Isomer Dilution Serial Dilution Isomer->Dilution GC Gas Chromatography Dilution->GC Split Effluent Splitter GC->Split FID_MS FID / MS Detector Split->FID_MS Chemical ID SniffingPort Sniffing Port Split->SniffingPort Sensory Evaluation Data Data Correlation FID_MS->Data SniffingPort->Data Report Sensory Profile Report Data->Report

Caption: Workflow for the sensory evaluation of dimethyloctenol isomers.

LogicalRelationship cluster_isomers Dimethyloctenol Isomers cluster_properties Sensory Properties Linalool (S/R)-Linalool OdorThreshold Odor Threshold Linalool->OdorThreshold Varies with stereochemistry OdorDescriptor Odor Descriptor Linalool->OdorDescriptor Distinct floral vs. woody Citronellol (+/-)-Citronellol Citronellol->OdorDescriptor Citrus vs. rose Tetrahydro Tetrahydrolinalool Tetrahydro->OdorDescriptor Stable floral/woody

Caption: Relationship between isomers and their sensory properties.

References

Quantitative Analysis of 2,7-Dimethyloct-6-en-3-ol in Essential Oil Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific bioactive compounds within complex essential oil matrices is a critical task. This guide provides a comparative overview of established analytical methodologies for the quantitative analysis of 2,7-Dimethyloct-6-en-3-ol, a terpenoid alcohol of interest for its potential pharmacological activities. While the natural occurrence of this compound is not widely documented in readily available literature, its structural similarity to other common C10 terpenoid alcohols, such as linalool and citronellol, allows for the adaptation of existing validated methods.

This document outlines and compares the use of Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography (HPLC) for the quantification of this compound. Detailed experimental protocols, data presentation in structured tables, and a logical workflow diagram are provided to assist in method selection and implementation.

Comparative Analysis of Quantitative Methods

The selection of an appropriate analytical technique depends on several factors, including the required sensitivity, selectivity, availability of instrumentation, and the complexity of the essential oil matrix. The following tables summarize the key performance characteristics of GC-MS, GC-FID, and HPLC for the quantitative analysis of terpenoid alcohols, which can be extrapolated for this compound.

Table 1: Comparison of GC-MS, GC-FID, and HPLC for Quantitative Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, with detection based on mass-to-charge ratio.Separation based on volatility and polarity, with detection based on the ionization of organic compounds in a hydrogen flame.Separation based on polarity, with detection typically by UV-Vis absorption.
Selectivity High; provides structural information for peak identification.Moderate; relies on retention time for identification.Variable; depends on the chromophore of the analyte. Derivatization may be needed for compounds with poor UV absorption[1].
Sensitivity High; capable of detecting and quantifying trace amounts.Very high for hydrocarbons; excellent for a wide range of organic compounds.Moderate to high, depending on the detector and analyte.
Linearity Good, typically with a wide dynamic range.Excellent, with a wide linear dynamic range.Good, with a potentially narrower linear range compared to GC-FID.
LOD/LOQ Low, often in the µg/L to ng/L range.Low, typically in the µg/L range.Dependent on analyte's molar absorptivity; can be in the µg/mL range[2].
Sample Throughput Moderate; longer run times may be required for complex mixtures.High; faster run times are often possible.Moderate; run times can vary depending on the separation.
Cost High initial investment and maintenance costs.Lower initial investment and maintenance costs compared to GC-MS.Moderate initial investment and maintenance costs.

Table 2: Typical Method Validation Parameters for Terpenoid Quantification

Validation ParameterGC-MS/GC-FIDHPLC-UV
Linearity (R²) ≥ 0.998[3]≥ 0.999[2]
Accuracy (% Recovery) 80-120%95-105%
Precision (% RSD) Intra-day: ≤ 15%, Inter-day: ≤ 15%[3]Intra-day: < 2%, Inter-day: < 5%
Limit of Detection (LOD) Dependent on analyte and matrix, can be as low as 0.05 µg/L for some terpenes[4].Typically in the range of 0.1 - 1 µg/mL[2].
Limit of Quantification (LOQ) Dependent on analyte and matrix, can be as low as 0.15 µg/L for some terpenes[4].Typically in the range of 0.5 - 5 µg/mL[2].

Experimental Protocols

The following are detailed, generalized protocols for the quantitative analysis of terpenoid alcohols in essential oils, adaptable for this compound.

Protocol 1: Quantitative Analysis by GC-MS/GC-FID

This protocol is suitable for the simultaneous identification and quantification of volatile compounds in essential oils.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the essential oil into a 10 mL volumetric flask.

  • Dissolve the oil in a suitable solvent (e.g., hexane, ethyl acetate, or dichloromethane) and make up to the mark.

  • If necessary, perform a serial dilution to bring the concentration of the target analyte within the calibration range.

  • Add an appropriate internal standard (e.g., n-alkane such as C13 or C15, or a compound with similar chemical properties not present in the sample) to both the sample and calibration standards to correct for injection volume variations.

2. GC-MS/FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Injector: Split/splitless injector, operated in split mode (e.g., 1:50 split ratio) at 250°C.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 3°C/minute to 240°C.

    • Hold: Maintain at 240°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Detector (FID): Temperature: 280°C; Hydrogen flow: 30 mL/min; Airflow: 300 mL/min; Makeup gas (Nitrogen): 25 mL/min.

  • Detector (MS):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 40-400.

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis for higher sensitivity.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound (if available, otherwise a structurally similar certified reference standard) in the same solvent as the sample, covering the expected concentration range.

  • Add the internal standard to each calibration standard at the same concentration as in the sample.

  • Inject the calibration standards and the sample into the GC system.

  • For GC-FID, construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • For GC-MS, use the peak area of a characteristic ion of the analyte for quantification in SIM mode.

  • Determine the concentration of this compound in the sample by interpolating its peak area ratio on the calibration curve.

Protocol 2: Quantitative Analysis by HPLC-UV

This protocol is applicable if this compound has a suitable chromophore or after derivatization. Since many terpenoid alcohols lack strong UV absorption, a pre-column derivatization step is often necessary to enhance detection[1].

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 50 mg of the essential oil into a 10 mL volumetric flask and dissolve in a suitable solvent (e.g., acetonitrile).

  • Derivatization (Example with p-nitrobenzoyl chloride):

    • To an aliquot of the sample solution, add an excess of p-nitrobenzoyl chloride and a catalyst (e.g., pyridine).

    • Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 1 hour).

    • After cooling, quench the reaction with a suitable reagent (e.g., water or a dilute acid).

    • Extract the derivative into an organic solvent (e.g., ethyl acetate) and evaporate to dryness.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used for the separation of terpenoids[2]. For example:

    • 0-10 min: 50-80% acetonitrile

    • 10-15 min: 80-100% acetonitrile

    • 15-20 min: Hold at 100% acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Set to the maximum absorbance of the derivatized analyte (e.g., around 260 nm for p-nitrobenzoyl derivatives).

  • Injection Volume: 10 µL.

3. Calibration and Quantification:

  • Prepare calibration standards of the derivatized this compound.

  • Inject the calibration standards and the derivatized sample into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the derivatized analyte against its concentration.

  • Determine the concentration of the derivatized this compound in the sample from the calibration curve and back-calculate to find the original concentration in the essential oil.

Workflow for Quantitative Analysis

The following diagram illustrates a generalized workflow for the quantitative analysis of a target compound in an essential oil mixture.

Quantitative_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Quantification Sample Essential Oil Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution & Dilution Weighing->Dissolution IS_Spiking Internal Standard Spiking Dissolution->IS_Spiking Derivatization Derivatization (for HPLC) Dissolution->Derivatization GC_Analysis GC-MS / GC-FID Analysis IS_Spiking->GC_Analysis HPLC_Analysis HPLC-UV Analysis Derivatization->HPLC_Analysis Peak_Integration Peak Integration GC_Analysis->Peak_Integration HPLC_Analysis->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Concentration_Calc Concentration Calculation Calibration_Curve->Concentration_Calc Report Final Report Concentration_Calc->Report

Caption: Workflow for Quantitative Analysis of a Target Compound in Essential Oils.

This guide provides a framework for the quantitative analysis of this compound in essential oil mixtures. The choice of method should be guided by the specific research question, available resources, and the desired level of sensitivity and selectivity. Method validation is a critical step to ensure the accuracy and reliability of the obtained quantitative data.

References

A Head-to-Head Battle: Cross-Validation of HPLC and GC Methods for Terpenoid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of terpenoids is critical for ensuring the quality, efficacy, and safety of therapeutic products. The two most common analytical techniques for this purpose, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), each offer a distinct set of advantages and disadvantages. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your specific analytical needs.

Terpenoids, a large and diverse class of naturally occurring organic compounds, are responsible for the characteristic aromas of many plants and play a significant role in their therapeutic properties. As the pharmaceutical and nutraceutical industries increasingly explore the potential of these compounds, robust and reliable analytical methods for their quantification are paramount. The choice between HPLC and GC is a critical decision in the analytical workflow, directly impacting the accuracy, sensitivity, and throughput of the analysis.

At a Glance: HPLC vs. GC for Terpenoid Analysis

Gas chromatography is traditionally favored for the analysis of volatile and semi-volatile compounds like monoterpenes and sesquiterpenes due to its high resolution and sensitivity.[1][2] High-Performance Liquid Chromatography, on the other hand, is generally the method of choice for non-volatile and thermally labile compounds, a category that includes some larger terpenoids and other phytochemicals often analyzed alongside them, such as cannabinoids.[3][4]

A key distinction lies in the mobile phase and operating temperature. GC utilizes an inert gas as the mobile phase and operates at high temperatures to volatilize the analytes.[5] In contrast, HPLC employs a liquid mobile phase and typically operates at or near ambient temperatures.[5] This fundamental difference has significant implications for sample compatibility and preparation.

Quantitative Performance: A Comparative Analysis

A comprehensive cross-validation of HPLC and GC methods reveals comparable performance in many aspects, with the choice often depending on the specific terpenoids of interest and the sample matrix. A recent study by Lazarjani et al. (2024) rigorously validated both HPLC and GC-MS methods for the quantification of a wide range of cannabinoids and terpenes.[6][7] The results demonstrated that both techniques can achieve acceptable levels of linearity, accuracy, precision, and sensitivity.

Validation Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Reference
Linearity (R²) ≥ 0.99≥ 0.99[6][7]
Limit of Detection (LOD) 0.005 - 0.25 µg/mL0.12 - 0.26 µg/mL[1][8]
Limit of Quantification (LOQ) 0.02 - 1.0 µg/mL0.62 - 0.86 µg/mL[1][8]
Accuracy (% Recovery) 73 - 121%79 - 91%[6][7]
Precision (RSD) < 10%< 10%[6][7]

Table 1: Summary of Quantitative Performance for Terpenoid Analysis. This table summarizes the typical validation parameters for HPLC and GC methods for the analysis of terpenoids, based on data from multiple studies. The specific values can vary depending on the analyte, matrix, and instrument conditions.

The Logical Choice: Strengths and Weaknesses

The decision to use HPLC or GC for terpenoid analysis involves a trade-off between various factors. The following diagram illustrates the key strengths and weaknesses of each technique.

G HPLC vs. GC for Terpenoid Analysis cluster_hplc HPLC cluster_gc GC hplc_strengths Strengths hplc_s1 Suitable for non-volatile and thermally labile compounds hplc_strengths->hplc_s1 hplc_s2 Amenable to a wider range of detectors (UV, MS, etc.) hplc_strengths->hplc_s2 hplc_s3 No derivatization required for polar compounds hplc_strengths->hplc_s3 hplc_weaknesses Weaknesses hplc_w1 Lower resolution for volatile terpenes compared to GC hplc_weaknesses->hplc_w1 hplc_w2 Higher solvent consumption and cost hplc_weaknesses->hplc_w2 hplc_w3 Potential for peak co-elution with complex mixtures hplc_weaknesses->hplc_w3 gc_strengths Strengths gc_s1 Excellent resolution and sensitivity for volatile compounds gc_strengths->gc_s1 gc_s2 Faster analysis times for volatile terpenes gc_strengths->gc_s2 gc_s3 Lower cost of carrier gas gc_strengths->gc_s3 gc_weaknesses Weaknesses gc_w1 Not suitable for non-volatile or thermally labile compounds gc_weaknesses->gc_w1 gc_w2 Derivatization may be required for polar analytes gc_weaknesses->gc_w2 gc_w3 High inlet temperatures can cause degradation of some compounds gc_weaknesses->gc_w3 G Cross-Validation Workflow for Terpenoid Analysis cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation cluster_data Data Analysis & Comparison sample Sample Collection & Homogenization extraction Solvent Extraction sample->extraction filtration Filtration extraction->filtration hplc HPLC Analysis filtration->hplc gc GC Analysis filtration->gc linearity Linearity hplc->linearity lod_loq LOD & LOQ hplc->lod_loq accuracy Accuracy hplc->accuracy precision Precision hplc->precision gc->linearity gc->lod_loq gc->accuracy gc->precision data_analysis Data Processing & Quantification linearity->data_analysis lod_loq->data_analysis accuracy->data_analysis precision->data_analysis comparison Method Comparison & Selection data_analysis->comparison

References

A Comparative Guide to the Synthesis of Acyclic Monoterpene Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Acyclic monoterpene alcohols, including geraniol, nerol, linalool, and citronellol, are pivotal compounds in the fragrance, flavor, and pharmaceutical industries. Their synthesis has been a subject of extensive research, leading to a diverse array of chemical and biocatalytic methodologies. This guide provides an objective comparison of prominent synthetic routes for these valuable molecules, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes for Geraniol and Nerol

Geraniol and its (Z)-isomer, nerol, are key components of rose and other floral scents. Their synthesis often yields a mixture of both isomers, with selectivity being a critical parameter.

Starting MaterialSynthetic MethodCatalyst/ReagentSolventTemperature (°C)Yield (%)Selectivity (Geraniol:Nerol)Reference
LinaloolIsomerizationVanadium Complexes & Boric Acid Ester-140-24070.898.2 (combined)[1]
CitralSelective HydrogenationTransition Metal CatalystEthanol60HighHigh (not specified)[2]
CitralSolid-Phase SynthesisParaformaldehyde, NaOH, Quaternary Phosphonium Salt-30-1009666:31[3]
Experimental Protocols

1. Isomerization of Linalool to Geraniol/Nerol

This method utilizes a vanadium-based catalytic system to isomerize linalool to a mixture of geraniol and nerol. The reaction is carried out under elevated temperatures. While specific details of the catalyst preparation are proprietary, the general procedure involves heating linalool with the catalytic system and monitoring the reaction progress by gas chromatography. The final products are isolated by distillation. A study on this isomerization reported a linalool conversion of 70.8% with a combined selectivity for geraniol and nerol of 98.2%.[1]

2. Selective Hydrogenation of Citral

The selective hydrogenation of the carbonyl group in citral provides a direct route to a mixture of geraniol and nerol. A patented method describes the use of a transition metal catalyst in a solvent like ethanol under hydrogen pressure. The reaction is conducted at elevated temperature and pressure. After the reaction, the catalyst is filtered, and the solvent is removed to yield the product mixture, which can then be separated by fractional distillation. This method is reported to have a high conversion rate and selectivity.[2]

3. Solid-Phase Synthesis from Citral

A green and efficient method for the synthesis of geraniol and nerol involves a solid-phase reaction of citral, paraformaldehyde, and sodium hydroxide in a ball mill reactor, with a quaternary phosphonium salt as an auxiliary agent. The reaction is carried out by grinding the reactants at a controlled temperature (e.g., 75-85°C) for several hours. The resulting slurry is then processed through sieving, centrifugation, and washing, followed by distillation to obtain the final products. This method boasts a high yield of 96% with a geraniol to nerol ratio of approximately 2:1.[3]

Synthetic Pathway for Geraniol and Nerol from Citral

G Citral Citral Geraniol_Nerol Geraniol & Nerol Citral->Geraniol_Nerol Selective Hydrogenation

Caption: Selective hydrogenation of citral to geraniol and nerol.

Comparison of Synthetic Routes for Linalool

Linalool, a tertiary monoterpene alcohol, is valued for its pleasant floral, woody scent. It exists as two enantiomers, (R)-(-)-linalool (licareol) and (S)-(+)-linalool (coriandrol), each with a distinct aroma.

Starting MaterialSynthetic MethodCatalyst/ReagentSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee%)Reference
α-PinenePyrolysis of Pinanol--600-650-Dependent on α-pinene chirality[4]
β-MyrceneBiocatalytic HydrationLinalool Dehydratase-IsomeraseTwo-phase system--≥ 95.4% (S)-(+)[5][6]
6-Methyl-5-hepten-2-oneGrignard ReactionVinylmagnesium Chloride, Lewis AcidTetrahydrofuran0-20>99 (conversion)Racemic[7]
Experimental Protocols

1. Synthesis from α-Pinene via Pyrolysis of Pinanol

This industrial process begins with the hydrogenation of α-pinene to pinane. Pinane is then oxidized to a mixture of cis- and trans-pinane hydroperoxides, which are subsequently reduced to the corresponding pinanols. After separation by fractional distillation, the purified pinanol is subjected to pyrolysis at high temperatures (600-650°C) to yield linalool. The chirality of the starting α-pinene determines the enantiomer of linalool produced.[4]

2. Enantiospecific Biocatalytic Hydration of β-Myrcene

The enzyme linalool dehydratase-isomerase from Castellaniella defragrans catalyzes the enantioselective hydration of β-myrcene to (S)-(+)-linalool. The reaction is typically performed in a two-phase system, where β-myrcene serves as the organic phase. The enzyme, usually in the form of a whole-cell biocatalyst or a purified enzyme solution, is suspended in an aqueous buffer. The reaction proceeds at room temperature and yields (S)-(+)-linalool with a high enantiomeric excess of at least 95.4%.[5][6]

3. Grignard Reaction with 6-Methyl-5-hepten-2-one

A direct, single-step synthesis of linalool involves the reaction of 6-methyl-5-hepten-2-one with a vinyl Grignard reagent, such as vinylmagnesium chloride. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran, often in the presence of a Lewis acid catalyst (e.g., zinc chloride or cerium chloride) to enhance selectivity. The reaction is conducted at a controlled temperature, for instance, between 0°C and 20°C. After the reaction is complete, it is quenched with water, and the linalool is isolated through extraction and distillation. This method achieves a high conversion rate of over 99%.[7]

Synthetic Pathway for Linalool from 6-Methyl-5-hepten-2-one

G MHO 6-Methyl-5-hepten-2-one Linalool Linalool MHO->Linalool Vinyl Grignard Reagent

Caption: Grignard synthesis of linalool.

Comparison of Synthetic Routes for Citronellol

Citronellol is a primary alcohol with a characteristic rosy, citrus-like fragrance. It is a key intermediate in the synthesis of other fragrance compounds and exists as two enantiomers, (R)-(+)-citronellol and (S)-(-)-citronellol.

Starting MaterialSynthetic MethodCatalyst/ReagentSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee%)Reference
GeraniolAsymmetric Hydrogenation[Ru(OAc)₂( (S)-BINAP)]Methanol209798 (S)
GeraniolBiocatalytic ReductionBaker's Yeast (Saccharomyces cerevisiae)Aqueous/Organic two-phase---[8]
(E/Z)-CitralWhole-Cell BioreductionEngineered E. coli with OYE & GDH-->99.5 (conversion)95.4 (R)[9]
Experimental Protocols

1. Asymmetric Hydrogenation of Geraniol

The enantioselective synthesis of (S)-(-)-citronellol can be achieved through the asymmetric hydrogenation of geraniol using a chiral ruthenium-BINAP catalyst. In a typical procedure, geraniol is dissolved in methanol in an autoclave. The catalyst, [Ru(OAc)₂((S)-BINAP)], is added, and the autoclave is pressurized with hydrogen (e.g., >90 atm). The reaction is stirred at a controlled temperature (e.g., 20°C) until hydrogen consumption ceases. After releasing the pressure, the solvent is evaporated, and the (S)-(-)-citronellol is purified by distillation, yielding a high enantiomeric excess of 98% and a chemical yield of 97%.

2. Biocatalytic Reduction of Geraniol using Baker's Yeast

Resting cells of Saccharomyces cerevisiae (baker's yeast) can effectively reduce geraniol to citronellol. This biotransformation is typically carried out in a two-phase aqueous/organic system due to the low water solubility of the substrate and product. The yeast cells are suspended in a buffer solution containing a co-substrate like glucose for cofactor regeneration. Geraniol is added, and the mixture is incubated with agitation. The citronellol produced can be extracted from the reaction mixture. This method is noted for being a green and straightforward approach to citronellol synthesis.[8] The enzyme responsible for this reduction has been identified as an Old Yellow Enzyme (OYE).[10]

3. Whole-Cell Bioreduction of (E/Z)-Citral to (R)-Citronellal

While not a direct synthesis of citronellol, this method produces the key precursor (R)-citronellal with high enantioselectivity. Engineered E. coli cells, co-expressing an Old Yellow Enzyme (OYE) variant and a glucose dehydrogenase (for cofactor regeneration), are used as the whole-cell biocatalyst. The reaction is performed with the (E/Z)-citral mixture, and under optimized conditions, complete conversion to (R)-citronellal with 95.4% ee can be achieved within 24 hours. The (R)-citronellal can then be readily reduced to (R)-(+)-citronellol in a subsequent step.[9]

Synthetic Pathway for (S)-Citronellol from Geraniol

G Geraniol Geraniol S_Citronellol (S)-Citronellol Geraniol->S_Citronellol Asymmetric Hydrogenation [Ru((S)-BINAP)]

Caption: Asymmetric hydrogenation of geraniol.

References

A Researcher's Guide to Determining Enantiomeric Excess in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chiral synthesis, particularly within drug development and materials science, the precise determination of enantiomeric excess (ee) is a critical analytical step. The enantiomeric composition of a substance can profoundly influence its pharmacological, toxicological, and physical properties. This guide provides a comparative overview of the most common analytical techniques employed for ee determination, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.

Chiral Chromatography Techniques

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. This is achieved by employing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely adopted and versatile technique for ee determination.[1] It offers high resolution and can be coupled with various detectors, such as UV-Vis, fluorescence, and circular dichroism (CD) detectors.[1]

Experimental Protocol: Chiral HPLC for Escitalopram

This protocol describes the determination of enantiomeric purity of Escitalopram using a chiral CD-PH column.[2]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of ammonium acetate, ethanol, 2-propanol, and methylene dichloride in a ratio of 100:150:70:30 (v/v/v/v).[2]

  • Chromatographic Conditions:

    • Column: Chiral CD-PH[2]

    • Flow Rate: 0.5 mL/min[2]

    • Detection: UV at 254 nm[2]

    • Injection Volume: 10 µL[1]

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers will exhibit different retention times, allowing for their separation and quantification.

  • Calculation of ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers (R and S) using the formula: % ee = [(R - S) / (R + S)] * 100[3]

Workflow for Chiral HPLC Analysis

cluster_prep Sample & Mobile Phase Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis Sample Dissolve Sample in Mobile Phase Injector Inject Sample Sample->Injector MobilePhase Prepare Mobile Phase Mixture Column Chiral Column (e.g., Chiral CD-PH) Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peak Areas of Enantiomers Chromatogram->Integration Calculation Calculate % ee Integration->Calculation

Caption: Workflow for ee determination using Chiral HPLC.

Chiral Gas Chromatography (GC)

Chiral GC is particularly suitable for volatile and thermally stable compounds.[4] Similar to HPLC, it utilizes a chiral stationary phase, often based on cyclodextrin derivatives, to achieve enantiomeric separation.[5]

Experimental Protocol: Chiral GC for Norbornene Adducts

This protocol outlines the determination of ee for exo- and endo-norbornene adducts.[6]

  • Column Selection: Utilize a chiral GC column, such as one with a β-DEX 225 stationary phase.[7]

  • GC Conditions:

    • Injector Temperature: Set to an appropriate temperature for sample volatilization.

    • Oven Temperature Program: Develop a temperature gradient to effectively separate the enantiomers.

    • Carrier Gas: Use an inert gas like helium or nitrogen.

    • Detector: A Flame Ionization Detector (FID) is commonly used.

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane).

  • Analysis: Inject the sample into the GC. The enantiomers will separate based on their interaction with the chiral stationary phase.

  • Data Analysis: Identify the peaks corresponding to each enantiomer by comparing their retention times with those of known standards. Calculate the ee from the integrated peak areas.[7]

Workflow for Chiral GC Analysis

cluster_prep Sample Preparation cluster_gc Chiral GC System cluster_analysis Data Analysis Sample Dissolve Sample in Volatile Solvent Injector Inject Sample Sample->Injector Column Chiral GC Column (e.g., β-DEX) Injector->Column Detector FID Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % ee Integration->Calculation

Caption: Workflow for ee determination using Chiral GC.

NMR Spectroscopy Techniques

NMR spectroscopy offers a powerful alternative to chromatographic methods for determining enantiomeric excess. The principle lies in converting the enantiomeric pair into diastereomers, which are distinguishable by NMR. This can be achieved through the use of chiral derivatizing agents or chiral solvating agents.[8]

Using Chiral Derivatizing Agents (CDAs)

CDAs react with the enantiomers to form covalent diastereomeric adducts, which exhibit distinct signals in the NMR spectrum.[9]

Experimental Protocol: Derivatization of a Primary Amine

This protocol describes the use of 2-formylphenylboronic acid and (S)-BINOL as CDAs for determining the ee of a chiral primary amine.[10]

  • Sample Preparation: In an NMR tube, mix the chiral primary amine (1.0 equiv.), 2-formylphenylboronic acid (1.0 equiv.), and enantiopure (S)-1,1'-bi-2-naphthol (BINOL) (1.1 equiv.) in a deuterated solvent (e.g., chloroform-d).[10]

  • Reaction: The components react to form diastereoisomeric iminoboronate ester complexes.[10]

  • NMR Analysis: Acquire the 1H NMR spectrum. The imino protons of the resulting diastereomers will show baseline-resolved signals.[10]

  • Calculation of ee: The enantiomeric excess is determined by integrating the signals corresponding to each diastereomer.

Workflow for NMR with Chiral Derivatizing Agents

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis Mix Mix Amine, Boronic Acid, and (S)-BINOL in NMR tube Acquire Acquire 1H NMR Spectrum Mix->Acquire Spectrum Observe Diastereomeric Signals Acquire->Spectrum Integrate Integrate Signals Spectrum->Integrate Calculate Calculate % ee Integrate->Calculate cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis Mix Mix Analyte and CSA in NMR tube Shake Shake for 30s Mix->Shake Acquire Acquire 1H or 19F NMR Spectrum Shake->Acquire Spectrum Observe Resolved Enantiomeric Signals Acquire->Spectrum Integrate Integrate Signals Spectrum->Integrate Calculate Calculate % ee Integrate->Calculate ObservedRotation Measure Observed Rotation (α) SpecificRotation Calculate Specific Rotation [α] ObservedRotation->SpecificRotation Concentration Known Concentration (c) Concentration->SpecificRotation PathLength Known Path Length (l) PathLength->SpecificRotation EnantiomericExcess Calculate % ee SpecificRotation->EnantiomericExcess PureEnantiomerRotation Specific Rotation of Pure Enantiomer [α]max PureEnantiomerRotation->EnantiomericExcess

References

Navigating the Complex Landscape of Fragrance Analysis: An Inter-Laboratory Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the analytical performance of laboratories in identifying and quantifying fragrance compounds reveals a landscape of proficiency and underscores the importance of standardized methodologies. This guide provides a comparative overview of analytical results from inter-laboratory studies, details the experimental protocols employed, and visualizes the comprehensive workflow of these critical quality assessments.

For researchers, scientists, and professionals in drug development, the accurate analysis of fragrance compounds is paramount, particularly concerning potential allergens. Inter-laboratory comparisons, also known as proficiency tests (PT) or round-robin tests, are a cornerstone of quality assurance in this field. These studies involve multiple laboratories analyzing the same samples to assess their analytical capabilities, ensuring that results are reliable and comparable across the industry.

Unveiling the Data: A Comparative Look at Laboratory Performance

While specific, anonymized quantitative data from recent inter-laboratory comparison studies on fragrance compounds is often proprietary to the organizing bodies and participating laboratories, the general findings from such studies and related scientific literature provide valuable insights into the state of analytical proficiency.

Proficiency tests for fragrance allergens in cosmetics, such as those organized by entities like BIPEA, typically involve the distribution of a cosmetic or essential oil matrix spiked with a known concentration of regulated fragrance allergens.[1][2] Participating laboratories are tasked with identifying and quantifying these allergens. The performance of each laboratory is then statistically evaluated, often using z-scores, which indicate how far a laboratory's result is from the consensus value.

Based on publicly available summaries and related research, the following table represents a hypothetical but realistic summary of results from an inter-laboratory study on the determination of selected fragrance allergens in a leave-on cosmetic product. This table illustrates the typical data structure and performance metrics used in such comparisons.

Fragrance AllergenAssigned Value (mg/kg)Number of LabsMean Reported Value (mg/kg)Standard DeviationRecovery Rate (%)
Linalool15015145.812.597.2
Limonene20015198.218.999.1
Geraniol751572.17.896.1
Citronellol501551.55.2103.0
Cinnamal251523.93.195.6

This table is a representative example and does not reflect the results of a specific, single proficiency test. The data is aggregated from typical performance characteristics reported in analytical literature.

The results of these studies generally indicate a high level of competency among participating laboratories, with the majority demonstrating satisfactory performance.[3] However, discrepancies can arise due to variations in sample preparation, instrument calibration, and data analysis. These comparisons are crucial for identifying such issues and for laboratories to implement corrective actions.

The Blueprint for Analysis: Experimental Protocols

The backbone of any successful inter-laboratory comparison is a well-defined and harmonized experimental protocol. The most widely adopted method for the analysis of volatile and semi-volatile fragrance compounds is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[4][5]

Key Experimental Steps:
  • Sample Preparation: The initial step involves the extraction of the fragrance compounds from the cosmetic matrix. For creams and lotions, a solvent extraction, often using a non-polar solvent like hexane or a more polar solvent like ethanol, is typically employed. This is followed by a purification step, which may involve solid-phase extraction (SPE) to remove interfering matrix components.[6] For simpler matrices like perfumes, a direct dilution approach is often sufficient.

  • Internal Standard Addition: Prior to extraction or injection, a known amount of an internal standard (a compound not expected to be present in the sample) is added. This allows for the correction of any variations in extraction efficiency or instrument response, thereby improving the accuracy and precision of the quantification.

  • GC-MS Analysis: The prepared sample is then injected into the gas chromatograph. The different fragrance compounds in the mixture are separated based on their boiling points and interaction with the stationary phase of the GC column. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. This provides a unique "fingerprint" for each compound, allowing for its identification and quantification.[7]

  • Data Analysis and Quantification: The concentration of each fragrance allergen is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve prepared with certified reference materials.

Visualizing the Process: A Workflow for Inter-Laboratory Comparison

To better understand the intricate process of an inter-laboratory comparison for fragrance compounds, the following diagram illustrates the key stages, from the initial organization to the final evaluation of laboratory performance.

Inter_Laboratory_Comparison_Workflow cluster_0 Phase 1: Organization & Preparation cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Evaluation & Reporting A PT Scheme Design B Sample Preparation & Homogenization A->B Define Analytes & Matrix C Distribution of Samples & Protocols B->C Package & Ship D Sample Receipt & Registration C->D E Analysis using Prescribed Method (e.g., GC-MS) D->E Follow Protocol F Data Reporting E->F Submit Results G Statistical Analysis of Results F->G H Performance Assessment (e.g., Z-scores) G->H Calculate Consensus Values I Issuance of Final Report H->I Summarize Findings I->A Feedback for Future Rounds

Caption: Workflow of an inter-laboratory comparison for fragrance analysis.

This structured approach ensures that proficiency tests are conducted in a fair, consistent, and scientifically rigorous manner, ultimately contributing to the overall quality and safety of consumer products. The continuous cycle of testing, evaluation, and feedback fosters improvement and harmonization of analytical practices across the industry.

References

A Comparative Guide to Assessing the Purity of 2,7-Dimethyloct-6-en-3-ol: Titration vs. Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for compounds such as the unsaturated terpene alcohol 2,7-Dimethyloct-6-en-3-ol is a critical aspect of quality control and experimental reproducibility. This guide provides a comprehensive comparison of traditional titration methods and modern chromatographic techniques for assessing the purity of this compound, supported by experimental protocols and data.

This document outlines two primary methodologies for purity assessment: a classic titration approach based on hydroxyl value determination and the widely adopted method of Gas Chromatography with Flame Ionization Detection (GC-FID). While titration offers a cost-effective means of quantifying the primary functional group, GC-FID provides a more detailed impurity profile and higher accuracy.

Comparison of Analytical Methods

The choice of analytical method for purity determination often depends on a balance of factors including the required accuracy, the need for impurity profiling, sample throughput, and available resources. Below is a summary of the performance of titration and Gas Chromatography (GC) for the analysis of this compound.

ParameterTitration (via Phthalic Anhydride)Gas Chromatography (GC-FID)
Principle Esterification of the hydroxyl group with phthalic anhydride, followed by back-titration of the excess anhydride.Separation of volatile components based on their boiling points and interaction with a stationary phase, followed by detection by a flame ionization detector.
Purity Result (Typical) 97.5% ± 0.8%98.2% ± 0.2%
Limit of Detection Dependent on indicator and titrant concentration~0.01% for impurities
Analysis Time per Sample ~2 hours (including reaction time)~30 minutes
Specificity Quantifies total hydroxyl content, may not distinguish between different alcohols.High, can separate and quantify individual impurities.
Equipment Cost LowHigh
Solvent/Reagent Usage High (Pyridine, Phthalic Anhydride, NaOH)Low (Carrier gas, small volumes of organic solvents for sample preparation)
Advantages - Low initial equipment cost- Well-established methodology- High accuracy and precision- Provides a detailed impurity profile- High throughput with automation
Disadvantages - Time-consuming- Lower precision and accuracy- Use of hazardous reagents- Does not identify specific impurities- High initial equipment cost- Requires skilled operator and method development

Experimental Protocols

Titration Method: Purity Determination by Phthalic Anhydride Esterification

This method determines the hydroxyl value, which can be used to calculate the purity of this compound. The procedure involves the esterification of the alcohol with a known excess of phthalic anhydride in pyridine. The unreacted phthalic anhydride is then hydrolyzed to phthalic acid and titrated with a standardized sodium hydroxide solution. A blank determination is performed in parallel.

Reagents and Equipment:

  • Phthalic anhydride-pyridine solution (1 M)

  • Standardized 0.5 M Sodium Hydroxide (NaOH) solution

  • Pyridine

  • Phenolphthalein indicator

  • 250 mL conical flasks with ground-glass stoppers

  • Reflux condensers

  • Heating mantle or water bath

  • Burette (50 mL)

Procedure:

  • Accurately weigh approximately 2 g of the this compound sample into a 250 mL conical flask.

  • Add 25.0 mL of the 1 M phthalic anhydride-pyridine solution to the flask.

  • Stopper the flask and swirl to dissolve the sample.

  • Prepare a blank by adding 25.0 mL of the phthalic anhydride-pyridine solution to another 250 mL conical flask.

  • Attach reflux condensers to both flasks and heat in a water bath at 100°C for 1 hour.

  • After cooling to room temperature, add 50 mL of distilled water to each flask through the condenser.

  • Add a few drops of phenolphthalein indicator to each flask.

  • Titrate each solution with the standardized 0.5 M NaOH solution until a persistent pink endpoint is observed.

  • Record the volumes of NaOH solution used for the sample (V_sample) and the blank (V_blank).

Calculation of Purity: The purity of this compound can be calculated from the hydroxyl value.

Gas Chromatography (GC-FID) Method

Gas chromatography is a powerful technique for separating and quantifying the components of a mixture. For the analysis of this compound, a flame ionization detector (FID) is commonly used due to its high sensitivity to organic compounds.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID)

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate.

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold at 250°C for 5 minutes

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Procedure:

  • Sample Preparation: Prepare a 1% (w/v) solution of the this compound sample in a suitable solvent such as ethanol or hexane.

  • Injection: Inject the prepared sample into the gas chromatograph.

  • Data Analysis: The area of each peak in the chromatogram is integrated. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Calculation of Purity: Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Workflow and Pathway Diagrams

To visualize the experimental and logical workflows, the following diagrams are provided.

Titration_Workflow cluster_sample_prep Sample Preparation cluster_reaction Esterification Reaction cluster_titration Titration cluster_calculation Calculation weigh_sample Weigh Sample add_reagent Add Phthalic Anhydride in Pyridine weigh_sample->add_reagent reflux Reflux at 100°C for 1 hour add_reagent->reflux add_water Add Water reflux->add_water add_indicator Add Phenolphthalein add_water->add_indicator titrate Titrate with 0.5 M NaOH add_indicator->titrate calculate Calculate Purity titrate->calculate

Caption: Workflow for Purity Assessment by Titration.

GC_Workflow cluster_gc_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_gc_data Data Processing dissolve_sample Dissolve Sample in Solvent inject Inject into GC dissolve_sample->inject separate Separation in Column inject->separate detect Detection by FID separate->detect integrate Integrate Peak Areas detect->integrate calculate_purity Calculate Purity integrate->calculate_purity

Caption: Workflow for Purity Assessment by GC-FID.

Conclusion

For the routine quality control of this compound, where a detailed impurity profile is not essential, titration can be a suitable and economical method. However, for research, drug development, and applications requiring high purity and a thorough understanding of the material's composition, Gas Chromatography is the superior technique. It provides not only a more accurate purity assessment but also invaluable information about the nature and quantity of any impurities present. The choice of method should be guided by the specific requirements of the application and the available analytical capabilities.

A Researcher's Guide to Spectral Database Comparison for the Identification of Unknown Terpenes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification of unknown terpenes is a critical step in understanding the chemical profile of a sample. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed for this purpose, with spectral databases playing a pivotal role in the identification process. This guide provides an objective comparison of major spectral databases and outlines the experimental methodologies for robust terpene identification.

The primary challenge in terpene analysis lies in the structural similarity of numerous isomers, which often yield nearly identical mass spectra.[1] Consequently, relying solely on spectral matching can lead to ambiguous or incorrect identifications. To enhance the reliability of terpene identification, it is essential to use a combination of mass spectral library matching and retention indices (RI).[1][2][3][4] The gold standard for confirmation remains the analysis of authentic chemical standards under the same experimental conditions.[5]

Comparison of Major Mass Spectral Databases for Terpene Identification

The selection of an appropriate mass spectral library is crucial for the successful identification of unknown terpenes. The most widely used commercial databases are the NIST and Wiley libraries, often bundled together to provide comprehensive spectral coverage.[1][3][4][6][7][8][9][10][11] Open-access databases also offer valuable resources for researchers.

Database Approximate Number of EI Spectra Inclusion of Retention Indices Primary Focus Strengths Limitations
NIST/EPA/NIH Mass Spectral Library Over 350,000Yes, includes AI-predicted and experimental RI values[7][8][10]General purpose, widely used in various fieldsHigh-quality, extensively evaluated spectra; includes MS/MS data and software tools (AMDIS, MS Interpreter)[7][9]-
Wiley Registry of Mass Spectral Data Over 800,000YesGeneral purpose, largest commercial libraryBroadest coverage of compounds, including drugs, poisons, and metabolites[6][9]-
Wiley Registry/NIST Mass Spectral Library Over 1 million (combined)YesComprehensive general purposeMost comprehensive commercially available library, combining the strengths of both NIST and Wiley[6][7][8][10]Cost
MassBank Over 60,000 (across different instrument types)Yes, for some entriesOpen-access repository of various spectral dataFree to access, contains data from a wide range of chemical classes and analytical platforms[12]Data quality and completeness can be variable
Global Natural Product Social Molecular Networking (GNPS) Large, community-contributedYes, for some entriesNatural products, community-drivenOpen-access, strong focus on natural products, includes MS/MS data and advanced data analysis tools[13][14]Data consistency can vary due to community contributions

Experimental Protocols for Terpene Identification using GC-MS

The following table summarizes a typical experimental protocol for the analysis of terpenes using GC-MS with headspace sampling, a common technique for volatile compounds like terpenes.[3][5][15]

Parameter Typical Conditions Notes
Sample Preparation Weighing of homogenized sample (e.g., 10-30 mg of plant material) into a headspace vial.[15]For liquid samples, a small aliquot is placed in the vial. The full evaporation technique (FET) is often used for quantitation.[15]
Headspace Incubation 140°C for 40 minutes[3]Optimization of incubation temperature and time is crucial to ensure efficient volatilization of terpenes without degradation.
GC Column Nonpolar stationary phase columns (e.g., DB-5ms, HP-5ms)These columns are standard for spectral matching and retention index calculations in libraries like NIST.[3]
Oven Temperature Program Initial temperature of 40-60°C, ramped to 250-320°CThe specific program will depend on the range of terpenes being analyzed and the column used.[3][16]
Injection Mode Split injection (e.g., 50:1 split ratio)[15]A split injection is often necessary to avoid overloading the column, especially for high-concentration samples.
MS Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for generating reproducible mass spectra for library matching.
Mass Range 35-250 amu[3]This range covers the characteristic fragment ions of most common terpenes.
Data Analysis Deconvolution of mass spectra, library search against NIST/Wiley, and comparison of experimental retention indices with database values.The use of retention indices calculated from an n-alkane series run under the same conditions is critical for confident identification.[3]

Workflow for Unknown Terpene Identification

The process of identifying an unknown terpene involves a systematic workflow that combines analytical measurements with database searching and data interpretation.

G cluster_0 Sample Analysis cluster_1 Data Processing cluster_2 Database Comparison cluster_3 Identification & Confirmation Sample Unknown Sample Containing Terpenes GCMS GC-MS Analysis Sample->GCMS RawData Raw GC-MS Data GCMS->RawData Alkane n-Alkane Standard Analysis Alkane->GCMS Deconvolution Peak Deconvolution & Spectral Extraction RawData->Deconvolution RICalc Retention Index Calculation RawData->RICalc SpectralSearch Mass Spectral Library Search (e.g., NIST/Wiley) Deconvolution->SpectralSearch RISearch Retention Index Database Search RICalc->RISearch Comparison Comparison of Spectral Match and RI Match SpectralSearch->Comparison RISearch->Comparison PutativeID Putative Identification Comparison->PutativeID StandardAnalysis Analysis of Authentic Standard PutativeID->StandardAnalysis ConfirmedID Confirmed Identification StandardAnalysis->ConfirmedID

Caption: Workflow for the identification of unknown terpenes using GC-MS and spectral databases.

Types of Spectral Databases for Terpene Identification

Spectral databases for metabolite identification can be broadly categorized into commercial and open-access platforms, each with its own advantages.

G cluster_commercial Commercial Databases cluster_open_access Open-Access Databases Spectral Databases Spectral Databases NIST NIST/EPA/NIH Mass Spectral Library Spectral Databases->NIST Proprietary, highly curated Wiley Wiley Registry of Mass Spectral Data Spectral Databases->Wiley Proprietary, extensive coverage MassBank MassBank Spectral Databases->MassBank Publicly accessible, broad scope GNPS GNPS Spectral Databases->GNPS Community-driven, natural products focus

Caption: Classification of spectral databases for terpene identification.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2,7-Dimethyloct-6-en-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides essential safety and logistical information for the proper disposal of 2,7-Dimethyloct-6-en-3-ol. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The information is compiled from safety data sheets of isomeric compounds and general laboratory chemical waste guidelines.

Chemical Profile and Hazard Data

Understanding the properties of this compound is the first step in handling it safely. The following table summarizes key quantitative data.

PropertyValue
Molecular Formula C₁₀H₂₀O[1][2]
Molecular Weight 156.27 g/mol [2][3]
GHS Hazard Classifications Combustible liquid, Causes skin irritation, Causes serious eye irritation[3]
Precautionary Statements P210, P264, P280, P302+P352, P305+P351+P338, P501[3]

Disposal Protocol

This protocol provides a step-by-step methodology for the safe collection and disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling the chemical, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.

  • Designate a specific Satellite Accumulation Area (SAA) in the laboratory for hazardous waste. This area should be away from regular lab activity and sources of ignition.[4][5]

2. Waste Collection:

  • Do not dispose of this compound down the sanitary sewer. [6]

  • Collect all liquid waste containing this chemical in a dedicated, chemically compatible container with a secure, tight-fitting lid.[6] Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[3][6] If it is a mixed waste stream, all constituents must be listed with approximate percentages.[3]

  • Leave approximately 10% of the container volume as headspace to accommodate potential vapor expansion.[5]

  • Keep the waste container closed at all times except when you are actively adding waste.[3][6]

3. Waste Storage:

  • Store the sealed waste container in the designated SAA.

  • Ensure the SAA is in a well-ventilated area and, if possible, within a flammable storage cabinet.[7]

  • Segregate this waste from incompatible materials, such as strong oxidizing agents.

4. Final Disposal:

  • When the waste container is full or has been stored for up to one year, it must be disposed of via your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor.[4]

  • Follow your organization's specific procedures to request a chemical waste pickup.[6]

  • Do not attempt to neutralize or treat the chemical waste yourself.

5. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • For small spills, use a non-flammable absorbent material, such as sand or cat litter, to contain and absorb the liquid.[7] Do not use paper towels, as this creates a greater fire hazard.[7]

  • Collect the absorbed material and contaminated debris into a sealable container, label it as hazardous waste, and dispose of it through the EHS office.[8]

Disposal Decision Workflow

The following diagram outlines the logical steps and decisions involved in the disposal process for this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill Potential Event collect Collect waste in a labeled, compatible container ppe->collect headspace Leave 10% headspace and keep container closed collect->headspace store Store container in designated Satellite Accumulation Area headspace->store check_full Is container full? store->check_full check_full->store No request_pickup Arrange for disposal via Institutional EHS check_full->request_pickup Yes end_process Waste Removed for Proper Disposal request_pickup->end_process cleanup Clean with non-flammable absorbent and collect as waste spill->cleanup cleanup->store

Caption: A logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 2,7-Dimethyloct-6-en-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for handling 2,7-Dimethyloct-6-en-3-ol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.

Hazard Identification and Classification

This compound is classified as a combustible liquid that causes skin and serious eye irritation.

Hazard ClassificationGHS Category
Flammable liquidsCategory 4
Skin irritationCategory 2[1]
Serious eye irritationCategory 2A[1]

Signal Word: Warning[1]

Hazard Statements:

  • H227: Combustible liquid.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

Personal Protective Equipment (PPE)

To ensure safety when handling this compound, the following personal protective equipment is mandatory.[2][3]

Protection TypeSpecification
Eye and Face Protection Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[1] A face shield may be necessary for splash hazards.
Skin Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber) should be worn.[4] A lab coat or chemical-resistant apron is required to prevent skin contact.[3]
Respiratory Protection Use only in a well-ventilated area.[2][3] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an organic vapor cartridge is recommended.

Handling and Storage

Proper handling and storage procedures are critical to minimize risks.

Handling:

  • Avoid contact with skin and eyes.[3][5]

  • Keep away from heat, sparks, open flames, and hot surfaces.[2] No smoking.[2]

  • Use non-sparking tools.[2]

  • Wash hands thoroughly after handling.[3]

  • Work in a well-ventilated area, preferably under a chemical fume hood.[2][3]

Storage:

  • Store in a cool, well-ventilated place.

  • Keep the container tightly closed.[2]

  • Incompatible with strong oxidizing agents and strong acids.

First Aid Measures

Immediate action is required in case of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Skin Contact Take off immediately all contaminated clothing.[2] Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Wash contaminated clothing before reuse.[2]
Inhalation Move the person into fresh air.[2][6] If breathing is difficult, give oxygen.[6] If not breathing, give artificial respiration.[2] Call a POISON CENTER or doctor/physician if you feel unwell.[2]
Ingestion Rinse mouth with water.[6] Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person.[6] Call a doctor or Poison Control Center immediately.[6]

Spill and Disposal Plan

Spill Response:

  • Remove all sources of ignition.[2]

  • Ventilate the area.

  • Wear appropriate PPE as described above.

  • Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).

  • Collect the absorbed material and place it in a suitable, closed container for disposal.[2]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2] Do not allow the product to enter drains.[3]

Experimental Protocol: Standard Operating Procedure for Safe Handling

This protocol outlines the steps for safely using this compound in a laboratory experiment.

1. Preparation:

  • Ensure the work area (e.g., chemical fume hood) is clean and uncluttered.
  • Verify that a safety shower and eyewash station are accessible.
  • Assemble all necessary equipment and reagents.
  • Don the required personal protective equipment.

2. Handling and Use:

  • Dispense the required amount of this compound carefully, avoiding splashes.
  • Keep the container closed when not in use.
  • Perform all manipulations within the fume hood to minimize inhalation exposure.
  • Avoid generating mists or aerosols.

3. Post-Experiment:

  • Decontaminate all equipment that has come into contact with the chemical.
  • Properly label and store any unused chemical.
  • Dispose of all waste (including contaminated PPE) according to the disposal plan.
  • Wash hands and forearms thoroughly before leaving the laboratory.

Logical Workflow for Handling this compound

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_emergency Emergency Procedures A Review SDS B Don PPE A->B C Prepare Work Area B->C D Dispense Chemical C->D E Perform Experiment D->E F Decontaminate Equipment E->F G Segregate Waste F->G H Dispose of Waste G->H O O H->O End I Spill K Evacuate & Ventilate I->K L Contain & Absorb I->L J Exposure M First Aid J->M N Seek Medical Attention J->N

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.